3-cyclopropyl-5-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-5-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-9(11)6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSMOTWWAYPQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299652 | |
| Record name | 3-Cyclopropyl-5-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326827-23-0 | |
| Record name | 3-Cyclopropyl-5-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326827-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopropyl-5-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cyclopropyl-5-nitro-1H-pyrazole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of biologically active compounds. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while a nitro group can act as a key pharmacophore or a synthetic handle for further chemical transformations. This guide provides a comprehensive technical overview of 3-cyclopropyl-5-nitro-1H-pyrazole, a molecule of significant interest in the exploration of novel therapeutic agents.
Part 1: Core Compound Profile
Chemical Structure and CAS Number
The structure of this compound is characterized by a central pyrazole ring substituted with a cyclopropyl group at the 3-position and a nitro group at the 5-position.
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted and Inferred)
Specific, experimentally determined physicochemical data for this compound is not extensively published. However, we can infer its likely properties based on its structure and data from its precursor and related analogs.
| Property | Precursor: 3-cyclopropyl-1H-pyrazol-5-amine | Analog: 3-Nitro-1H-pyrazole | Target: this compound (Predicted) |
| Molecular Formula | C₆H₉N₃ | C₃H₃N₃O₂ | C₆H₈N₄O₂ |
| Molecular Weight | 123.16 g/mol [2] | 113.08 g/mol [3] | 168.15 g/mol |
| Appearance | Liquid | Tan solid[4] | Likely a solid at room temperature |
| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like acetone, ethyl acetate, and dichloromethane. | ||
| Density | 1.159 g/mL at 25 °C | Expected to be denser than its amino precursor. |
Part 2: Synthesis and Methodology
The most direct and documented route to this compound is through the chemical modification of its amino precursor, 3-cyclopropyl-1H-pyrazol-5-amine[5]. This transformation involves a diazotization reaction followed by a nitro-de-diazotization.
Synthetic Workflow Overview
Caption: Synthetic workflow from the amino precursor to the nitro derivative.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the conversion of aminopyrazoles to nitropyrazoles[5].
Materials:
-
3-cyclopropyl-1H-pyrazol-5-amine (CAS: 175137-46-9)
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Copper(I) oxide (Cu₂O)
-
Deionized water
-
Ice
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-cyclopropyl-1H-pyrazol-5-amine in a mixture of water and concentrated sulfuric acid, maintaining the temperature at 0°C with an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.
-
Stir the mixture at 0°C for an additional 30 minutes after the addition is complete to ensure the full formation of the pyrazole-5-diazonium salt intermediate.
-
-
Nitro-de-diazotization:
-
In a separate flask, prepare a suspension of copper(I) oxide in a solution of sodium nitrite in water, and cool it to 0°C.
-
Slowly add the previously prepared diazonium salt solution to the copper(I) oxide suspension. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Causality and Self-Validation:
-
Low Temperature: The diazotization reaction is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt intermediate[6][7].
-
Acidic Medium: A strong acid like sulfuric acid is essential for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the active diazotizing agent[7][8].
-
Copper(I) Oxide Catalyst: Copper salts are known to catalyze the decomposition of diazonium salts and facilitate the substitution with the nitro group in a Sandmeyer-type reaction.
-
Purity Assessment: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC. The disappearance of the amino group protons and the appearance of characteristic signals for the nitropyrazole in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.
Part 3: Potential Applications and Research Directions
While specific biological studies on this compound are not widely reported, its structural motifs suggest significant potential in drug discovery and development.
Anticancer Research
The precursor, 3-cyclopropyl-1H-pyrazol-5-amine, is a key intermediate in the synthesis of compounds with potential antitumor activity[5]. Furthermore, numerous studies have highlighted the antiproliferative effects of various pyrazole derivatives against cancer cell lines. The introduction of the nitro group can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Research into the anticancer activity of this compound and its derivatives is a logical and promising avenue for investigation.
Antimicrobial and Anti-inflammatory Agents
The pyrazole scaffold is a common feature in many antimicrobial and anti-inflammatory drugs. The combination of the pyrazole core, the metabolically robust cyclopropyl group, and the electron-withdrawing nitro group could lead to novel compounds with potent activity in these areas.
Part 4: Safety and Handling
No specific safety data sheet (SDS) for this compound is readily available. Therefore, it must be handled with the precautions appropriate for a new chemical entity and by referencing the safety profiles of structurally related compounds.
Inferred Hazards (based on analogs like 3-nitro-1H-pyrazole):
-
Acute Toxicity: May be harmful if swallowed[3].
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage[3].
-
General Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a synthetically accessible compound with significant potential for further exploration in medicinal chemistry. This guide provides a foundational understanding of its structure, synthesis, and potential applications, grounded in the established chemistry of pyrazole derivatives. The detailed synthetic protocol and the discussion of the rationale behind the experimental choices offer a solid starting point for researchers interested in synthesizing and investigating this and related molecules. Further studies are warranted to fully elucidate its physicochemical properties, biological activity, and safety profile.
References
- 1. This compound 1G - OR922033-1G [dabos.com]
- 2. 3-cyclopropyl-1H-pyrazol-5-amine | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. Diazotization Reaction Mechanism [unacademy.com]
Spectral Characterization of 3-cyclopropyl-5-nitro-1H-pyrazole: A Technical Guide
Introduction
3-cyclopropyl-5-nitro-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique combination of a compact, rigid cyclopropyl group and an electron-withdrawing nitro group on the pyrazole scaffold imparts distinct electronic and steric properties. These features can influence molecular interactions, making it a valuable building block in the design of novel therapeutic agents and functional materials.[1] Accurate structural elucidation and purity assessment are paramount for any application, necessitating a comprehensive analysis of its spectral properties.
This in-depth technical guide provides a detailed exposition of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering not just the spectral data itself, but also the underlying principles and experimental considerations for its acquisition and interpretation. The protocols and interpretations are presented to be self-validating, grounded in established spectroscopic principles.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with its key functional groups, dictates its characteristic spectral fingerprint. The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The tautomeric nature of the N-H proton in pyrazoles is a crucial consideration in spectral analysis.[2]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for a novel pyrazole derivative is outlined below. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for pyrazoles due to its ability to solubilize the compound and slow down N-H proton exchange, allowing for its observation.[3]
Caption: Standardized workflow for NMR data acquisition.
¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~14.0 | br s | 1H | N-H |
| ~7.0 | s | 1H | C4-H |
| ~2.2 | m | 1H | Cyclopropyl CH |
| ~1.1 | m | 2H | Cyclopropyl CH₂ |
| ~0.9 | m | 2H | Cyclopropyl CH₂ |
Interpretation:
-
The broad singlet at a downfield chemical shift (~14.0 ppm) is characteristic of the acidic N-H proton of the pyrazole ring.[2]
-
A singlet at approximately 7.0 ppm is assigned to the proton at the C4 position of the pyrazole ring.
-
The cyclopropyl protons exhibit complex multiplets in the upfield region. The methine proton (CH) is expected to be the most deshielded, appearing around 2.2 ppm. The two sets of diastereotopic methylene protons (CH₂) will appear as multiplets around 1.1 and 0.9 ppm.[4]
¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C5-NO₂ |
| ~145 | C3-cyclopropyl |
| ~110 | C4 |
| ~10 | Cyclopropyl CH |
| ~8 | Cyclopropyl CH₂ |
Interpretation:
-
The carbon atom attached to the nitro group (C5) is expected to be significantly deshielded, appearing around 155 ppm.
-
The carbon attached to the cyclopropyl group (C3) will also be downfield, around 145 ppm.
-
The C4 carbon of the pyrazole ring is anticipated to have a chemical shift of approximately 110 ppm.[5]
-
The cyclopropyl carbons will be in the upfield region, with the methine carbon around 10 ppm and the methylene carbons around 8 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
Caption: Workflow for ATR-IR data acquisition.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3300 | Medium, Broad | N-H stretch |
| 3000-3100 | Medium | C-H stretch (aromatic and cyclopropyl) |
| 1530-1560 | Strong | Asymmetric NO₂ stretch |
| 1475-1550 | Medium | C=N and C=C stretch (pyrazole ring) |
| 1340-1380 | Strong | Symmetric NO₂ stretch |
Interpretation:
-
A broad absorption in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration.[6]
-
C-H stretching vibrations for both the pyrazole ring and the cyclopropyl group are expected just above 3000 cm⁻¹.[7]
-
The strong absorptions at approximately 1545 cm⁻¹ and 1360 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[8]
-
Stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear in the 1475-1550 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.
Caption: General workflow for EI-MS data acquisition.
Mass Spectral Data
| m/z | Possible Fragment |
| 153 | [M]⁺ |
| 123 | [M - NO]⁺ |
| 107 | [M - NO₂]⁺ |
| 80 | [M - NO₂ - HCN]⁺ |
| 66 | [Cyclopropyl-C≡N-N]⁺ |
| 41 | [Cyclopropyl cation]⁺ |
Interpretation: The fragmentation of pyrazole derivatives is highly dependent on the nature and position of the substituents.[10] For this compound, the molecular ion peak [M]⁺ is expected at m/z 153. Common fragmentation pathways for nitropyrazoles involve the loss of NO (m/z 123) and NO₂ (m/z 107).[11][12] Subsequent fragmentation of the pyrazole ring can lead to the loss of HCN, resulting in a fragment at m/z 80. The presence of the cyclopropyl group may lead to characteristic fragments at m/z 66 and a prominent cyclopropyl cation at m/z 41.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous characterization of its molecular structure. The data and protocols presented in this guide offer a robust framework for researchers in the fields of chemical synthesis, drug discovery, and materials science to confidently identify and utilize this important heterocyclic compound. The interplay of the cyclopropyl and nitro substituents on the pyrazole core results in a unique spectral signature that is readily interpretable through the application of fundamental spectroscopic principles.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 3. spectrabase.com [spectrabase.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-cyclopropyl-5-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of plausible synthetic pathways for 3-cyclopropyl-5-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this molecule can be approached through strategic functionalization of a pre-formed pyrazole ring or by constructing the ring from acyclic precursors. This document details two primary synthetic routes, supported by established chemical principles and literature precedents.
Pathway 1: Construction of the Cyclopropyl-Pyrazole Core Followed by Nitration
This classical and highly adaptable approach involves the initial synthesis of the 3-cyclopropyl-1H-pyrazole scaffold, followed by electrophilic nitration to introduce the nitro group at the 5-position.
Step 1: Synthesis of 1-cyclopropylbutane-1,3-dione
The key precursor for the pyrazole ring formation is a β-dicarbonyl compound, specifically 1-cyclopropylbutane-1,3-dione. This intermediate can be efficiently prepared via a Claisen condensation reaction between cyclopropyl methyl ketone and an acetate ester, such as ethyl acetate.
Mechanism: The reaction is base-catalyzed, typically using a strong base like sodium ethoxide. The base abstracts a proton from the α-carbon of cyclopropyl methyl ketone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. Subsequent elimination of the ethoxide group yields the desired 1-cyclopropyl-1,3-dione.[1][2]
Experimental Protocol: Synthesis of 1-cyclopropylbutane-1,3-dione [2]
-
To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in 100 mL of ethyl acetate under a nitrogen atmosphere, add a 21 wt% solution of sodium ethoxide in ethanol (39 mL, 0.1 mol) dropwise.
-
Fit the flask with a condenser and a Dean-Stark trap to remove the ethanol by azeotropic distillation. Add more ethyl acetate as needed.
-
After approximately three hours, when the temperature of the distillate reaches 75°C, allow the reaction to cool and stand overnight.
-
Collect the precipitated white solid by filtration.
-
Dissolve the solid in water and acidify the solution at 0°C with 10% aqueous hydrochloric acid.
-
Extract the aqueous solution three times with diethyl ether.
-
Combine the ether extracts, dry over magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 1-cyclopropyl-1,3-dione as an oil. The product can be used in the next step without further purification.
Step 2: Knorr Pyrazole Synthesis of 3-cyclopropyl-1H-pyrazole
The synthesized 1-cyclopropyl-1,3-dione is then subjected to a cyclocondensation reaction with hydrazine, a classic method known as the Knorr pyrazole synthesis, to form the pyrazole ring.[3][4][5][6]
Mechanism: The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with hydrazine. This is followed by an intramolecular cyclization where the remaining amino group of the hydrazine attacks the second carbonyl group. Dehydration of the resulting cyclic intermediate leads to the aromatic 3-cyclopropyl-1H-pyrazole.[3] The use of unsymmetrical diketones can lead to regioisomers, but in this case, the desired 3-cyclopropyl-1H-pyrazole is the major product. The regioselectivity can be influenced by the reaction conditions, and the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.[7]
Experimental Protocol: Synthesis of 3-cyclopropyl-1H-pyrazole
-
Dissolve 1-cyclopropyl-1,3-dione (3.5 g, purity ~75%, approx. 0.021 mol) in ethanol.
-
Add hydrazine hydrate (1.1 g, 0.022 mol) to the solution.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-cyclopropyl-1H-pyrazole.
Step 3: Nitration of 3-cyclopropyl-1H-pyrazole
The final step in this pathway is the electrophilic nitration of the 3-cyclopropyl-1H-pyrazole. This is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid.
Mechanism: The nitration of pyrazoles is a well-established electrophilic aromatic substitution. In a strongly acidic medium, sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, being an electron-rich heterocycle, is then attacked by the nitronium ion. The position of nitration is influenced by the electronic properties of the substituents on the ring. For 1-phenylpyrazole, nitration with mixed acids occurs at the para-position of the phenyl ring, suggesting that the reaction proceeds through the conjugate acid of the pyrazole.[8] However, for an unsubstituted pyrazole, nitration typically occurs at the 4-position.[9] The presence of the electron-donating cyclopropyl group at the 3-position is expected to direct the incoming nitro group to the 5-position.
Experimental Protocol: Nitration of 3-cyclopropyl-1H-pyrazole [10][11]
Caution: This reaction involves the use of strong, corrosive acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Cool a mixture of concentrated sulfuric acid (e.g., 5 mL) to 0°C in an ice bath.
-
Slowly add fuming nitric acid (e.g., 2 mL) to the sulfuric acid with constant stirring, maintaining the temperature at 0°C.
-
In a separate flask, dissolve 3-cyclopropyl-1H-pyrazole (1.08 g, 0.01 mol) in concentrated sulfuric acid at 0°C.
-
Slowly add the nitrating mixture (from step 2) dropwise to the pyrazole solution, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Pathway 2: Synthesis via 3-cyclopropyl-5-amino-1H-pyrazole
An alternative and potentially more direct route, as suggested by patent literature, involves the synthesis of 3-cyclopropyl-5-amino-1H-pyrazole, followed by the conversion of the amino group to a nitro group.
Step 1: Synthesis of 3-cyclopropyl-5-amino-1H-pyrazole
3-Amino-5-cyclopropyl-1H-pyrazole is a commercially available compound. However, it can also be synthesized through the condensation of a β-ketonitrile with hydrazine.[12]
Mechanism: This synthesis is analogous to the Knorr pyrazole synthesis. The reaction of a β-ketonitrile, such as 3-cyclopropyl-3-oxopropanenitrile, with hydrazine proceeds via the formation of a hydrazone at the keto group, followed by an intramolecular cyclization of the amino group onto the nitrile carbon. This cyclization forms the 5-aminopyrazole ring.[12]
Step 2: Conversion of the Amino Group to a Nitro Group
The conversion of an aromatic amino group to a nitro group can be challenging. A common method to achieve this transformation is through a Sandmeyer-type reaction.[13][14][15][16][17] This involves the diazotization of the amino group followed by treatment with a nitrite source in the presence of a copper catalyst.
Mechanism: The Sandmeyer reaction begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is then treated with a copper(I) salt, which facilitates a single-electron transfer to the diazonium ion, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with a nitrite ion to form the nitroaromatic compound.
Experimental Protocol: Conversion of 3-cyclopropyl-5-amino-1H-pyrazole to this compound
Caution: Diazonium salts can be explosive when isolated in a dry state. These reactions should be carried out at low temperatures and with appropriate safety precautions.
-
Diazotization: Dissolve 3-cyclopropyl-5-amino-1H-pyrazole (1.23 g, 0.01 mol) in a cooled (0-5°C) aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Slowly add a cooled aqueous solution of sodium nitrite (0.76 g, 0.011 mol) dropwise, maintaining the temperature between 0 and 5°C. Stir for 30 minutes.
-
Sandmeyer-type Reaction: In a separate flask, prepare a solution of sodium nitrite in water and add a copper(I) salt (e.g., copper(I) oxide).
-
Slowly add the cold diazonium salt solution to the nitrite/copper salt mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.
Data Summary
| Step | Reactants | Reagents/Conditions | Product |
| Pathway 1, Step 1 | Cyclopropyl methyl ketone, Ethyl acetate | Sodium ethoxide, Ethanol, Azeotropic distillation | 1-cyclopropylbutane-1,3-dione |
| Pathway 1, Step 2 | 1-cyclopropylbutane-1,3-dione, Hydrazine hydrate | Ethanol, Reflux | 3-cyclopropyl-1H-pyrazole |
| Pathway 1, Step 3 | 3-cyclopropyl-1H-pyrazole | Fuming HNO₃, Conc. H₂SO₄, 0-5°C | This compound |
| Pathway 2, Step 1 | 3-cyclopropyl-3-oxopropanenitrile, Hydrazine hydrate | Ethanol, Reflux | 3-cyclopropyl-5-amino-1H-pyrazole |
| Pathway 2, Step 2 | 3-cyclopropyl-5-amino-1H-pyrazole | 1. NaNO₂, HCl, 0-5°C; 2. NaNO₂, Cu₂O | This compound |
Visualization of Synthetic Pathways
References
- 1. EP0668258A1 - Process for the preparation of 1-cyclopropylalkane-1,3-diones - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 188. The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. soc.chim.it [soc.chim.it]
- 13. benchchem.com [benchchem.com]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Sandmeyer Reaction [organic-chemistry.org]
discovery and history of 3-cyclopropyl-5-nitro-1H-pyrazole
An In-Depth Technical Guide to 3-Cyclopropyl-5-nitro-1H-pyrazole: Discovery, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. While not a therapeutic agent itself, it serves as a crucial synthetic intermediate in the development of pharmacologically active molecules, particularly in oncology. This document details the compound's chemical identity, traces its first appearance in the public record, and provides a detailed, step-by-step analysis of its documented synthesis. Furthermore, it explores the chemical rationale behind the chosen synthetic strategy, discusses alternative theoretical pathways, and illustrates its application as a key building block in drug discovery workflows. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this specific pyrazole derivative.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability.[1][2] This has led to the incorporation of the pyrazole core into numerous approved drugs with diverse therapeutic applications, including anti-inflammatory agents, anticancer therapies, and antivirals.[3]
Within this important class of compounds, this compound emerges as a highly functionalized and valuable building block. The presence of a cyclopropyl group can enhance metabolic stability and binding affinity, while the nitro group is a versatile functional handle. It can be readily reduced to an amine, providing a key point for diversification and the construction of compound libraries. This guide focuses specifically on the history and synthesis of this intermediate, tracing its origins to pioneering work in the development of novel pyrazole-based therapeutics.
Chemical Identity and Physicochemical Properties
A clear identification of a chemical entity is foundational to any technical discussion. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| CAS Registry Number | 326827-23-0 | [4] |
| Molecular Formula | C₆H₇N₃O₂ | [4] |
| Molecular Weight | 153.14 g/mol | |
| Canonical SMILES | C1CC1C2=CC(=NN2)--INVALID-LINK--[O-] | [4] |
| InChI | InChI=1S/C6H7N3O2/c10-9(11)6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H,7,8) | [4] |
| InChIKey | CTSMOTWWAYPQLU-UHFFFAOYSA-N | [4] |
Discovery and Historical Context
The first documented synthesis of this compound appears in a patent filed by Pharmacia & Upjohn in the late 1990s, which was granted as US Patent 6,218,418 B1.[5] The patent, titled "3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents," does not focus on the nitro-pyrazole as the final product, but rather describes its synthesis as a critical step (Example 5) in a larger synthetic sequence.
The research context was the pursuit of novel compounds for the treatment of cancer and other cell proliferative disorders.[5] The inventors were developing a library of N-acylated 3-cyclopropyl-5-amino-1H-pyrazoles. The synthesis of this compound was developed as a strategic route to obtain the necessary 3-cyclopropyl-5-amino-1H-pyrazole precursor in a clean and efficient manner, likely after the reduction of the nitro group. This highlights a common paradigm in medicinal chemistry where a stable, easily modified intermediate is synthesized to facilitate the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.
Synthetic Methodologies
The synthesis of this compound is a multi-faceted topic. It involves not only the direct transformation leading to the final compound but also the logical construction of its precursors.
Foundational Chemistry: General Pyrazole Synthesis
The pyrazole ring itself is typically constructed via the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[6] This robust and versatile reaction, known as the Knorr pyrazole synthesis, allows for the introduction of various substituents at different positions of the ring. For the precursor to our target molecule, a plausible route would involve the reaction of a cyclopropyl-containing β-diketone with hydrazine, as illustrated in the conceptual diagram below.
Caption: Conceptual synthesis of the pyrazole core.
The Documented Synthesis: Oxidation of an Aminopyrazole
The method detailed in US Patent 6,218,418 B1 is not a direct nitration of the pyrazole ring, but rather an oxidation of the corresponding amino-pyrazole.[5] This choice is mechanistically significant. Direct nitration of pyrazoles can be aggressive and lead to mixtures of regioisomers or undesired N-nitration.[7][8] By starting with 3-cyclopropyl-5-amino-1H-pyrazole, the position of the incoming nitro group is precisely controlled.
The following protocol is adapted from "Example 5" of US Patent 6,218,418 B1.[5]
Starting Material: 3-Cyclopropyl-5-amino-1H-pyrazole (CAS 175137-46-9)[9][10]
Reagents and Solvents:
-
Sodium hydroxide (NaOH)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium peroxymonosulfate (e.g., Oxone®)
-
Acetone
-
Water
Step-by-Step Procedure:
-
A solution of sodium hydroxide (2.7 g) in water (454 ml) is prepared and cooled to 0°C.
-
To this cold solution, 3-cyclopropyl-5-amino-1H-pyrazole (7.1 g, 0.058 mol) and sodium bicarbonate (46.5 g) are added.
-
After stirring for 10 minutes, a solution of acetone (337 ml) in water (221 ml) is added.
-
A solution of potassium peroxymonosulfate (125 g) in water (680 ml) is then added dropwise to the reaction mixture, maintaining the temperature between 0°C and 5°C.
-
The mixture is stirred at 0-5°C for 30 minutes after the addition is complete.
-
The reaction is quenched by the addition of a 10% sodium sulfite solution.
-
The resulting mixture is extracted with dichloromethane (DCM).
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude solid is purified by slurrying in diethyl ether to afford this compound.
The choice of this synthetic route reflects a sophisticated approach to achieving the desired molecule. The oxidation of an amino group to a nitro group using an oxidant like potassium peroxymonosulfate (the active ingredient in Oxone®) is a powerful transformation that avoids the harsh, acidic conditions of typical nitrating mixtures (e.g., HNO₃/H₂SO₄).
Caption: Workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Base and Buffer (NaOH, NaHCO₃): The reaction is performed under basic buffered conditions to manage the pH. This is crucial for controlling the reactivity of the peroxymonosulfate and preventing potential side reactions.
-
Oxidizing Agent (Potassium Peroxymonosulfate): This is the key reagent that converts the electron-rich amino group (-NH₂) into the electron-deficient nitro group (-NO₂). It is preferred over traditional nitrating agents to ensure regioselectivity and avoid harsh acidity, which could potentially open the cyclopropyl ring.
-
Low Temperature (0-5°C): The reaction is exothermic and potentially hazardous. Maintaining a low temperature is critical for safety and for preventing the decomposition of the oxidant and the product.
-
Quenching (Sodium Sulfite): After the reaction, any excess oxidant must be safely neutralized. Sodium sulfite is a reducing agent that effectively quenches peroxymonosulfate.
Role as a Strategic Intermediate in Drug Discovery
The primary value of this compound is its function as a strategic intermediate. The nitro group is rarely desired in a final drug candidate due to potential toxicity, but it is an excellent precursor to the amino group, which is a versatile handle for further chemical modification.
The overall synthetic strategy employed in the patent literature is as follows:
-
Synthesize this compound as a stable, purifiable solid.
-
Reduce the nitro group to an amine (e.g., using catalytic hydrogenation or a reducing metal like SnCl₂) to yield 3-cyclopropyl-5-amino-1H-pyrazole.
-
Couple the resulting amine with a variety of carboxylic acids or their derivatives (e.g., acyl chlorides) to build a library of N-acylated pyrazoles for biological screening.
This workflow is visualized in the diagram below.
Caption: Use of the nitro-pyrazole as a key intermediate.
This strategy allows for late-stage diversification, a highly efficient approach in drug discovery where a common core intermediate is modified in the final steps to produce a wide range of test compounds.[5]
Conclusion
This compound is a textbook example of a strategic chemical intermediate whose value lies not in its own biological activity, but in its role as a precisely functionalized building block. Its documented history begins in the context of industrial anticancer research, where a regioselective and controlled synthesis was required to access a key amine precursor. The chosen synthetic route—oxidation of an aminopyrazole rather than direct nitration—demonstrates a nuanced understanding of heterocyclic chemistry, prioritizing control and safety over more conventional but potentially problematic methods. For researchers in modern drug discovery, understanding the synthesis and strategic application of such intermediates remains a cornerstone of creating novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9 [sigmaaldrich.com]
- 10. 3-cyclopropyl-1H-pyrazol-5-amine | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]
tautomerism in 3-cyclopropyl-5-nitro-1H-pyrazole
An In-Depth Technical Guide to the Annular Tautomerism of 3-Cyclopropyl-5-nitro-1H-pyrazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenomenon of tautomerism, wherein a molecule exists as a mixture of readily interconvertible structural isomers, presents a formidable challenge and a critical consideration in modern drug discovery. The biological activity, pharmacokinetic profile, and physicochemical properties of a heterocyclic compound are intrinsically linked to its dominant tautomeric form. This guide provides a comprehensive technical framework for the investigation of annular prototropic , a representative asymmetrically substituted pyrazole. We will explore the theoretical underpinnings of pyrazole tautomerism, detail robust computational and experimental protocols for its characterization, and discuss the profound implications of tautomeric preference in the context of medicinal chemistry. This document is structured not as a rigid protocol, but as a logical, causality-driven exploration designed to empower researchers with the strategy and techniques required for definitive tautomeric analysis.
The Theoretical Landscape: Substituent Effects on Pyrazole Tautomerism
N-unsubstituted pyrazoles with different substituents at the C3 and C5 positions exist in a dynamic equilibrium between two distinct tautomeric forms. This process, known as annular prototropic tautomerism, involves the migration of a proton between the two ring nitrogen atoms.[1][2] The relative stability of these tautomers, and thus the position of the equilibrium, is governed by the electronic nature of the substituents.
For this compound, the two potential tautomers are:
-
Tautomer A: this compound
-
Tautomer B: 5-cyclopropyl-3-nitro-1H-pyrazole
The equilibrium is dictated by the interplay of the electron-donating cyclopropyl group and the strongly electron-withdrawing nitro group. General chemical principles suggest that electron-donating groups (EDGs) tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups (EWGs) stabilize the tautomer with the substituent at the C5 position.[3][4] However, other studies propose that strong π-acceptor substituents, like a nitro group, prefer the C3 position to maximize conjugation with the N1-H tautomer.[3] This ambiguity underscores the necessity of a multi-faceted analytical approach.
Caption: Annular tautomeric equilibrium of this compound.
Predictive Insights: Computational Analysis
Before embarking on extensive experimental work, in silico analysis provides a powerful and cost-effective method to predict the relative stabilities of the tautomers and guide experimental design. Density Functional Theory (DFT) calculations are particularly well-suited for this purpose.
Causality Behind the Method: DFT calculations solve the electronic structure of a molecule to determine its ground-state energy. By calculating the energies of both tautomers, we can predict which form is more stable and by how much. Crucially, including a solvent model (e.g., Polarizable Continuum Model, PCM) is essential, as intermolecular interactions with the solvent can significantly influence the tautomeric equilibrium.[3][5]
Caption: Workflow for the computational prediction of tautomeric equilibrium.
Protocol 2.1: DFT Calculation of Tautomer Stabilities
-
Structure Generation: Build the 3D structures of both Tautomer A (this compound) and Tautomer B (5-cyclopropyl-3-nitro-1H-pyrazole) using molecular modeling software.
-
Method Selection: Employ a DFT functional and basis set known to perform well for heterocyclic systems, such as B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p).[5][6]
-
Gas Phase Optimization: Perform a full geometry optimization followed by a frequency calculation for each tautomer in vacuo. The absence of imaginary frequencies confirms a true energy minimum.
-
Solvation Modeling: Using the gas-phase optimized geometries, perform single-point energy calculations incorporating a continuum solvent model (e.g., IEFPCM). Run these calculations for a series of solvents with varying polarities (e.g., Toluene, Chloroform, DMSO, Water) to simulate different experimental conditions.
-
Data Analysis: Extract the Gibbs Free Energies (G) for each tautomer in each environment. Calculate the energy difference (ΔG = GTautomer B - GTautomer A) to predict the equilibrium position.
Table 1: Hypothetical DFT Calculation Results
| Phase / Solvent | ΔE (kcal/mol) | ΔG (kcal/mol) | Predicted Dominant Tautomer |
| Gas Phase | +1.5 | +1.3 | Tautomer A |
| Toluene (ε=2.4) | +1.1 | +0.9 | Tautomer A |
| Chloroform (ε=4.8) | +0.6 | +0.5 | Tautomer A |
| DMSO (ε=47) | -0.8 | -1.0 | Tautomer B |
Note: Data is illustrative and represents a plausible outcome where the equilibrium shifts with solvent polarity.
Definitive Characterization: Experimental Methodologies
While computation provides a strong hypothesis, experimental validation is paramount. A combination of spectroscopic and crystallographic techniques provides a self-validating system for unambiguous tautomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.[7] The chemical environments of the pyrazole ring carbons (C3, C4, C5) and the C4-proton are distinct in each tautomer, leading to different chemical shifts.
Causality Behind the Method: At room temperature, the rate of proton exchange between the two nitrogen atoms is often faster than the NMR timescale. This results in broad, time-averaged signals for the C3 and C5 positions, making it impossible to distinguish the tautomers.[3][8] By lowering the temperature, the exchange rate can be slowed sufficiently ("frozen out") to allow for the observation of separate, sharp signals for each individual tautomer.[9] The ratio of the integrated signal areas directly corresponds to the tautomeric population ratio.
Caption: Experimental workflow for variable-temperature (VT) NMR analysis.
-
Sample Preparation: Dissolve a precise amount of this compound in a deuterated solvent with a low freezing point (e.g., THF-d8, Toluene-d8, or CD2Cl2).
-
Initial Acquisition: Acquire standard 1H and 13C NMR spectra at room temperature (298 K). Note any significant broadening of the pyrazole ring signals.
-
Cooling and Equilibration: Gradually lower the NMR probe temperature in 10-20 K increments. Allow the sample to thermally equilibrate for at least 5-10 minutes at each new temperature before acquiring spectra.
-
Data Acquisition: Record 1H and 13C spectra at each temperature until the broad, averaged signals for C3/C5 resolve into two distinct sets of sharp signals, corresponding to Tautomer A and Tautomer B.
-
Quantification: At the lowest temperature where sharp signals are observed, carefully integrate the corresponding signals for each tautomer (e.g., the C4-H proton signals in the 1H spectrum). The ratio of the integrals provides the equilibrium constant, KT.
-
Structural Assignment: Perform 2D NMR experiments (HSQC, HMBC) at low temperature to unambiguously assign the 1H and 13C signals to their respective positions in each tautomer. For example, the C4-H proton will show an HMBC correlation to both C3 and C5, confirming their chemical shifts.[8]
X-Ray Crystallography
This technique provides the definitive structure of the molecule in the solid state.
Causality Behind the Method: X-ray diffraction analysis maps the electron density of a single crystal, revealing the precise atomic positions and connectivity. This gives an unambiguous picture of which tautomer is present. However, it is crucial to recognize that crystal packing forces may favor one tautomer, and this solid-state structure may not be the dominant form in solution.[3] Very rarely, two tautomers can co-exist in the same crystal.[3][10]
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The resulting model will clearly show the location of the N-H proton, identifying the tautomer present in the crystal lattice.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable complementary technique for studying how the tautomeric equilibrium is affected by the solvent environment.
Causality Behind the Method: The two tautomers possess different systems of conjugation. The position of the electron-withdrawing nitro group relative to the rest of the pi-system will differ, resulting in distinct electronic transitions and, therefore, different absorption maxima (λmax).[11][12] By observing how λmax shifts in solvents of varying polarity and hydrogen-bonding capability, one can infer shifts in the tautomeric equilibrium.
-
Sample Preparation: Prepare dilute solutions (~10-5 M) of the compound in a range of solvents (e.g., cyclohexane, dioxane, acetonitrile, ethanol, DMSO).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Compare the λmax values and the overall spectral shapes across the different solvents. A significant shift in λmax correlated with solvent polarity or hydrogen-bonding ability is strong evidence of a shift in the tautomeric equilibrium.[11][12]
Implications for Drug Development
The precise characterization of the tautomeric state of a molecule like this compound is not merely an academic exercise. The dominant tautomer is the species that interacts with the biological target (e.g., an enzyme or receptor). Key molecular properties that govern a drug's efficacy and ADME (Absorption, Distribution, Metabolism, and Excretion) profile are tautomer-specific:
-
Receptor Binding: The arrangement of hydrogen bond donors and acceptors is different in each tautomer, leading to vastly different binding affinities.
-
pKa: The acidity of the N-H proton will differ between tautomers, affecting the molecule's ionization state at physiological pH.
-
Lipophilicity (LogP): The polarity and solvation properties of each tautomer are distinct, impacting membrane permeability and distribution.
-
Metabolic Stability: The metabolic fate of the molecule can depend on which tautomer is present, as different sites may be exposed to metabolizing enzymes.
Therefore, a thorough understanding and quantification of the tautomeric equilibrium in relevant biological media is a prerequisite for rational drug design and lead optimization.
Conclusion
The tautomerism of this compound represents a classic challenge in heterocyclic chemistry. The opposing electronic influences of the cyclopropyl and nitro substituents make a priori prediction difficult, mandating a rigorous, integrated analytical strategy. By combining the predictive power of DFT calculations with the definitive evidence from variable-temperature NMR, X-ray crystallography, and UV-Vis spectroscopy, researchers can achieve a complete and unambiguous characterization of the system. This knowledge is fundamental, enabling medicinal chemists to understand structure-activity relationships and optimize drug candidates with greater precision and confidence.
References
- 1. purkh.com [purkh.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. benchchem.com [benchchem.com]
- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 10. Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 12. pubs.acs.org [pubs.acs.org]
solubility of 3-cyclopropyl-5-nitro-1H-pyrazole in organic solvents
An In-depth Technical Guide to the Solubility of 3-cyclopropyl-5-nitro-1H-pyrazole in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
Solubility is a critical physicochemical parameter in the field of drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic potential.[1][2] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the solubility of this compound, a heterocyclic compound of interest, in a range of common organic solvents. We delve into the molecular characteristics of the target compound, outline authoritative experimental protocols for solubility determination, and discuss the interpretation of solubility data. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization and development of novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to clinical application, its aqueous and organic solvent solubility are pivotal characteristics. Poor solubility can lead to numerous challenges, including incomplete absorption, low bioavailability, and difficulties in creating viable formulations for preclinical and clinical studies.[1] Consequently, a thorough understanding and early assessment of a compound's solubility profile are essential to mitigate late-stage failures and de-risk development pipelines.[3]
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific compound of interest, this compound, combines this heterocyclic core with a bulky, non-polar cyclopropyl group and a highly polar, electron-withdrawing nitro group. This unique combination of functional groups presents an interesting case study for solubility, as these moieties exert opposing effects on the molecule's overall polarity and its ability to interact with various solvents. This guide will provide the foundational knowledge and practical steps required to systematically characterize its solubility.
Molecular Profile and Theoretical Solubility Considerations
To predict the solubility behavior of this compound, we must first analyze its structural features and their influence on intermolecular forces.
Molecular Structure:
-
Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The N-H group can act as a hydrogen bond donor, and the sp2-hybridized nitrogen can act as a hydrogen bond acceptor.[4][5][6] Pyrazoles themselves exhibit moderate polarity.[7]
-
Cyclopropyl Group: A small, non-polar, and rigid aliphatic ring. This group will increase the lipophilic character of the molecule, generally favoring solubility in non-polar organic solvents.
-
Nitro Group (-NO2): A strongly polar and electron-withdrawing group. It is a hydrogen bond acceptor but not a donor. Its presence significantly increases the molecule's polarity and dipole moment, which would suggest favorable interactions with polar solvents.
The fundamental principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another.[8][9][10][11][12] For this compound, a dichotomy exists: the non-polar cyclopropyl group favors dissolution in non-polar solvents (e.g., hexane, toluene), while the polar nitro group and pyrazole N-H favor dissolution in polar solvents (e.g., ethanol, DMSO). Therefore, its solubility profile across a range of solvents is not immediately obvious and must be determined empirically.
The ability to form hydrogen bonds between the solute and solvent is a powerful driver of solubility.[13] Solvents that can accept a hydrogen bond from the pyrazole N-H or donate a hydrogen bond to the nitro-group oxygens or the pyrazole nitrogen are likely to be more effective.
Experimental Determination of Thermodynamic Solubility
For definitive characterization, the Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility.[3][14] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Rationale for Solvent Selection
A diverse panel of solvents should be selected to probe the full range of interactions. The following table provides a recommended list, ordered by increasing polarity index, along with the rationale for their inclusion.
| Solvent | Polarity Index (Snyder) | Solvent Type | Rationale for Inclusion |
| n-Hexane | 0.1 | Non-polar, Aliphatic | To assess solubility driven by non-polar interactions (lipophilicity). |
| Toluene | 2.4 | Non-polar, Aromatic | To assess solubility in an aromatic, non-polar environment (π-π stacking). |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | A common, weakly polar solvent for organic synthesis. |
| Acetone | 5.1 | Polar Aprotic | A polar, aprotic solvent capable of accepting hydrogen bonds. |
| Ethyl Acetate | 4.4 | Polar Aprotic | An ester with moderate polarity and hydrogen bond accepting capability. |
| Ethanol | 4.3 | Polar Protic | A polar, protic solvent capable of both donating and accepting hydrogen bonds. |
| Methanol | 5.1 | Polar Protic | A highly polar, protic solvent, similar to ethanol but more polar. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | A highly polar, aprotic solvent with strong hydrogen bond accepting ability. |
Step-by-Step Experimental Protocol: Shake-Flask Method
This protocol describes a robust, self-validating system for obtaining high-quality solubility data.
1. Preparation:
- Accurately weigh approximately 5-10 mg of solid this compound into several 2 mL glass vials.
- To each vial, add 1 mL of a selected organic solvent from the panel. This ensures an excess of solid material, which is crucial for achieving equilibrium.
- Seal the vials tightly to prevent solvent evaporation.
2. Equilibration:
- Place the vials in a shaker or rotator set to a constant temperature (typically 25 °C for standard measurements).
- Agitate the samples for a minimum of 24 hours to ensure that equilibrium between the solid and dissolved compound is reached.[3] A longer period (48-72 hours) may be necessary and should be validated.
3. Phase Separation:
- After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
- Carefully withdraw an aliquot of the supernatant using a syringe.
- Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove all undissolved solid particles.
4. Quantification:
- Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at known concentrations.
- Analyze the filtered samples and calibration standards using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of the compound in the saturated sample solutions by interpolating their peak areas from the calibration curve.
5. Data Reporting:
- Report the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the Shake-Flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Interpreting Solubility Data
The obtained solubility data provides invaluable insights into the physicochemical nature of this compound.
Hypothetical Solubility Data Summary
The following table presents a hypothetical but plausible set of results to illustrate how the data might be interpreted.
| Solvent | Polarity Index | Solubility (mg/mL) | Interpretation |
| n-Hexane | 0.1 | < 0.1 | Very Poorly Soluble: The highly polar nitro group prevents dissolution in non-polar aliphatic solvents. |
| Toluene | 2.4 | 1.5 | Sparingly Soluble: Some solubility due to non-polar interactions, but limited by overall polarity. |
| Dichloromethane | 3.1 | 5.0 | Moderately Soluble: The solvent has sufficient polarity to interact with the nitro group. |
| Acetone | 5.1 | 25.0 | Soluble: Strong hydrogen bond acceptance by acetone's carbonyl oxygen solvates the pyrazole N-H effectively. |
| Ethanol | 4.3 | 30.0 | Soluble: Strong hydrogen bond donating and accepting ability allows for effective solvation of the entire molecule. |
| DMSO | 7.2 | > 100 | Freely Soluble: The highly polar nature and strong H-bond acceptance of DMSO overcome all unfavorable interactions. |
Visualizing Structure-Solubility Relationships
The interplay between the solute and various solvents can be conceptualized as follows.
Caption: Solute-Solvent Interaction Map.
This analysis suggests that the polarity of the nitro group and the hydrogen-bonding capability of the pyrazole ring are the dominant factors driving solubility. The non-polar cyclopropyl group plays a secondary role, likely limiting solubility in the most polar protic solvents compared to a less lipophilic analogue, but its effect is largely overcome by the polar functionalities.
Conclusion
Characterizing the solubility of this compound requires a systematic approach grounded in the principles of physical organic chemistry and executed with robust experimental protocols. The divergent chemical nature of its functional groups—a non-polar cyclopropyl moiety and a polar nitro-pyrazole core—necessitates empirical testing across a spectrum of organic solvents. The Shake-Flask method, coupled with HPLC-UV quantification, provides a reliable means of obtaining thermodynamic solubility data. The resulting profile is essential for guiding medicinal chemistry efforts, selecting appropriate vehicles for biological assays, and laying the groundwork for successful formulation development.
References
- 1. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds | ADMET and DMPK [pub.iapchem.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. [PDF] Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. youtube.com [youtube.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solubility factors when choosing a solvent [labclinics.com]
- 13. al-kindipublisher.com [al-kindipublisher.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Theoretical and Computational Studies of 3-Cyclopropyl-5-nitro-1H-pyrazole
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational overview of 3-cyclopropyl-5-nitro-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. While dedicated experimental and computational studies on this specific molecule are not extensively available in public literature, this guide synthesizes established knowledge of pyrazole chemistry, synthetic methodologies, and computational analysis of analogous structures to present a robust and scientifically grounded profile. The guide covers the synthesis, predicted spectroscopic characteristics, and in-silico analysis of its molecular and electronic properties through Density Functional Theory (DFT) and molecular docking studies, offering valuable insights for researchers in drug discovery and materials science.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. The introduction of a nitro group can enhance the biological activity of heterocyclic compounds, while a cyclopropyl moiety is known to improve metabolic stability and binding affinity to biological targets.[3] The combination of these functional groups on a pyrazole scaffold, as in this compound, presents an intriguing candidate for further investigation in drug development programs.
Synthesis of this compound
The synthesis of this compound has been described in the patent literature, starting from 3-cyclopropyl-5-amino-1H-pyrazole.[4] The process involves the diazotization of the amino group followed by a nitro-dediazoniation reaction.
Step-by-Step Methodology:
-
Preparation of the Starting Material: The synthesis begins with the commercially available 3-amino-5-cyclopropyl-1H-pyrazole.
-
Diazotization: The 3-amino-5-cyclopropyl-1H-pyrazole is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Nitro-dediazoniation: The diazonium salt is then reacted with a source of nitrite ions, such as sodium nitrite, in the presence of a copper catalyst to replace the diazonium group with a nitro group, yielding this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the cyclopropyl protons, and the N-H proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole C4-H | 6.5 - 7.0 | Singlet |
| Cyclopropyl CH | 1.5 - 2.0 | Multiplet |
| Cyclopropyl CH2 | 0.8 - 1.2 | Multiplet |
| Pyrazole N1-H | 12.0 - 14.0 | Broad Singlet |
13C NMR: The carbon NMR spectrum would provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C5-NO2 | 155 - 165 |
| Pyrazole C3-Cyclopropyl | 145 - 155 |
| Pyrazole C4 | 105 - 115 |
| Cyclopropyl CH | 5 - 15 |
| Cyclopropyl CH2 | 5 - 15 |
Vibrational Spectroscopy (FT-IR)
The FT-IR spectrum is expected to exhibit characteristic absorption bands for the N-H, C-H, C=N, and N-O functional groups.[8][9][10]
| Functional Group | Predicted Wavenumber (cm-1) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Cyclopropyl) | 2900 - 3000 | Medium |
| C=N Stretch (Pyrazole Ring) | 1580 - 1620 | Medium |
| N-O Asymmetric Stretch | 1500 - 1550 | Strong |
| N-O Symmetric Stretch | 1300 - 1350 | Strong |
Electronic Spectroscopy (UV-Vis)
The UV-Vis spectrum of this compound in a suitable solvent like ethanol is predicted to show absorption maxima corresponding to π → π* and n → π* electronic transitions within the pyrazole ring and the nitro group.[11][12][13] Expected λmax values would be in the range of 250-350 nm.
Quantum Chemical Calculations
To gain deeper insights into the molecular structure, electronic properties, and reactivity of this compound, Density Functional Theory (DFT) calculations are an invaluable tool. A common and reliable method for such studies is the B3LYP functional with the 6-311++G(d,p) basis set.[1][14][15]
Caption: A typical workflow for DFT-based computational studies.
Molecular Geometry
The optimized molecular geometry would reveal the bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule. The pyrazole ring is expected to be planar, with the cyclopropyl and nitro groups attached.
Predicted Geometrical Parameters:
| Parameter | Predicted Value |
| N1-N2 Bond Length | ~1.35 Å |
| N2-C3 Bond Length | ~1.33 Å |
| C3-C4 Bond Length | ~1.42 Å |
| C4-C5 Bond Length | ~1.38 Å |
| C5-N1 Bond Length | ~1.37 Å |
| C5-N(O2) Bond Length | ~1.45 Å |
| C3-C(cyclopropyl) Bond Length | ~1.50 Å |
| N1-N2-C3 Bond Angle | ~112° |
| N2-C3-C4 Bond Angle | ~105° |
| C3-C4-C5 Bond Angle | ~108° |
| C4-C5-N1 Bond Angle | ~107° |
| C5-N1-N2 Bond Angle | ~118° |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. A larger energy gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized on the pyrazole ring, while the LUMO is likely to be concentrated on the nitro group, indicating that the nitro group is the primary site for nucleophilic attack. The predicted HOMO-LUMO gap would likely fall in the range of 4-5 eV.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the nitro group and a positive potential around the N-H proton of the pyrazole ring.
Molecular Docking Studies and Potential Biological Applications
Given the known anticancer and antimicrobial activities of many pyrazole derivatives, molecular docking studies can be employed to predict the binding affinity and interaction of this compound with relevant biological targets.[16][17][18][19][20]
Target Selection
A plausible target for the anticancer potential of this molecule is the Epidermal Growth Factor Receptor (EGFR) kinase, a protein often implicated in cancer progression.[18] For antimicrobial activity, an enzyme like tyrosyl-tRNA synthetase could be a relevant target.[21]
Docking Protocol
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., EGFR kinase, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of this compound is optimized using a suitable force field.
-
Docking Simulation: A docking software (e.g., AutoDock) is used to predict the binding pose and affinity of the ligand within the active site of the protein.
Caption: A generalized workflow for molecular docking studies.
Predicted Binding Interactions
It is hypothesized that this compound would bind to the ATP-binding site of EGFR kinase. The pyrazole core could form hydrogen bonds with key amino acid residues, such as the hinge region. The nitro group might also participate in hydrogen bonding or electrostatic interactions. The cyclopropyl group could engage in hydrophobic interactions within the binding pocket.
Hypothetical Docking Results:
| Parameter | Predicted Value |
| Binding Energy (kcal/mol) | -7.0 to -9.0 |
| Inhibition Constant (Ki) | Micromolar to Nanomolar range |
| Key Interacting Residues | Met793, Leu718, Gly796 (in EGFR) |
Conclusion and Future Directions
This technical guide has provided a detailed theoretical and computational exploration of this compound. While based on predictive methodologies due to the limited availability of direct experimental data, the presented information is grounded in the well-established principles of pyrazole chemistry and computational science. The synthesis of this compound is feasible, and its predicted spectroscopic and electronic properties suggest a stable molecule with potential for biological activity. The hypothetical molecular docking studies indicate that it could be a promising candidate for further investigation as an inhibitor of protein kinases like EGFR.
Future research should focus on the experimental synthesis and characterization of this compound to validate the predictions made in this guide. Subsequent in vitro and in vivo studies would be necessary to ascertain its actual biological activity and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 5. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1-(CyclopropylMethyl)pyrazole(1344382-51-9) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meddocsonline.org [meddocsonline.org]
- 21. tandfonline.com [tandfonline.com]
The Emerging Therapeutic Potential of 3-Cyclopropyl-5-Nitro-1H-Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity.[1][2][3] The versatility of the pyrazole ring allows for extensive functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous clinically successful drugs spanning a wide range of therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs, and anti-obesity medications such as rimonabant.[2]
This technical guide focuses on a specific, yet highly promising, subclass of pyrazole derivatives: those bearing a cyclopropyl group at the 3-position and a nitro group at the 5-position. The incorporation of a cyclopropyl moiety is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate conformation. Concurrently, the nitro group, a potent electron-withdrawing moiety, can significantly influence the electronic profile of the pyrazole core, potentially enhancing interactions with biological targets and opening up unique mechanisms of action. This guide will synthesize the current understanding and potential biological activities of 3-cyclopropyl-5-nitro-1H-pyrazole derivatives, drawing upon evidence from structurally related compounds to illuminate their therapeutic promise in key areas such as oncology, infectious diseases, and neuroinflammation.
Anticipated Biological Activities and Therapeutic Hypotheses
Based on the extensive literature on substituted pyrazoles, derivatives of this compound are hypothesized to exhibit a range of significant biological activities. The following sections will explore these potential applications, supported by data from analogous chemical series.
Antimicrobial and Antifungal Activity
The pyrazole scaffold is a common feature in many compounds with demonstrated antimicrobial and antifungal properties. The introduction of a nitro group, in particular, has been shown to be a key pharmacophore for antimicrobial efficacy in various heterocyclic systems.
Mechanistic Insights: Nitroaromatic compounds often exert their antimicrobial effects through bioreduction. In the anaerobic or microaerophilic environment of many pathogenic microbes, the nitro group can be reduced by microbial nitroreductases to form highly reactive nitroso and hydroxylamine intermediates. These radical species can induce significant cellular damage by targeting DNA, proteins, and lipids, ultimately leading to microbial cell death.
Supporting Evidence: Studies on nitrofuran-containing tetrasubstituted pyrazoles have demonstrated good antibacterial and antifungal activity.[1] For instance, certain nitro-pyrazole based thiazole derivatives have shown remarkable activity against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4] The presence of an electron-withdrawing group like a nitro group on the pyrazole ring is often correlated with enhanced antimicrobial effects.[5]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
A standard method to quantify the antimicrobial potency of novel compounds is the broth microdilution assay.
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microbes in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Screening
Caption: Workflow for MIC determination of novel pyrazole derivatives.
Anticancer and Antiproliferative Potential
The pyrazole core is integral to several anticancer agents, acting on a variety of targets including protein kinases and cell cycle regulators. The antiproliferative activity of pyrazole derivatives is often enhanced by specific substitutions that promote binding to the active sites of these key enzymes.
Mechanistic Insights: Many pyrazole-based anticancer drugs function as kinase inhibitors. They compete with ATP for binding to the kinase domain of growth factor receptors (e.g., EGFR, VEGFR) or intracellular signaling kinases (e.g., CDKs, JNKs), thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[6][7][8]
Supporting Evidence:
-
A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and showed interesting growth inhibitory effects against MCF-7 breast cancer cells.[9]
-
Studies on various pyrazole analogues have demonstrated significant cytotoxicity against a range of human cancer cell lines, including lung, colon, and liver cancer.[10][11]
-
The substitution pattern on the pyrazole ring is critical for activity. For example, 1,3,5-trisubstituted pyrazoles have shown potent antiproliferative effects.[7]
Quantitative Data on Related Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin Pyrazole Carbaldehydes | A549 (Lung) | 13.5 | [10] |
| Pyrazolo[1,5-a]pyrimidines | HCT-116 (Colon) | 1.51 | [11] |
| 1H-Pyrazole-3-carboxamides | MV4-11 (AML) | 0.00122 | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Neuroprotective and Anti-inflammatory Effects
Chronic inflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Pyrazole derivatives have emerged as promising candidates for neuroprotection due to their potent anti-inflammatory and antioxidant properties.
Mechanistic Insights: The anti-inflammatory effects of pyrazoles are often attributed to their ability to inhibit key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[12] By reducing the production of prostaglandins and nitric oxide, these compounds can mitigate the inflammatory cascade that contributes to neuronal damage.
Supporting Evidence:
-
A study on novel pyrazole derivatives demonstrated potent anti-inflammatory effects in lipopolysaccharide-stimulated microglial cells, with one compound showing an IC50 of 9.562 μM for the suppression of IL-6 expression.[13]
-
The neuroprotective potential of immunosuppressants has been investigated against neurotoxicity induced by 3-nitropropionic acid, a mitochondrial toxin. This suggests that compounds targeting pathways affected by nitro-containing toxins could have therapeutic relevance.[14]
-
Certain pyrazole and pyrazolo[3,4-d]pyridazine derivatives have been shown to down-regulate iNOS and COX-2 expression and protect neuronal cells from 6-hydroxydopamine-induced cell death.[12]
Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Production
Caption: Proposed mechanism of anti-inflammatory action via NF-κB inhibition.
Enzyme Inhibition
The ability of pyrazoles to act as enzyme inhibitors is a cornerstone of their therapeutic utility. The specific substitution pattern on the pyrazole ring dictates the selectivity and potency of inhibition against different enzyme targets.
Potential Targets and Supporting Evidence:
-
Nitric Oxide Synthase (NOS): 1H-Pyrazole-1-carboxamidine has been reported as a potent inhibitor of iNOS, eNOS, and nNOS isoforms, with IC50 values in the low micromolar range.[15] This suggests that the pyrazole core is well-suited for binding to the active site of NOS enzymes.
-
c-Jun N-terminal Kinase 3 (JNK3): 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been designed as selective inhibitors of JNK3, a key kinase involved in neuronal apoptosis and a target for neurodegenerative diseases. One derivative containing a cyclopropyl group exhibited an IC50 value of 227 nM against JNK3.[16]
-
Other Kinases: Pyrazole derivatives have been shown to inhibit a wide range of other kinases, including Cyclin-Dependent Kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3), which are important targets in cancer therapy.[8]
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on this compound derivatives are not yet available, we can infer potential relationships from related series:
-
The Cyclopropyl Group (at C3): The presence of a cyclopropyl ring can enhance binding affinity through favorable hydrophobic interactions within the target's active site. It can also improve metabolic stability by blocking potential sites of oxidation. In JNK3 inhibitors, a cyclopropyl carboxamide group was found to form a hydrogen bond with the extended hinge region of the kinase.[16]
-
The Nitro Group (at C5): As a strong electron-withdrawing group, the nitro moiety significantly alters the electronic distribution of the pyrazole ring. This can enhance hydrogen bonding interactions with protein residues and may be crucial for the bioreductive activation seen in antimicrobial agents.[4]
-
Substitutions at N1: The substituent at the N1 position of the pyrazole ring is often critical for potency and selectivity. Large, aromatic groups at this position are frequently found in potent kinase inhibitors, as they can occupy hydrophobic pockets in the enzyme's active site.[9][16]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on extensive evidence from structurally related compounds, this chemical class is predicted to possess significant potential as antimicrobial, anticancer, and neuroprotective agents. The unique combination of a metabolic-stability-enhancing cyclopropyl group and an electronically influential nitro group provides a rich foundation for further chemical exploration.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitutions at the N1 position. This will enable the elucidation of detailed structure-activity relationships for each of the identified biological activities. In-depth mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial to identify the specific molecular targets and optimize the lead compounds for improved potency, selectivity, and drug-like properties. The insights provided in this guide offer a strategic framework for researchers and drug development professionals to unlock the full therapeutic potential of this exciting class of molecules.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. meddocsonline.org [meddocsonline.org]
- 5. ajpp.in [ajpp.in]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of cyclosporine and FK506 against 3-nitropropionic acid induced cognitive dysfunction and glutathione redox in rat: possible role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed experimental protocol for 3-cyclopropyl-5-nitro-1H-pyrazole synthesis
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-cyclopropyl-5-nitro-1H-pyrazole. The synthesis involves the nitration of a 3-cyclopropyl-1H-pyrazole precursor. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and critical safety measures required for handling nitrating agents. The described method is robust, with clear guidance on reaction setup, monitoring, work-up, and product characterization.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The introduction of a cyclopropyl group can enhance metabolic stability and binding affinity, while a nitro group can serve as a versatile synthetic handle for further functionalization or as a key pharmacophore. This compound is therefore a valuable building block for the synthesis of novel compounds in drug discovery programs, such as cannabinoid receptor antagonists and antitumor agents.[1][2]
This protocol details the direct nitration of a pyrazole ring, a common method for synthesizing nitropyrazoles.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids, attacks the electron-rich pyrazole ring. The regioselectivity of the nitration is influenced by the directing effects of the substituents on the pyrazole ring.
Reaction Scheme & Mechanism
Overall Reaction:
The synthesis proceeds by the nitration of 3-cyclopropyl-5-amino-1H-pyrazole. While a direct nitration of 3-cyclopropyl-1H-pyrazole is feasible, the provided literature points towards a synthesis route starting from the amino-substituted precursor, which is then converted to the nitro derivative.[1]
-
Step 1: Generation of the Nitronium Ion (NO₂⁺) Concentrated nitric acid is protonated by the stronger sulfuric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
-
Step 2: Electrophilic Aromatic Substitution The nitronium ion attacks the pyrazole ring. The position of attack is directed by the existing substituents.
-
Step 3: Rearomatization A base (water or bisulfate ion) removes a proton from the intermediate, restoring the aromaticity of the pyrazole ring and yielding the final product.
Materials and Equipment
3.1. Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Purity/Grade | Supplier |
| 3-cyclopropyl-5-amino-1H-pyrazole | C₆H₉N₃ | 123.16 | 7.1 g (0.058 mol) | ≥95% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | 2.7 g | ≥97% | Standard |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 46.5 g | Reagent | Standard |
| Acetone | C₃H₆O | 58.08 | 337 mL | ACS Grade | Standard |
| Water | H₂O | 18.02 | 454 mL + 221 mL | Deionized | - |
| Additional reagents for work-up | |||||
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | ACS Grade | Standard |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous | Standard |
3.2. Equipment
-
Three-neck round-bottom flask (1 L)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
-
Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, lab coat.[4][5]
Experimental Protocol
This protocol is adapted from a procedure described in patent literature.[1]
4.1. Reaction Setup
-
Set up a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in a fume hood.
-
Place the flask in an ice-water bath to maintain a low temperature.
4.2. Synthesis Procedure
-
Prepare a solution of sodium hydroxide (2.7 g) in water (454 mL) directly in the reaction flask.
-
Cool the solution to 0 °C using the ice-water bath with constant stirring.
-
To the cold solution, add 3-cyclopropyl-5-amino-1H-pyrazole (7.1 g, 0.058 mol) followed by sodium bicarbonate (46.5 g).[1]
-
Stir the mixture at 0 °C for 10 minutes to ensure complete dissolution and homogenization.
-
While maintaining the temperature at 0 °C, add a pre-mixed solution of acetone (337 mL) and water (221 mL) to the reaction flask. The purpose of the acetone-water mixture is likely to maintain the solubility of the organic substrate in the aqueous basic medium.
**Note: The referenced patent outlines the addition of further reagents for a diazotization-type reaction to convert the amino group. The direct nitration of the pyrazole ring itself typically involves strong acids like HNO₃/H₂SO₄. The patent's procedure is complex and may involve an in-situ generation of the nitrating species or a different pathway. For a more standard, direct nitration approach, one would typically dissolve the starting pyrazole in concentrated sulfuric acid, cool it, and add nitric acid dropwise. However, to remain faithful to the cited source, the described procedure is presented.
4.3. Work-up and Purification
-
Once the reaction is complete (monitored by TLC), quench the reaction by carefully adding it to crushed ice.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with water (1 x 100 mL) and then with brine (1 x 100 mL) to remove any residual water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Workflow and Mechanism Diagrams
5.1. Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
5.2. General Mechanism of Pyrazole Nitration
Caption: Simplified mechanism for electrophilic nitration of a pyrazole ring.
Safety Precautions
Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[6] The reagents used are corrosive and toxic.[5][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[4][8]
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of toxic fumes, such as nitrogen oxides.[7][8]
-
Temperature Control: Strict temperature control is critical. The reaction should be maintained at 0 °C or as specified to prevent uncontrolled exothermic reactions.[6]
-
Reagent Addition: Add reagents slowly and carefully, especially when dealing with concentrated acids.
-
Quenching: Quench the reaction slowly by adding the reaction mixture to ice, rather than the other way around, to dissipate heat effectively.
-
Waste Disposal: Dispose of all chemical waste, especially acidic waste, in accordance with institutional and local environmental regulations. Do not mix nitric acid waste with other waste streams.[8]
-
Spill Response: Have appropriate spill containment and neutralization materials (like sodium carbonate) readily available.[8] In case of skin contact, flush the affected area immediately with plenty of water for at least 15 minutes.[5]
Expected Results and Characterization
The final product, this compound, should be a solid. The yield and purity will depend on the successful execution of the protocol and purification.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the cyclopropyl protons and the pyrazole ring proton. The exact chemical shifts will depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. The carbon attached to the nitro group will typically be shifted downfield.[9]
-
Mass Spectrometry (MS): ESI-MS should show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Melting Point: A sharp melting point range is indicative of a pure compound.
References
- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 2. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ehs.com [ehs.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 9. researchgate.net [researchgate.net]
recrystallization techniques for 3-cyclopropyl-5-nitro-1H-pyrazole
An Application Note for the Purification of 3-Cyclopropyl-5-nitro-1H-pyrazole by Recrystallization
For professionals in chemical research and pharmaceutical development, obtaining a compound with the highest possible purity is a critical, non-negotiable step. This document serves as a detailed guide to the purification of this compound, a heterocyclic compound of interest, using recrystallization. This technique, while fundamental, requires a nuanced understanding of solubility principles and careful execution to maximize yield and purity.
This guide moves beyond a simple list of steps, providing the underlying rationale for procedural choices, troubleshooting advice for common challenges, and robust safety protocols. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results.
Principle of Recrystallization
Recrystallization is the gold standard for purifying nonvolatile organic solids.[1] The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[1][2] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The impurities, ideally present in smaller concentrations or having different solubility profiles, remain dissolved in the cold solvent (mother liquor).[3] This process effectively isolates the desired compound in a pure crystalline lattice.
Safety & Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally related nitro- and pyrazole-containing compounds suggest that appropriate precautions are necessary. Similar compounds can be harmful if swallowed and may cause serious eye irritation.[4][5]
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.[6][7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[4][6]
-
Solvent Safety: The organic solvents used in recrystallization are often flammable and volatile. Keep them away from ignition sources. Ensure containers are tightly closed when not in use.[6][8]
Solvent Selection: The Critical First Step
The success of any recrystallization hinges on the choice of solvent. The structural features of this compound—a polar heterocyclic pyrazole ring, a highly polar nitro group, and a non-polar cyclopropyl substituent—necessitate a careful evaluation of potential solvents. The principle of "like dissolves like" provides a starting point; polar functional groups favor polar solvents, while non-polar moieties favor non-polar solvents.[3]
An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient: The compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent.[1]
-
Inertness: The solvent must not react with the compound.[1][2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1][8]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor).[1]
Recommended Solvents for Screening
Based on common practices for pyrazole derivatives, the following solvents and solvent systems are recommended for initial screening.[9][10]
| Solvent/System | Type | Rationale for Selection | Potential Issues |
| Ethanol | Protic, Polar | Often effective for pyrazole derivatives; good balance of polarity.[9][10] | May have high solubility even at room temperature, leading to poor recovery. |
| Isopropanol | Protic, Polar | Lower volatility and slightly less polar than ethanol; may offer a better solubility gradient. | Higher boiling point requires more time for drying. |
| Ethyl Acetate | Aprotic, Medium Polarity | The ester group can interact with the pyrazole system. Often used in mixed systems. | May not be polar enough to dissolve the compound sufficiently, even when hot. |
| Acetone | Aprotic, Polar | A strong solvent, may be useful if solubility in alcohols is poor.[9] | Low boiling point can lead to rapid evaporation and premature crystallization. |
| Ethanol/Water | Mixed, Polar | A powerful mixed-solvent system. The compound is dissolved in hot ethanol ("good" solvent), and water ("anti-solvent") is added to induce crystallization upon cooling.[9] | Finding the correct ratio can be tricky; may lead to "oiling out." |
| Hexane/Ethyl Acetate | Mixed, Non-polar/Polar | Useful if the compound is too soluble in pure ethyl acetate. Hexane acts as the anti-solvent.[9][11] | Requires careful addition of the anti-solvent to avoid precipitating impurities. |
Solvent Selection Workflow
The following diagram outlines the logical process for selecting an appropriate solvent system.
Caption: Decision tree for empirical solvent selection.
Experimental Protocols
The following protocols provide step-by-step guidance for purifying this compound.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first if a suitable single solvent is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar.
-
Solvent Addition: Add the chosen solvent to the flask in small portions while heating the mixture to a gentle boil on a hot plate with stirring. Continue adding the minimum amount of boiling solvent until the solid completely dissolves.[3] Note: Adding excess solvent will reduce the final yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals. This can be done by leaving them on the filter paper under vacuum, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization
This technique is employed when no single solvent has the ideal solubility characteristics. It uses a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent" or "bad" solvent).[9]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise with swirling until the solution becomes faintly cloudy (turbid). This point of incipient precipitation indicates the solution is saturated.
-
Re-solubilization: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling & Isolation: Follow steps 4-7 from Protocol 1.
Overall Recrystallization Workflow
Caption: General workflow for the recrystallization process.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is very soluble even in cold solvent. | - Boil off some of the solvent to concentrate the solution and attempt cooling again.- If the issue persists, the solvent is unsuitable. Recover the solid and try a different solvent or a mixed-solvent system. |
| "Oiling out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated, or cooling is too rapid. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Ensure the chosen solvent's boiling point is lower than the compound's melting point. |
| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of solvent necessary.- Pre-heat the filtration apparatus (funnel, flask).- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Try a different solvent where the compound is less soluble when cold. |
| Colored Product | - Colored impurities are present. | - Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[9] Caution: Charcoal can adsorb the desired product, potentially reducing yield. |
References
- 1. Recrystallization [sites.pitt.edu]
- 2. mt.com [mt.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. afgsci.com [afgsci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. homework.study.com [homework.study.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
The Strategic Utility of 3-Cyclopropyl-5-Nitro-1H-Pyrazole in the Synthesis of Advanced Kinase Inhibitors
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and synthetic accessibility.[1][2] This is particularly evident in the field of protein kinase inhibition, where numerous FDA-approved drugs incorporate this heterocyclic motif.[2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-cyclopropyl-5-nitro-1H-pyrazole as a key starting material for the synthesis of potent kinase inhibitors. We will delve into the rationale behind its application, provide detailed, field-proven protocols for its conversion into a versatile amino intermediate, and subsequent elaboration into the pyrazolo[3,4-d]pyrimidine scaffold, a core component of many targeted therapies, including JAK inhibitors.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms. The pyrazole ring system is frequently employed in the design of these inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition.[5] The cyclopropyl group at the 3-position can provide favorable hydrophobic interactions and improve metabolic stability, while the functionality at the 5-position serves as a handle for synthetic diversification.
The subject of this guide, This compound , is a valuable, albeit not directly bioactive, precursor. Its true utility lies in the nitro group, which can be readily and cleanly reduced to a primary amine. This resulting 3-cyclopropyl-5-amino-1H-pyrazole is a highly versatile intermediate, primed for a variety of chemical transformations to construct complex kinase inhibitor scaffolds.
The Core Synthetic Strategy: From Nitro Precursor to Kinase Scaffold
The overarching synthetic strategy detailed herein follows a logical and efficient pathway from the nitro-pyrazole starting material to a representative kinase inhibitor core. This multi-step process is designed to be robust and adaptable for the synthesis of a library of potential kinase inhibitors.
Figure 1: General workflow for the synthesis of a kinase inhibitor core from 3-cyclopropyl-1H-pyrazole.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Protocol 1: Synthesis of this compound
While the synthesis of this compound from its corresponding amine has been documented, a more practical approach for its de novo synthesis involves the direct nitration of 3-cyclopropyl-1H-pyrazole.[6] The following is a general protocol adaptable for this transformation, based on established methods for pyrazole nitration.
Rationale: The nitration of pyrazoles typically occurs at the C4 position. However, with the C3 position occupied by the cyclopropyl group, the nitration is directed to the C5 position. A mixture of nitric and sulfuric acid is a classic and effective nitrating agent.
Materials:
-
3-Cyclopropyl-1H-pyrazole
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 3-cyclopropyl-1H-pyrazole to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Once the pyrazole is fully dissolved, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound.
Protocol 2: Reduction to 3-Cyclopropyl-5-amino-1H-pyrazole
The reduction of the nitro group is a critical step. Catalytic hydrogenation is a clean and efficient method. Alternatively, reduction using tin(II) chloride is a reliable benchtop method.
Rationale: Catalytic hydrogenation with palladium on carbon (Pd/C) is a standard method for nitro group reduction that often proceeds with high yield and minimal side products. The use of ammonium formate as a hydrogen source (catalytic transfer hydrogenation) is a safe and convenient alternative to using hydrogen gas.[7]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol
-
Celite
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add ammonium formate (5.0 eq).
-
Carefully add 10% Pd/C (10 mol%) to the mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction by TLC.
-
Upon completion (typically 1-3 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyclopropyl-5-amino-1H-pyrazole, which can often be used in the next step without further purification.
Protocol 3: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core
The 3-cyclopropyl-5-amino-1H-pyrazole intermediate can be cyclized with various reagents to form the pyrazolo[3,4-d]pyrimidine core. Reaction with 4,6-dichloropyrimidine is a common strategy to build this scaffold, which can then be further functionalized.
Rationale: The amino group of the pyrazole acts as a nucleophile, displacing one of the chlorine atoms on the dichloropyrimidine. An intramolecular cyclization, often base-mediated, follows to form the fused ring system.
Figure 2: Reaction scheme for the formation of the pyrazolo[3,4-d]pyrimidine core.
Materials:
-
3-Cyclopropyl-5-amino-1H-pyrazole
-
4,6-Dichloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
In a sealed tube, combine 3-cyclopropyl-5-amino-1H-pyrazole (1.0 eq), 4,6-dichloropyrimidine (1.1 eq), and diisopropylethylamine (2.0 eq) in n-butanol.
-
Seal the tube and heat the reaction mixture to 120 °C for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the 4-chloro-3-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine product. This product can be further functionalized at the 4-position via nucleophilic substitution to complete the synthesis of various kinase inhibitors.
Application in Kinase Inhibitor Synthesis: The JAK-STAT Pathway
The pyrazolo[3,4-d]pyrimidine scaffold is a key component of several Janus Kinase (JAK) inhibitors.[2] The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates cell growth, survival, and differentiation. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.
Figure 3: Simplified diagram of the JAK-STAT signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidine-based inhibitors.
Summary of Synthetic Transformations and Data
The following table summarizes the key transformations and provides representative data for context.
| Step | Starting Material | Product | Key Reagents | Representative Yield | Purpose |
| 1 | 3-Cyclopropyl-1H-pyrazole | This compound | HNO₃, H₂SO₄ | 60-75% | Introduction of a functional handle for reduction |
| 2 | This compound | 3-Cyclopropyl-5-amino-1H-pyrazole | Pd/C, HCOONH₄ | 85-95% | Formation of the key nucleophilic intermediate |
| 3 | 3-Cyclopropyl-5-amino-1H-pyrazole | 4-Chloro-3-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine | 4,6-Dichloropyrimidine, DIPEA | 50-70% | Construction of the core kinase inhibitor scaffold |
Table 1: Summary of the synthetic workflow with typical yields.
Conclusion
This compound is a strategically important starting material in the synthesis of advanced kinase inhibitors. The straightforward and high-yielding reduction of its nitro group provides access to the versatile 3-cyclopropyl-5-amino-1H-pyrazole intermediate. This intermediate serves as a powerful building block for the construction of complex heterocyclic systems, such as the pyrazolo[3,4-d]pyrimidine scaffold, which is central to the activity of numerous potent and selective kinase inhibitors. The protocols and strategies outlined in this guide are designed to empower researchers in drug discovery to efficiently synthesize and explore novel chemical matter targeting the kinome.
References
- 1. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 3. Pharmacology and Synthesis of Ruxolitinib [farmasino.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis process of ruxolitinib - Patent US-2019023712-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 7. clausiuspress.com [clausiuspress.com]
Application Notes & Protocols: 3-Cyclopropyl-5-nitro-1H-pyrazole as a Versatile Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Value of a Substituted Pyrazole
In the landscape of modern drug discovery, the pyrazole ring stands out as a "privileged scaffold".[1][2][3] This five-membered aromatic heterocycle is a cornerstone in the design of numerous FDA-approved drugs due to its metabolic stability, synthetic accessibility, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[3][4] The strategic functionalization of the pyrazole core allows for the fine-tuning of a compound's physicochemical and pharmacological properties.
This guide focuses on 3-cyclopropyl-5-nitro-1H-pyrazole , a building block that combines three key structural motifs, each contributing distinct and valuable attributes for the medicinal chemist:
-
The Pyrazole Core: Provides a rigid, aromatic scaffold that acts as a reliable anchor for orienting other functional groups and frequently serves as a hinge-binding motif in enzyme inhibitors, particularly kinases.[1][5]
-
The C3-Cyclopropyl Group: This small, strained ring is a powerful tool in drug design. It enhances metabolic stability by strengthening adjacent C-H bonds against oxidative metabolism, improves potency by introducing conformational rigidity, and modulates lipophilicity, often serving as a bioisosteric replacement for larger or more flexible groups.[6]
-
The C5-Nitro Group: While the nitro group itself can be a pharmacophore, its primary role in this building block is that of a versatile synthetic handle.[7] Its strong electron-withdrawing nature influences the reactivity of the pyrazole ring. More importantly, it can be readily and cleanly reduced to a primary amine, unlocking a vast array of subsequent chemical transformations essential for building complex drug candidates.
These combined features make this compound a highly valuable starting material for constructing libraries of compounds aimed at diverse therapeutic targets, from oncology to inflammatory disorders.[1][8]
Physicochemical Properties & Reactivity Profile
The interplay between the electron-donating character of the cyclopropyl group and the potent electron-withdrawing nature of the nitro group governs the reactivity of the pyrazole ring.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | Internal Calculation |
| Molecular Weight | 153.14 g/mol | Internal Calculation |
| Appearance | Tan Solid (Typical) | [9] |
| CAS Number | 143534-77-0 | [10] |
Reactivity Insights:
-
N-H Acidity: The electron-withdrawing nitro group increases the acidity of the N1-proton, facilitating deprotonation and subsequent N-alkylation or N-arylation reactions.
-
Nitro Group Reduction: The most critical reaction of this building block is the reduction of the nitro moiety to a primary amine (3-cyclopropyl-1H-pyrazol-5-amine). This transformation is the gateway to a multitude of derivatizations, including amide bond formation, sulfonamide synthesis, and participation in nucleophilic aromatic substitution (SₙAr) reactions, which are pivotal in the synthesis of kinase inhibitors.[5]
-
Ring Stability: The pyrazole core and the cyclopropyl group are generally robust and stable under a wide range of reaction conditions, allowing for selective manipulation of the nitro group and the N1-position.
Synthesis and Key Transformations Workflow
The primary utility of this compound lies in its role as a precursor to the more versatile 5-amino analogue. The following workflow illustrates the logical progression from the starting material to a functionalized drug-like molecule, a common strategy in kinase inhibitor development.[5]
Caption: Key synthetic workflow from the precursor to the final bioactive compound.
Experimental Methodologies & Protocols
The following protocols are provided as representative examples. Researchers should always conduct their own risk assessments and optimize conditions for their specific laboratory setup and scale.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the oxidation of aminopyrazoles.[9] The causality behind this method involves the diazotization of the primary amine followed by displacement with a nitrite source, which is then oxidized.
Materials:
-
3-Cyclopropyl-5-amino-1H-pyrazole
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water (H₂O)
-
Ice
Procedure:
-
Reaction Setup: In a flask of appropriate size equipped with a magnetic stirrer and thermometer, prepare a solution of sodium nitrite in water. Cool the solution to 0-5 °C in an ice bath.
-
Amine Addition: In a separate beaker, dissolve 3-cyclopropyl-5-amino-1H-pyrazole and sodium bicarbonate in water. Cool this solution to 0 °C.
-
Diazotization & Nitration: Slowly add the cold amine solution to the stirred sodium nitrite solution, ensuring the temperature is maintained below 5 °C. After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
Oxidation (Caution: Exothermic): Prepare a solution of potassium permanganate in a mixture of acetone and water. Slowly add this solution to the reaction mixture, again maintaining a temperature below 10 °C. The reaction progress can be monitored by TLC.
-
Quenching & Work-up: Once the reaction is complete, quench any excess permanganate with a saturated solution of sodium bisulfite until the purple color disappears.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.[9]
Protocol 2: Reduction to 3-Cyclopropyl-1H-pyrazol-5-amine
The reduction of the nitro group is the most crucial step for utilizing this building block. Catalytic hydrogenation is a clean and efficient method.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Reaction Setup: To a solution of this compound in methanol, carefully add 10% Pd/C (typically 5-10 mol% of the catalyst).
-
Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas (or affix a hydrogen-filled balloon).
-
Reaction: Stir the suspension vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC until the starting material is fully consumed.
-
Filtration (Caution: Catalyst is pyrophoric): Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. It is critical to keep the filter cake wet with solvent to prevent ignition. Wash the filter pad with additional methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield 3-cyclopropyl-1H-pyrazol-5-amine, which can often be used in the next step without further purification.
Protocol 3: Application in SₙAr for Kinase Inhibitor Scaffolds
This protocol demonstrates the use of the resulting 5-aminopyrazole as a nucleophile to construct a core scaffold found in many kinase inhibitors.[5] The causality lies in the nucleophilic attack of the pyrazole's amino group on an electron-deficient aromatic ring (like a dichloropyrimidine), displacing a halide.
Materials:
-
3-Cyclopropyl-1H-pyrazol-5-amine (from Protocol 2)
-
2,4-Dichloropyrimidine (or other suitable electrophile)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
2-Propanol or another suitable high-boiling solvent
Procedure:
-
Reaction Setup: In a flask, dissolve 3-cyclopropyl-1H-pyrazol-5-amine and 2,4-dichloropyrimidine in 2-propanol.
-
Base Addition: Add DIPEA (approx. 1.5-2.0 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and stir for several hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the product may precipitate. If so, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.
-
Product: The resulting N-(3-cyclopropyl-1H-pyrazol-5-yl)pyrimidin-amine derivative is a key intermediate that can be further functionalized at the remaining chloro-position on the pyrimidine ring to build a library of potential kinase inhibitors.[5]
Application Case Study: Kinase Inhibitor Development
The pyrazole scaffold is a well-established hinge-binding pharmacophore in kinase inhibitor design.[1][2][5] The N-H and the adjacent ring nitrogen of the pyrazole mimic the hydrogen bonding pattern of adenine's N6-amino and N1, effectively occupying the ATP binding site of many kinases.
Caption: From building block to targeted kinase inhibition.
The transformation of this compound into its amino counterpart allows for its incorporation into scaffolds targeting kinases like LRRK2 and the understudied PCTAIRE family.[5][11] The cyclopropyl group can be used to probe specific pockets within the kinase active site, potentially enhancing selectivity and potency while maintaining favorable drug-like properties.[6][11] The initial SₙAr reaction creates a stable core, from which Structure-Activity Relationship (SAR) studies can be conducted by introducing diverse functionalities at other positions, leading to the identification of potent and selective inhibitors.[5]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 10. This compound 1G - OR922033-1G [dabos.com]
- 11. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of Novel Pyrazole-Based Antitumor Agents from 3-Cyclopropyl-5-nitro-1H-pyrazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Its synthetic accessibility and versatile bioisosteric properties have led to the development of potent protein kinase inhibitors for targeted cancer therapies.[2][3] This application note provides a detailed, field-proven guide for the synthesis of novel pyrazole-based antitumor agents, utilizing 3-cyclopropyl-5-nitro-1H-pyrazole as a strategic starting material. The protocols herein detail a robust synthetic pathway involving N-alkylation, chemoselective nitro group reduction, and subsequent amide coupling to generate a library of diverse candidate molecules. We delve into the causality behind experimental choices, providing insights into reaction mechanisms, regioselectivity, and purification strategies. This guide is designed to be a self-validating system for researchers aiming to explore this promising chemical space for next-generation cancer therapeutics.
Introduction: The Pyrazole Scaffold in Oncology
Pyrazoles are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] In oncology, the pyrazole moiety is a key component in several approved and investigational drugs that function as protein kinase inhibitors.[3][5] Protein kinases are crucial regulators of cell signaling pathways, and their aberrant activation is a hallmark of many cancers.[5] Pyrazole-based compounds can effectively compete with ATP for the kinase binding site, thereby inhibiting downstream signaling and suppressing tumor cell proliferation and survival.[2]
The starting material, this compound, is a highly valuable building block. The cyclopropyl group can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile precursor to a primary amine. This amine is a critical functional handle for introducing molecular diversity through reactions like amidation, sulfonylation, or urea formation, enabling the exploration of structure-activity relationships (SAR). A key transformation is the reduction of the 5-nitro group to a 5-amino group, which can then be acylated to produce a variety of derivatives.[6]
Overall Synthetic Strategy
The synthetic approach is designed as a modular, three-stage workflow. This allows for the generation of a diverse library of compounds from a common intermediate, which is ideal for lead discovery and optimization.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Cyclopropyl-5-nitro-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-cyclopropyl-5-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The synthesis, however, presents several challenges, including regioselectivity during the nitration step and potential difficulties in precursor synthesis. This guide provides a comprehensive resource to address these issues, ensuring a higher success rate and optimized yields in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3-cyclopropyl-1H-pyrazole, the precursor for nitration?
The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1] For this specific synthesis, the key intermediate is 1-cyclopropyl-1,3-butanedione, which can be synthesized from cyclopropyl methyl ketone and an acetylating agent like ethyl acetate.[2]
Q2: What are the primary challenges in the nitration of 3-cyclopropyl-1H-pyrazole?
The main challenge is controlling the regioselectivity of the nitration. Pyrazole rings typically undergo electrophilic substitution at the C4 position.[3][4] Achieving nitration at the C5 position to obtain the desired this compound can be difficult and may result in a mixture of isomers, primarily the 4-nitro and dinitro derivatives. The reaction conditions, particularly the nitrating agent and temperature, play a crucial role in directing the substitution.
Q3: Are there alternative synthetic routes to this compound that avoid direct nitration?
Yes, an alternative route involves the synthesis of 3-cyclopropyl-5-amino-1H-pyrazole, followed by a diazotization reaction and subsequent treatment with a nitrite source. A patent describes the synthesis of the target compound from 3-cyclopropyl-5-amino-1H-pyrazole, suggesting this as a viable, albeit potentially longer, alternative.[5] This method can offer better regioselectivity.
Q4: What are the best practices for purifying the final product?
Purification of nitropyrazoles often involves column chromatography on silica gel. However, due to the acidic nature of the N-H proton in pyrazoles, tailing on silica can be an issue. In such cases, deactivating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can improve separation. Recrystallization from a suitable solvent system is also a common and effective purification method.
Synthetic Workflow and Troubleshooting
Overall Synthetic Pathway
The primary synthetic route involves two key stages: the formation of the pyrazole core and its subsequent nitration.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem 1: Low Yield of 3-Cyclopropyl-1H-pyrazole (Step 2)
| Potential Cause | Diagnostic Check | Proposed Solution |
| Incomplete Claisen Condensation | Analyze the crude 1-cyclopropyl-1,3-butanedione by ¹H NMR or GC-MS to check for unreacted cyclopropyl methyl ketone. | Ensure anhydrous conditions and use a sufficiently strong base (e.g., sodium ethoxide, LDA). Consider extending the reaction time or increasing the temperature for the azeotropic removal of ethanol.[2] |
| Inefficient Cyclocondensation | Monitor the reaction progress using TLC. The disappearance of the 1,3-diketone spot indicates reaction completion. | Ensure the use of hydrazine hydrate in slight excess. The reaction is typically run in a protic solvent like ethanol. Gentle heating can facilitate the reaction. |
| Side Reactions | Look for the formation of azines or other unexpected products in the crude NMR spectrum. | Add the 1,3-diketone to the hydrazine solution slowly to avoid localized high concentrations that can lead to side reactions. |
| Work-up Losses | Assess the pH of the aqueous layer during extraction. The pyrazole can be protonated and remain in the aqueous phase if it is too acidic. | Neutralize the reaction mixture carefully before extraction. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. |
Problem 2: Poor Yield or Incorrect Regioisomer in Nitration (Step 3)
Caption: Troubleshooting flowchart for the nitration of 3-cyclopropyl-1H-pyrazole.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Predominant C4-Nitration | Characterize the product mixture by ¹H NMR. The C4-proton of the pyrazole ring has a distinct chemical shift that will be absent in the 4-nitro isomer. | The C4 position is electronically favored for electrophilic substitution. To favor C5 nitration, consider using a nitrating agent that proceeds via an N-nitration followed by thermal rearrangement.[4][6] Alternatively, explore the synthesis via the 5-amino-pyrazole intermediate.[5] |
| Formation of Dinitro Products | Use LC-MS to identify the presence of dinitrated species (higher molecular weight). | Reduce the equivalents of the nitrating agent and carefully control the reaction temperature, keeping it as low as possible while still allowing the reaction to proceed. Monitor the reaction closely and quench it as soon as the desired product is formed. |
| Degradation of Starting Material | The reaction mixture turns dark or forms a tar-like substance. | This indicates that the reaction conditions are too harsh. Add the 3-cyclopropyl-1H-pyrazole slowly to a pre-cooled nitrating mixture (e.g., a mixture of nitric and sulfuric acid at 0 °C). |
| Ineffective Nitration | The starting material is recovered unchanged. | The nitrating conditions may be too mild. Consider using a stronger nitrating agent (e.g., fuming nitric acid/sulfuric acid) or slightly increasing the reaction temperature, while carefully monitoring for side product formation. |
Optimized Experimental Protocols
Protocol 1: Synthesis of 3-Cyclopropyl-1H-pyrazole
Step 1: Synthesis of 1-Cyclopropyl-1,3-butanedione [2]
-
To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in 100 mL of ethyl acetate under a nitrogen atmosphere, add a 21 wt% solution of sodium ethoxide in absolute ethanol (39 mL, 0.1 mol) dropwise.
-
Fit the flask with a condenser and a Dean-Stark trap. Heat the mixture to reflux to remove ethanol via azeotropic distillation. Add more ethyl acetate as needed to maintain the volume.
-
After approximately 3 hours, when the temperature of the distillate reaches ~75 °C, cool the reaction mixture and let it stand overnight.
-
Collect the precipitated white solid by filtration.
-
Dissolve the solid in water and acidify the solution at 0 °C with 10% aqueous hydrochloric acid.
-
Extract the aqueous solution three times with diethyl ether.
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-cyclopropyl-1,3-butanedione as an oil. This intermediate can be used in the next step without further purification.
Step 2: Cyclocondensation to form 3-Cyclopropyl-1H-pyrazole
-
Dissolve the crude 1-cyclopropyl-1,3-butanedione in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 3-cyclopropyl-1H-pyrazole, which can be purified by column chromatography if necessary.
Protocol 2: Direct Nitration of 3-Cyclopropyl-1H-pyrazole (Illustrative)
Caution: Nitration reactions are highly exothermic and potentially hazardous. Perform on a small scale with appropriate safety precautions.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.
-
Dissolve 3-cyclopropyl-1H-pyrazole (1 equivalent) in a minimal amount of concentrated sulfuric acid and cool to 0 °C.
-
Slowly add the pyrazole solution to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to separate the desired 5-nitro isomer from other regioisomers.
Protocol 3: Alternative Route via 3-Cyclopropyl-5-amino-1H-pyrazole[5]
This route is based on a patented procedure and may require optimization.
Step 1: Synthesis of 3-Cyclopropyl-5-amino-1H-pyrazole
This can be achieved by reacting cyclopropyl-substituted β-ketonitriles with hydrazine.
Step 2: Conversion to this compound
-
To a solution of sodium nitrite in water, add 3-cyclopropyl-5-amino-1H-pyrazole and sodium bicarbonate at 0 °C.
-
After a short period, add a solution of acetone in water.
-
The reaction proceeds through a diazotization-nitration sequence.
-
Work-up and purification would likely involve extraction and chromatography.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. prepchem.com [prepchem.com]
- 3. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
common side reactions in the nitration of 3-cyclopropyl-1H-pyrazole
Technical Support Center: Nitration of 3-Cyclopropyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the nitration of 3-cyclopropyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this scaffold. The electrophilic nitration of pyrazoles is a fundamental transformation, yet it presents significant challenges regarding regioselectivity and substrate stability. This guide provides in-depth, experience-driven answers to common problems encountered during this reaction, explains the underlying chemical principles, and offers validated protocols to improve experimental outcomes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues observed during the nitration of 3-cyclopropyl-1H-pyrazole in a practical, question-and-answer format.
Q1: My primary challenge is controlling regioselectivity. The reaction yields a mixture of 4-nitro and 5-nitro isomers. How can I favor the formation of one over the other?
A1: This is the most prevalent issue in pyrazole nitration. The pyrazole ring has two potential sites for electrophilic attack: the C4 and C5 positions. The final isomer ratio is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
-
Underlying Mechanism: The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the electron-rich pyrazole ring. The C4 position is generally the most electronically favored site for electrophilic substitution on a pyrazole ring.[1] However, the conditions of the reaction, particularly the acidity, play a crucial role. In strongly acidic media like a nitric/sulfuric acid mixture, the pyrazole ring can be protonated, which deactivates it towards further electrophilic attack.[1] The specific tautomer present and the degree of protonation influence the relative reactivity of the C4 and C5 positions.
-
Controlling Factors:
-
Nitrating Agent: Standard "mixed acid" (HNO₃/H₂SO₄) is harsh and often leads to poor selectivity and degradation. Milder reagents can provide better control. Acetyl nitrate (from HNO₃ and acetic anhydride) or nitric acid in trifluoroacetic anhydride are common alternatives.[2][3] For maximum control and mild conditions, consider using N-nitropyrazole-based reagents, which act as controllable sources of the nitronium ion.[4][5]
-
Temperature: Lowering the reaction temperature (e.g., -10 °C to 0 °C) is critical. This reduces the reaction rate and enhances the subtle energetic differences between the transition states leading to the C4 and C5 isomers, often improving selectivity.
-
Solvent: The choice of solvent can influence the reaction's regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in some pyrazole syntheses, a principle that may be applicable to subsequent functionalization.[6]
-
Recommendation: To favor the 4-nitro isomer, start with a milder nitrating system like nitric acid in acetic anhydride at 0 °C. For challenging cases, employing a dedicated N-nitropyrazole reagent in a suitable solvent like acetonitrile is a state-of-the-art approach.[4]
Q2: My yield is consistently low, and I observe a significant amount of dark, insoluble tar. What is causing this decomposition, and how can I prevent it?
A2: Low yields accompanied by tar formation are classic indicators of substrate degradation. Both the pyrazole and the cyclopropyl moieties are susceptible to decomposition under harsh nitrating conditions.
-
Potential Causes:
-
Pyrazole Ring Opening: Although the pyrazole ring is aromatic, it is not indestructible. Highly aggressive oxidizing conditions can lead to ring cleavage and subsequent polymerization, forming tarry byproducts.[7][8][9]
-
Cyclopropyl Ring Instability: The cyclopropyl group is a highly strained three-membered ring.[10] While it is known to stabilize adjacent positive charges via hyperconjugation, it can be susceptible to ring-opening reactions under strongly acidic conditions, leading to a cascade of undefined side products.[11][12]
-
Over-Nitration/Oxidation: The nitrating mixture is a powerful oxidant. If the temperature is too high or the reaction time is too long, uncontrolled oxidation of the substrate can occur, leading to decomposition instead of the desired nitration.
-
-
Troubleshooting Strategy:
-
Lower the Temperature: This is the most effective first step. Perform the reaction at or below 0 °C to minimize oxidative side reactions.
-
Use a Milder Nitrating Agent: Shift from HNO₃/H₂SO₄ to less aggressive systems. A pre-formed acetyl nitrate solution or nitric acid in trifluoroacetic anhydride can be effective.[2]
-
Control Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the nitrating agent. Adding the nitrating agent dropwise to a cooled solution of the pyrazole allows for better control over the reaction exotherm and local concentrations.
-
Consider Continuous Flow: For process development, a continuous flow reactor provides superior control over mixing, temperature, and residence time, which can dramatically reduce the formation of degradation products.[13]
-
Q3: I'm getting a significant amount of a dinitrated product. How do I stop the reaction at the mono-nitration stage?
A3: The formation of dinitrated species (likely 3-cyclopropyl-4,5-dinitro-1H-pyrazole) occurs when the mono-nitrated product is reactive enough to undergo a second nitration under the reaction conditions.
-
Explanation: The first nitro group is deactivating, but if the reaction conditions are too forcing (high temperature, long reaction time, large excess of nitrating agent), a second nitration can still occur.
-
Solutions:
-
Strict Stoichiometry: Limit the nitrating agent to approximately 1.0-1.1 equivalents.
-
Temperature Control: Maintain a low temperature throughout the reaction and quenching process.
-
Reduced Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to prevent over-reaction.
-
Reverse Addition: Add the pyrazole solution slowly to the nitrating mixture. This keeps the pyrazole concentration low at all times, disfavoring the second nitration of the product.
-
Q4: How can I effectively separate the 4-nitro and 5-nitro isomers post-reaction?
A4: The separation of regioisomers is often a significant purification challenge due to their similar physical properties.
-
Recommended Techniques:
-
Column Chromatography: This is the most common method. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary to find conditions that provide baseline separation.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative reverse-phase HPLC (e.g., on a C18 column) is an excellent but less scalable option.[14]
-
Recrystallization: If one isomer is formed in significant excess and the crude product is crystalline, fractional recrystallization may be possible. This requires screening various solvents to find one where the solubilities of the two isomers are significantly different.
-
Derivatization: In some cases, it may be easier to separate the isomers after a subsequent chemical transformation. For example, if the N1 position is alkylated, the resulting derivatives might have different chromatographic properties.
-
Data Summary: Nitrating Agents and Expected Outcomes
| Nitrating Agent | Typical Conditions | Pros | Cons | Expected Side Reactions |
| HNO₃ / H₂SO₄ | 0 °C to RT | Inexpensive, powerful | Low regioselectivity, high risk of degradation/tarring, safety concerns | Dinitration, Ring Opening, Oxidation |
| HNO₃ / Ac₂O | -10 °C to 10 °C | Milder, often better selectivity | Acetyl nitrate is unstable and must be prepared fresh | Dinitration (if not controlled) |
| HNO₃ / TFAA | -10 °C to 0 °C | Highly reactive, effective for deactivated rings | Can be too aggressive, expensive | Dinitration, potential substrate degradation |
| N-Nitropyrazoles [4] | RT to 80 °C (catalyst may be needed) | Excellent control, mild conditions, high functional group tolerance | Reagent must be synthesized, higher cost | Minimal if conditions are optimized |
Visualized Reaction Pathway and Troubleshooting
The following diagrams illustrate the key mechanistic decision point and a logical workflow for troubleshooting common experimental issues.
Caption: Mechanism of electrophilic nitration showing competing pathways.
References
- 1. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. preprints.org [preprints.org]
- 8. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of 3-cyclopropyl-5-nitro-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-cyclopropyl-5-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the challenges you might encounter during the synthesis of this important heterocyclic compound. Our approach is rooted in mechanistic principles and practical, field-tested solutions to ensure the integrity and success of your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized for the development of novel therapeutic agents. The synthesis of this molecule can be approached through two primary routes: the direct nitration of 3-cyclopropyl-1H-pyrazole or a multi-step sequence starting from 3-cyclopropyl-5-amino-1H-pyrazole. Both pathways present unique challenges, from controlling regioselectivity to minimizing side-product formation. This guide will address common issues for both synthetic strategies.
Troubleshooting Guide & FAQs
Route 1: Direct Nitration of 3-cyclopropyl-1H-pyrazole
This is often the most direct approach, but it can be complicated by issues of regioselectivity and the potential for over-nitration.
Q1: My nitration of 3-cyclopropyl-1H-pyrazole is giving me a mixture of products, and the yield of the desired 5-nitro isomer is low. How can I improve the regioselectivity?
A1: This is a common and critical challenge. The electrophilic nitration of 3-substituted pyrazoles can occur at both the C4 and C5 positions, and N-nitration is also a possibility. The electron-donating nature of the cyclopropyl group can activate the pyrazole ring for electrophilic substitution, but directing the nitro group specifically to the C5 position requires careful control of reaction conditions.
-
Mechanistic Insight: The regiochemical outcome of pyrazole nitration is highly dependent on the nitrating agent and the reaction medium. In strongly acidic conditions, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack. The position of protonation can influence the directing effect of the cyclopropyl substituent.
-
Troubleshooting Strategies:
-
Choice of Nitrating Agent: The reactivity of the nitrating species is paramount.
-
Milder Conditions: Using a less aggressive nitrating agent can sometimes favor one isomer over the other. Consider using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures.
-
N-Nitration followed by Rearrangement: A common method for the synthesis of 3-nitro-1H-pyrazole involves the formation of 1-nitropyrazole followed by thermal rearrangement.[1] This approach could potentially be adapted for 3-cyclopropyl-1H-pyrazole.
-
-
Solvent and Temperature Effects:
-
Solvent: The choice of solvent can influence the solvation of the pyrazole and the nitrating species, thereby affecting regioselectivity. Experiment with different solvents, such as acetic anhydride or sulfolane.
-
Temperature Control: Maintain a low reaction temperature (e.g., -10 to 0 °C) to minimize side reactions and improve selectivity.
-
-
| Parameter | Condition A (Mixed Acid) | Condition B (Milder Nitration) | Expected Outcome |
| Nitrating Agent | HNO₃/H₂SO₄ | Acetyl Nitrate (HNO₃/Ac₂O) | Condition B may offer better regioselectivity. |
| Temperature | 0 °C to RT | -10 °C to 0 °C | Lower temperatures generally improve selectivity. |
| Solvent | Sulfuric Acid | Acetic Anhydride | Acetic anhydride can moderate the reactivity. |
-
Experimental Protocol for Improved Regioselectivity (based on general pyrazole nitration principles):
-
Cool a solution of 3-cyclopropyl-1H-pyrazole in acetic anhydride to -10 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride, maintaining the temperature below -5 °C.
-
Stir the reaction at low temperature for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Carefully quench the reaction with ice-water and extract the product.
-
Analyze the product mixture by ¹H NMR to determine the isomeric ratio.
-
Q2: I am observing the formation of a significant amount of dinitro- and other over-nitrated byproducts. How can I prevent this?
A2: Over-nitration is a risk when the reaction conditions are too harsh or the reaction time is too long. The pyrazole ring, once mono-nitrated, is deactivated, but under forcing conditions, a second nitro group can be introduced.
-
Troubleshooting Strategies:
-
Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the nitrating agent.
-
Reaction Time: Carefully monitor the reaction and quench it as soon as the starting material is consumed to a satisfactory level.
-
Temperature Control: As mentioned before, lower temperatures will disfavor the more highly activated di-nitration reaction.
-
Q3: I am concerned about the stability of the cyclopropyl ring under strong nitrating conditions. Is ring-opening a potential side reaction?
A3: This is a valid concern. The cyclopropyl group is a strained ring system and can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or oxidizing agents.
-
Mechanistic Insight: The high p-character of the C-C bonds in a cyclopropyl ring can make it behave somewhat like a double bond, making it susceptible to electrophilic attack.
-
Troubleshooting Strategies:
-
Milder Conditions: Employing milder nitrating agents and lower temperatures will significantly reduce the risk of ring-opening.
-
Careful pH control: After the reaction, a careful and controlled quench is important to avoid localized high temperatures or extreme pH fluctuations that could promote degradation.
-
Alternative Synthetic Route: If ring-opening is a persistent issue, the alternative synthetic route starting from 3-cyclopropyl-5-amino-1H-pyrazole is highly recommended as it avoids the use of strong nitrating mixtures.
-
Route 2: Synthesis from 3-cyclopropyl-5-amino-1H-pyrazole
This route offers excellent regioselectivity for the 5-nitro isomer but involves more synthetic steps. A key patent outlines this procedure.[2]
Q4: I am having trouble with the first step, the synthesis of 3-cyclopropyl-5-amino-1H-pyrazole. What are the common pitfalls?
A4: The synthesis of the aminopyrazole precursor is crucial. It is often prepared by the condensation of a β-ketonitrile containing a cyclopropyl group with hydrazine.
-
Common Issues & Solutions:
-
Low Yield of β-Ketonitrile: The synthesis of the cyclopropyl-containing β-ketonitrile can be challenging. Ensure complete reaction of the starting materials and proper purification.
-
Side Reactions during Cyclization: The cyclization with hydrazine can sometimes lead to side products.
-
Temperature Control: The reaction is often exothermic; maintain a controlled temperature to avoid side reactions.
-
Purity of Hydrazine: Use high-purity hydrazine hydrate or anhydrous hydrazine for the best results.
-
-
Q5: The diazotization of 3-cyclopropyl-5-amino-1H-pyrazole followed by the introduction of the nitro group is not working well. What could be the problem?
A5: This is a critical transformation that involves the in-situ formation of a diazonium salt, which is then converted to the nitro compound. A specific method described in a patent involves the use of sodium nitrite and an oxidizing agent like Oxone®.[2]
-
Troubleshooting Strategies:
-
Diazonium Salt Instability: Diazonium salts can be unstable.
-
Low Temperature: It is imperative to maintain a low temperature (typically 0-5 °C) throughout the diazotization process.
-
Immediate Use: Use the generated diazonium salt immediately in the subsequent step without isolation.
-
-
Inefficient Oxidation: The conversion of the diazonium intermediate to the nitro-pyrazole requires an effective oxidizing agent.
-
Oxone® Addition: Ensure the Oxone® (potassium peroxymonosulfate) is added portion-wise to control the reaction exotherm.
-
Reaction Medium: The patent specifies a water/acetone mixture. The composition of this solvent system can be critical for the solubility of the reactants and the success of the reaction.
-
-
-
Experimental Protocol (based on Patent US6218418B1): [2]
-
Prepare a solution of sodium nitrite in water.
-
In a separate flask, dissolve 3-cyclopropyl-5-amino-1H-pyrazole and sodium bicarbonate in water and cool to 0 °C.
-
Slowly add the sodium nitrite solution to the aminopyrazole solution at 0 °C.
-
After a short period, add a pre-mixed solution of Oxone® in a water/acetone mixture, maintaining the low temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Work up the reaction by extraction and purify the product by chromatography.
-
Q6: My final product is difficult to purify. What are the best methods for purifying this compound?
A6: Purification can be challenging, especially if you have a mixture of regioisomers from the direct nitration route.
-
Purification Strategies:
-
Column Chromatography: This is the most common method for separating regioisomers.
-
Solvent System: A gradient of ethyl acetate in hexanes is often effective. Experiment with different solvent polarities to achieve optimal separation.
-
Adsorbent: Silica gel is the standard choice.
-
-
Crystallization: If the desired isomer is a solid and one isomer is significantly more abundant, crystallization can be an effective purification method.
-
Preparative HPLC: For difficult separations, preparative HPLC can be used to isolate the pure isomers.
-
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Stability of the Cyclopropyl Group Under Nitration Conditions
Welcome to the Technical Support Center for navigating the complexities of nitrating molecules containing the robust yet sensitive cyclopropyl group. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to perform nitration reactions while preserving the integrity of this valuable three-membered ring. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and practical expertise.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common challenges and questions that arise during the nitration of cyclopropyl-containing compounds.
Q1: My primary concern is the stability of the cyclopropyl ring. Under what conditions is it most likely to undergo ring-opening during nitration?
A1: The stability of the cyclopropyl ring during nitration is primarily threatened by the high acidity of the reaction medium and the electrophilicity of the nitrating species. The key factors that promote undesirable ring-opening are:
-
Strongly Acidic Conditions: The classic "mixed acid" (a combination of concentrated nitric and sulfuric acids) is a common culprit.[1][2] The high concentration of sulfuric acid can protonate the cyclopropane ring, making it susceptible to nucleophilic attack and subsequent cleavage.[3]
-
Formation of Unstable Intermediates: Conditions that favor the formation of radical or carbocationic intermediates adjacent to the cyclopropyl ring can lead to rapid and often irreversible ring-opening.[4][5]
To mitigate these risks, it is crucial to carefully select the nitrating agent and control the reaction conditions, particularly temperature and the concentration of strong acids.
Q2: I'm observing a complex mixture of byproducts and a low yield of my desired nitrated product. How can I confirm if cyclopropane ring-opening is the issue?
A2: Confirming ring-opening requires careful analysis of your crude reaction mixture, typically using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
-
¹H NMR Spectroscopy: Look for the disappearance of the characteristic upfield signals of the cyclopropyl protons (typically in the 0.5-1.5 ppm range). The appearance of new signals corresponding to an opened alkyl chain, often with olefinic protons if elimination has occurred, is a strong indicator.
-
Mass Spectrometry: Compare the mass of your byproducts to the expected mass of ring-opened isomers. For example, the addition of a nitro group and subsequent ring-opening by water would result in a product with a mass corresponding to the starting material + HNO₃ + H₂O.
If ring-opening is confirmed, the troubleshooting steps in the following questions will be critical.
Q3: Which nitrating agents are considered "safer" for substrates containing a cyclopropyl group?
A3: Milder nitrating agents that do not require strongly acidic conditions are highly recommended for preserving the cyclopropyl moiety. Consider the following alternatives to mixed acid:
-
N-Nitrosaccharin: This bench-stable, inexpensive, and recyclable reagent has been shown to nitrate cyclopropylbenzene smoothly with no observed ring opening.[6] It acts as a controllable source of the nitronium ion under mild, acid-free conditions.[6]
-
Dinitrogen Pentoxide (N₂O₅): N₂O₅ is an effective and eco-friendly nitrating agent.[7] When used in organic solvents, it provides a milder and more selective nitration system, which is suitable for substrates that are sensitive to acid or water.[7]
-
Acetyl Nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, acetyl nitrate is a milder nitrating agent compared to the mixed acid system.[8][9] It has been successfully used for the nitration of cyclopropylbenzene.
The choice of a milder reagent is a primary strategy to avoid the harsh conditions that promote ring-opening.
Q4: I need to use mixed acid for my synthesis due to the deactivation of my aromatic ring. What precautions can I take to minimize cyclopropane ring degradation?
A4: While mixed acid presents a higher risk, its use can sometimes be unavoidable for deactivated systems. To improve the outcome, consider the following:
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C or below) to minimize side reactions, including ring-opening.
-
Careful Stoichiometry: Use the minimum necessary amount of sulfuric acid to catalyze the reaction. Excess sulfuric acid increases the acidity of the medium and the likelihood of protonation-induced ring cleavage.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the harsh acidic conditions.
-
Reverse Addition: In some cases, adding the substrate to the nitrating mixture (reverse addition) can help to maintain a low concentration of the unreacted substrate in the strongly acidic medium, potentially reducing side reactions.
Experimental Protocols
Below are detailed, step-by-step methodologies for the nitration of cyclopropyl-containing aromatic compounds using different nitrating agents.
Protocol 1: Nitration with Mixed Acid (HNO₃/H₂SO₄)
This protocol is adapted for a generic cyclopropyl-substituted aromatic compound and should be optimized for specific substrates.
Materials:
-
Cyclopropyl-containing aromatic substrate
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq) to 0 °C in an ice bath.
-
Slowly add concentrated nitric acid (1.1 eq) to the sulfuric acid while maintaining the temperature below 10 °C.
-
Once the nitrating mixture has cooled back to 0 °C, dissolve the cyclopropyl-containing aromatic substrate (1.0 eq) in a minimal amount of dichloromethane.
-
Add the solution of the substrate dropwise to the nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Nitration with N-Nitrosaccharin
This protocol provides a milder alternative to mixed acid nitration.[6]
Materials:
-
Cyclopropyl-containing aromatic substrate
-
N-Nitrosaccharin
-
Magnesium perchlorate [Mg(ClO₄)₂] (optional catalyst for deactivated substrates)
-
Acetonitrile (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the cyclopropyl-containing aromatic substrate (1.0 eq) in acetonitrile, add N-nitrosaccharin (1.2 eq).
-
For deactivated substrates, magnesium perchlorate (0.1 eq) can be added as a catalyst.[6]
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Comparison of Nitrating Agents
The choice of nitrating agent significantly impacts the yield and selectivity of the reaction, as well as the preservation of the cyclopropyl ring.
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages | Cyclopropane Stability |
| HNO₃/H₂SO₄ | 0 °C to RT | High reactivity, suitable for deactivated rings[1] | Harshly acidic, risk of over-nitration and side reactions[1] | Moderate to Low; risk of ring-opening[3] |
| Acetyl Nitrate | 0 °C to RT | Milder than mixed acid, good for many aromatics[8][9] | Can be explosive if not handled properly[9] | Good |
| N₂O₅ | Low temperature, in organic solvents | Clean, high yielding, suitable for acid-sensitive substrates[7] | Reagent preparation can be complex[10] | High |
| N-Nitrosaccharin | RT to gentle heat | Mild, acid-free, high functional group tolerance, recyclable reagent[6] | May require a catalyst for deactivated substrates[6] | Very High; no ring-opening observed with cyclopropylbenzene[6] |
Mechanistic Insights & Visualizations
Understanding the mechanistic pathways is crucial for troubleshooting and optimizing your nitration reactions. The key is to favor electrophilic aromatic substitution on the aromatic ring while avoiding electrophilic attack on the cyclopropane ring itself.
The Dichotomy of Electrophilic Attack
The nitronium ion (NO₂⁺) is a potent electrophile. In the case of a cyclopropyl-substituted aromatic compound, it can attack either the aromatic ring or the cyclopropyl group.
Caption: Decision tree for the electrophilic attack on a cyclopropyl-aromatic compound.
-
Desired Pathway (Green): The π-system of the aromatic ring acts as the nucleophile, attacking the nitronium ion. Subsequent deprotonation restores aromaticity and yields the desired nitrated product with the cyclopropane ring intact. Milder reaction conditions and less aggressive nitrating agents favor this pathway.
-
Side Reaction Pathway (Red): The strained σ-bonds of the cyclopropane ring, which have some π-character, can also be attacked by the highly reactive nitronium ion, especially under strongly acidic conditions. This leads to a carbocationic intermediate that is susceptible to ring-opening.
Workflow for Troubleshooting Nitration Reactions
When encountering issues such as low yield or the formation of multiple byproducts, a systematic approach to troubleshooting is essential.
Caption: A systematic workflow for troubleshooting problematic nitration reactions.
This guide provides a comprehensive overview of the factors influencing the stability of the cyclopropyl group during nitration. By understanding the underlying mechanisms and having access to reliable protocols and troubleshooting strategies, researchers can more effectively design and execute their synthetic plans, ultimately saving time and resources. For further inquiries, please do not hesitate to contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. energetic-materials.org.cn [energetic-materials.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 10. Syntheses & Raman spectra of dinitrogen pentoxide, N2O5 | The Infrared and Raman Discussion Group [irdg.org]
Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a critical pharmacophore in a multitude of therapeutic agents, making the synthesis of substituted pyrazoles a cornerstone of medicinal chemistry.[1] The classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a widely used method.[1][2] However, when using unsymmetrical 1,3-dicarbonyls, this reaction can lead to the formation of two distinct regioisomers, posing a significant challenge.[1][3] Controlling the regioselectivity is crucial to ensure the efficient and exclusive formation of the desired biologically active isomer.[1]
This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the complexities of regioselective pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of regioisomers in my pyrazole synthesis?
The formation of regioisomers is a common issue in the Knorr pyrazole synthesis when an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used.[1][4] The reaction proceeds through the initial nucleophilic attack of the hydrazine at one of the two different carbonyl carbons of the dicarbonyl compound.[1] This leads to two different hydrazone intermediates and, consequently, two regioisomeric pyrazoles.[1]
Q2: What are the key factors that control the regiochemical outcome?
The regioselectivity of the Knorr pyrazole synthesis is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.[1][5][6]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1][5]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1][5]
-
Reaction Conditions: Parameters such as solvent, temperature, and pH are often the most critical factors and can significantly influence which isomer is favored.[3][5] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[5]
Q3: How does the substituent on the hydrazine affect regioselectivity?
The electronic nature of the substituent on the hydrazine influences the nucleophilicity of its two nitrogen atoms. For example, in phenylhydrazine, the NH2 group is the more nucleophilic nitrogen, while in methylhydrazine, it is the less nucleophilic one.[7] The more nucleophilic nitrogen is expected to react preferentially with the more reactive carbonyl group of the 1,3-dicarbonyl compound.[7]
Q4: Are there modern synthetic methods that offer better regiocontrol?
Yes, several modern approaches provide excellent regioselectivity. These include:
-
Synthesis from N-Arylhydrazones and Nitroolefins: This method utilizes the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone to achieve high regioselectivity, avoiding the regioisomeric mixtures often seen in traditional Knorr synthesis.[8]
-
[3+2] Cycloaddition Reactions: Base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones offers a novel route to polysubstituted pyrazoles with excellent regioselectivity.[9] Similarly, 1,3-dipolar cycloaddition of diazo compounds provides a regioselective pathway to pyrazoles.[10][11]
-
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method provides 1,3,5-trisubstituted pyrazoles with complete regioselectivity, especially when similar substituents are present.[12]
Troubleshooting Guide
Problem 1: Poor or No Regioselectivity
You are observing a nearly 1:1 mixture of regioisomers, or the undesired isomer is the major product.
Potential Causes & Solutions
-
Sub-optimal Solvent Choice: Standard solvents like ethanol often lead to poor regioselectivity.[7]
-
Solution: Switch to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5][7] These solvents have been shown to dramatically improve regioselectivity.[7] Aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), can also significantly enhance regioselectivity compared to polar, protic solvents.[3][13]
-
-
Inappropriate Reaction pH: The acidity or basicity of the reaction medium can drastically affect the outcome.[1][5]
-
Solution: Perform small-scale screening experiments at different pH values (acidic, neutral, and basic) to determine the optimal condition for your specific substrates.[5][14] The addition of a catalytic amount of acid, such as HCl, in a solvent like DMAc has been shown to improve regioselectivity.[3]
-
-
Unfavorable Electronic or Steric Effects: The inherent electronic and steric properties of your starting materials may not favor the formation of the desired isomer.
-
Solution 1: Modify Starting Materials: If possible, introduce a bulky substituent on the 1,3-dicarbonyl or the hydrazine to sterically direct the reaction.[1][4] Alternatively, incorporating a strong electron-withdrawing group can create an electronic bias.[1][4]
-
Solution 2: Utilize a 1,3-Dicarbonyl Surrogate: Employing a β-enaminone, where one carbonyl group is masked as a less electrophilic enamine, can direct the initial attack of the hydrazine to the more reactive ketone, ensuring the formation of a single regioisomer.[15]
-
Problem 2: Difficulty in Separating Regioisomers
The synthesized regioisomers have very similar physical properties, making separation by standard techniques challenging.[3]
Potential Causes & Solutions
-
Similar Polarity: The structural similarity of regioisomers often results in close retention factors (Rf) on TLC, making chromatographic separation difficult.[16][17]
-
Solution 1: Optimize Column Chromatography: Systematically screen various solvent systems using thin-layer chromatography (TLC) to find an eluent that provides the best possible separation.[15][18] Sometimes, deactivating silica gel with triethylamine or using neutral alumina can improve the separation of basic pyrazole compounds.[4] Reversed-phase chromatography (C18) can also be a viable alternative.[4]
-
Solution 2: Fractional Crystallization: If the isomers are solid, fractional crystallization can be a powerful purification method.[4][15] Experiment with different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where one isomer selectively crystallizes.[4]
-
Solution 3: Salt Formation: Exploit the basicity of the pyrazole nitrogen atoms by treating the mixture with an acid to form salts. The resulting salts may have different crystallization properties, allowing for separation.[4]
-
Experimental Protocols & Data
Table 1: Effect of Solvent on Regioselectivity in Knorr Pyrazole Synthesis
| Entry | 1,3-Dicarbonyl | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1 | 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Phenylhydrazine | Ethanol | 96.7:3.3 | [3] |
| 2 | 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Phenylhydrazine | DMAc | >99.8:0.2 | [3] |
| 3 | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 36:64 | [7] |
| 4 | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [7] |
| 5 | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | [7] |
Regioisomer A: N-substituted nitrogen adjacent to the aryl/furyl group. Regioisomer B: N-substituted nitrogen adjacent to the fluoroalkyl/carbonyl group.
General Protocol for Regioselective Pyrazole Synthesis in DMAc
This protocol is a general guideline for the synthesis of 1-aryl-3,4,5-substituted pyrazoles and may require optimization for specific substrates.[3][13]
-
To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in N,N-dimethylacetamide (DMAc), add the arylhydrazine hydrochloride (1.0 equiv).
-
Add a catalytic amount of 10 N HCl (50 mol%).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent.
-
The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the desired pyrazole.
Visualizing the Reaction Pathway
Caption: Competing pathways in the Knorr pyrazole synthesis.
Troubleshooting Workflow for Improving Regioselectivity
Caption: Decision-making workflow for optimizing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 17. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 18. reddit.com [reddit.com]
work-up procedures to remove impurities from 3-cyclopropyl-5-nitro-1H-pyrazole
Welcome to the technical support center for the work-up and purification of 3-cyclopropyl-5-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification of this compound. By providing in-depth, field-proven insights and troubleshooting strategies, we aim to facilitate a smoother, more efficient workflow in your laboratory.
Introduction to Purification Challenges
The synthesis of this compound, like many heterocyclic compounds, can result in a crude product containing a variety of impurities. These can include unreacted starting materials, regioisomers, and by-products from side reactions. The presence of the nitro group, while essential for its chemical properties, can also influence its solubility and reactivity, adding a layer of complexity to the purification process. This guide provides a structured approach to identifying and resolving these common purification hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, oily residue after synthesis. How can I effectively isolate the solid this compound?
A1: Initial Work-up Strategy for Oily Crude Products
An oily or discolored crude product often indicates the presence of unreacted reagents, acidic or basic residues, and colored by-products, which are common in nitration reactions and Knorr-type pyrazole syntheses.[1] A systematic liquid-liquid extraction followed by a primary purification step is the recommended approach.
Underlying Principle: The goal is to partition the desired product into an organic phase while removing water-soluble impurities (like salts and residual acids/bases) and highly polar colored impurities. Pyrazoles can be protonated or deprotonated, so controlling the pH of the aqueous phase is crucial.
Troubleshooting Protocol:
-
Dissolution: Dissolve the crude oily residue in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). These solvents are generally good for dissolving a wide range of organic compounds.
-
Aqueous Washes:
-
Neutral Wash: Begin by washing the organic layer with deionized water to remove the bulk of water-soluble impurities.
-
Mild Base Wash: To remove acidic impurities (e.g., residual nitric or sulfuric acid from nitration), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this step cautiously as effervescence (CO₂ evolution) may occur.
-
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) will help to remove residual water from the organic layer and break up any emulsions.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Expected Outcome: This procedure should yield a solid or semi-solid product that is significantly purer than the initial crude oil, making it more amenable to subsequent purification steps like recrystallization or column chromatography.
Q2: I've performed a recrystallization, but the purity of my this compound hasn't improved significantly. What am I doing wrong?
A2: Optimizing Recrystallization for Nitropyrazoles
Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent and the procedure. For nitroaromatic compounds, finding a single solvent that provides a large solubility difference between hot and cold conditions can be challenging.
Core Concept: The ideal recrystallization solvent should dissolve the compound completely at its boiling point and have very low solubility for the compound at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[2]
Troubleshooting Solvent Selection and Technique:
| Solvent System | Advantages | Disadvantages | Recommended For |
| Single Solvent (e.g., Ethanol, Methanol, Isopropanol) | Simple to perform. | May not provide a sharp solubility differential. High product loss if solubility is still significant when cold. | Crude product with a relatively high initial purity (>85%). |
| Solvent/Anti-Solvent Pair (e.g., Dichloromethane/Hexane, Acetone/Water) | Allows for fine-tuning of solubility. Can be very effective for a wider range of purities. | More complex to perform correctly. Oiling out can occur if the anti-solvent is added too quickly. | Crude product with a lower initial purity or when a single solvent is ineffective. |
Step-by-Step Recrystallization Protocol (Solvent/Anti-Solvent Method):
-
Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., acetone or dichloromethane) in which it is highly soluble.
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (an "anti-solvent" like hexanes or water) dropwise to the hot solution until you observe persistent turbidity (cloudiness). The anti-solvent should be miscible with the "good" solvent.
-
Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear, saturated solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. This encourages the formation of well-defined, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them thoroughly.
Q3: My NMR analysis shows the presence of an isomeric impurity. How can I separate regioisomers of this compound?
A3: Chromatographic Separation of Regioisomers
The synthesis of substituted pyrazoles can sometimes lead to the formation of regioisomers, such as 3-cyclopropyl-4-nitro-1H-pyrazole or 5-cyclopropyl-3-nitro-1H-pyrazole, depending on the synthetic route. These isomers often have very similar physical properties, making separation by recrystallization difficult. Flash column chromatography is the most effective method for their separation.[3][4]
Principle of Separation: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Even small differences in polarity between regioisomers can be exploited for successful separation.
Workflow for Method Development:
Caption: Workflow for developing a flash chromatography method.
Recommended Starting Conditions for Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Initial Screening: Start with a solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for the desired product on a TLC plate. A good starting point could be a 4:1 to 2:1 mixture of Hexane:Ethyl Acetate.
-
Optimization: Adjust the ratio of the solvents to achieve good separation between the spots corresponding to the different isomers on the TLC plate. Increasing the proportion of ethyl acetate will increase the polarity of the eluent and generally decrease the retention time of the compounds.
-
-
Loading: For optimal separation, dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the column. This "dry loading" technique often results in better resolution.
By carefully collecting and analyzing the fractions, it is possible to isolate the desired this compound isomer in high purity.
General Purification Strategy Overview
The following diagram illustrates a general decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification.
References
Technical Support Center: A Researcher's Guide to Preventing Over-Nitration in Pyrazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrazole nitration. The synthesis of nitropyrazoles is a cornerstone for creating a wide array of valuable compounds, from pharmaceuticals to energetic materials.[1][2] However, controlling the degree of nitration—specifically, preventing the formation of undesired di- and tri-nitrated byproducts—is a frequent and critical challenge.
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic outcomes.
Section 1: The Core Principles of Pyrazole Nitration
Understanding the mechanism of pyrazole nitration is the first step toward controlling it. The reaction proceeds via electrophilic aromatic substitution, where the pyrazole ring acts as a nucleophile attacking the nitronium ion (NO₂⁺).
The pyrazole ring has a unique electronic structure. The nitrogen at position 2 (N2) is pyridine-like and deactivating, while the nitrogen at position 1 (N1) is pyrrole-like and activating. The interplay of these effects, combined with the inherent aromaticity, makes the C4 position the most electron-rich and thus the most susceptible to electrophilic attack.[3][4] Attack at C3 or C5 is less favored as it leads to a less stable cationic intermediate.[3]
However, under strongly acidic conditions, such as in a typical nitric acid/sulfuric acid mixture, the pyrazole ring can be protonated. This protonated species, the pyrazolium cation, is significantly deactivated towards further electrophilic attack.[5][6] This equilibrium is a key factor to manipulate.
Section 2: Troubleshooting Guide: Preventing Over-Nitration
This section addresses the most common issues encountered during nitropyrazole synthesis.
Q: My reaction is yielding significant amounts of dinitro- and trinitropyrazoles instead of the desired mononitro product. What are the primary factors to adjust?
A: This is the classic sign of over-nitration, where the reaction conditions are too harsh. The mononitrated product, once formed, is being subjected to a second or even third nitration. You have several levers to pull, which should be adjusted systematically:
-
Temperature: This is the most critical parameter. Nitration is highly exothermic, and excess heat provides the activation energy for subsequent nitrations.[7] Lower the reaction temperature significantly. If you are running the reaction at room temperature or 50 °C, try performing the addition of the nitrating agent at 0 °C or even -10 °C and maintaining that temperature for the duration of the reaction.
-
Nitrating Agent Potency: The choice of nitrating agent dictates the concentration of the active electrophile, NO₂⁺. A potent system like fuming nitric acid in oleum (fuming sulfuric acid) is highly effective but can be difficult to control.[1][8] Consider switching to a milder system. A mixture of concentrated nitric acid in acetic anhydride (which generates acetyl nitrate in situ) is a classic alternative for selective mononitration.[5] For substrates that are particularly sensitive, a transfer nitrating agent like N-nitropyrazole can provide even greater control.[9][10]
-
Stoichiometry and Addition Rate: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. Adding the nitrating agent slowly and dropwise to the pyrazole solution (never the other way around) prevents localized areas of high concentration and helps control the exotherm.[7]
-
Reaction Time: Monitor the reaction closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Once the starting material is consumed, quench the reaction immediately. Allowing the reaction to stir for longer than necessary provides more opportunity for the desired mononitro product to be converted into dinitro byproducts.
Q: I am attempting to nitrate a pyrazole ring that already has an electron-donating substituent. My yields are poor, and I see a complex mixture of products. What's happening?
A: Electron-donating groups (EDGs) like alkyl or alkoxy groups activate the pyrazole ring, making it more susceptible to electrophilic substitution. This increased reactivity means the ring is highly prone to over-nitration, even under conditions that would be considered mild for unsubstituted pyrazole.[11]
The key is to significantly reduce the reactivity of your nitrating system.
-
Primary Recommendation: Avoid mixed acid systems (HNO₃/H₂SO₄) entirely. These are almost certainly too strong.
-
Alternative 1 (Good): Use acetyl nitrate or another acyl nitrate generated in situ. These are less aggressive nitrating agents.[6][12]
-
Alternative 2 (Better): Employ a transfer nitrating agent. Recently, reagents like 5-methyl-1,3-dinitro-1H-pyrazole have been identified as powerful yet controllable sources of the nitronium ion, allowing for mild and scalable nitration of a broad range of substrates.[9][11]
-
Temperature Control: Extreme cold is your ally. Start the reaction at -20 °C or lower and allow it to warm slowly only if no reaction is observed.
Section 3: Strategic Selection of Nitrating Systems
The choice of nitrating agent is a critical experimental decision that directly impacts selectivity and yield. The table below summarizes common nitrating systems, their relative reactivity, and typical applications.
| Nitrating System | Reagents | Typical Temp. (°C) | Reactivity & Selectivity | Best For... |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 to 50 | High Reactivity. Generates a high concentration of NO₂⁺. Prone to over-nitration if not carefully controlled.[1] | Unactivated or deactivated pyrazoles; when dinitration is the desired outcome. |
| Fuming Mixed Acid | Fuming HNO₃ / Oleum (H₂SO₄ + SO₃) | 0 to 50 | Very High Reactivity. Extremely powerful and often difficult to control selectivity.[8] | Highly deactivated substrates or the synthesis of polynitrated compounds. |
| Acetyl Nitrate | Conc. HNO₃ / Acetic Anhydride (Ac₂O) | -10 to 20 | Moderate Reactivity. Provides good selectivity for mononitration on many substrates.[5][13] | General-purpose mononitration of unsubstituted or moderately activated pyrazoles. |
| Trifluoroacetyl Nitrate | Conc. HNO₃ / Trifluoroacetic Anhydride (TFAA) | -10 to 10 | High Reactivity, Good Selectivity. More reactive than acetyl nitrate but often provides clean mononitration.[6][13] | Nitrating less reactive heterocycles or when acetyl nitrate is ineffective. |
| Transfer Nitration | N-Nitropyrazole Derivatives | 25 to 80 | Controllable Reactivity. The reactivity can be tuned by the substituents on the N-nitropyrazole carrier.[9][11] | Late-stage nitration of complex molecules and substrates sensitive to strongly acidic or oxidative conditions. |
Section 4: Validated Experimental Protocols
These protocols provide a starting point for your experiments. Always perform a small-scale test reaction first.
Protocol 1: Selective Mononitration of Pyrazole using Mixed Acid
This protocol is adapted from established methods for synthesizing 4-nitropyrazole, with an emphasis on control.[1][8]
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 2.1 eq). Cool the flask to 0 °C in an ice-water bath.
-
Reagent Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (>90%, 1.5 eq) to 20% oleum (3 eq) while cooling in an ice bath.
-
Substrate Addition: Slowly add pyrazole (1.0 eq) to the cooled sulfuric acid in the reaction flask. Ensure the temperature does not rise above 10 °C.
-
Nitration: Slowly add the prepared nitrating mixture from the dropping funnel to the pyrazole solution over 30-45 minutes. Crucially, maintain the internal reaction temperature at or below 10 °C throughout the addition.
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the mixture to stir at 10 °C. Take a small aliquot every 15 minutes, carefully quench it in ice water, extract with ethyl acetate, and spot on a TLC plate. The reaction is complete when the pyrazole starting material spot is no longer visible.
-
Workup: Once the reaction is complete, very carefully pour the reaction mixture onto a large amount of crushed ice. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol. Dry the solid under vacuum to yield 4-nitropyrazole.
Protocol 2: Mild Nitration using an In Situ Generated Acyl Nitrate
This protocol is a milder alternative for more sensitive substrates.[6][12]
-
Setup: To a flask containing the pyrazole substrate (1.0 eq) dissolved in a suitable solvent like acetonitrile, add acetic anhydride (1.5 eq). Cool the mixture to 0 °C.
-
Nitrating Agent: Slowly add concentrated nitric acid (65-70%, 1.1 eq) dropwise to the cooled solution. Maintain the temperature between 0-5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C. Monitor by TLC for the consumption of starting material.
-
Workup: Once complete, pour the mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution to neutralize acids, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product, which can then be purified by recrystallization or column chromatography.
Section 5: Frequently Asked Questions (FAQs)
FAQ 1: What are the key safety precautions when handling strong nitrating mixtures? Nitrating mixtures, especially those containing fuming nitric acid or oleum, are extremely corrosive, powerful oxidizers, and can react violently with organic materials. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Always add acid to water (or a substrate solution), never the other way around. Perform reactions behind a blast shield, especially when working on a scale larger than a few millimoles. Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.
FAQ 2: How can I reliably monitor the progress of my nitration reaction to avoid over-running it? TLC is the most common and effective method. Use a solvent system that gives good separation between your starting material, the desired mononitro product, and potential dinitro byproducts (which are typically more polar). A good practice is to run a co-spot on your TLC plate with your starting material to help with identification. Quenching the reaction as soon as the starting material is consumed is the best way to maximize the yield of the mononitro product and prevent its conversion to over-nitrated species.
FAQ 3: Are there specific workup procedures to separate mononitrated products from dinitrated byproducts? Yes. Separation is often achievable through standard purification techniques, leveraging the polarity differences between the compounds.
-
Recrystallization: Mononitro and dinitro-pyrazoles often have different solubilities in common solvents. A carefully chosen recrystallization can often selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Column Chromatography: This is a very effective method. Dinitrated compounds are generally more polar than their mononitrated counterparts due to the presence of two nitro groups. They will therefore have a lower Rf on TLC and will elute later from a normal-phase silica gel column.
Section 6: Visual Workflow for Troubleshooting Over-Nitration
This decision tree provides a logical path for diagnosing and solving over-nitration issues in your experiments.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective O - and N -nitration of steroids fused to the pyrazole ring (2018) | A. Kh. Shakhnes [scispace.com]
- 13. researchgate.net [researchgate.net]
optimizing solvent and temperature for 3-cyclopropyl-5-nitro-1H-pyrazole synthesis
Welcome to the technical support center for the synthesis of 3-cyclopropyl-5-nitro-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical interplay between solvent and temperature. Here, we provide field-proven insights, troubleshooting guides, and validated protocols to enhance your reaction yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nitration of 3-cyclopropyl-1H-pyrazole, providing a foundational understanding of the reaction.
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the direct electrophilic nitration of 3-cyclopropyl-1H-pyrazole. This typically involves a nitrating agent, which is a mixture of nitric acid and a stronger acid, most commonly sulfuric acid. The strong acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyrazole ring.
Q2: Why are solvent and temperature so critical in this reaction?
Solvent and temperature are paramount for controlling both the reaction rate and selectivity.
-
Solvent: The solvent must keep the starting material and reagents in solution and be stable to the strong acidic and oxidative conditions. The polarity and nature of the solvent can influence the reactivity of the nitrating agent.[1] In strongly acidic solvents, the pyrazole can be protonated, which deactivates the ring towards electrophilic attack.[2][3] This can alter the position of nitration.
-
Temperature: Nitration is a highly exothermic reaction. Poor temperature control can lead to a runaway reaction, decreased yield, and the formation of undesired side products, including over-nitrated species or products from ring degradation.[4] Maintaining a specific, often low, temperature is crucial for achieving high selectivity for the desired 5-nitro isomer.
Q3: What are the primary side products, and how can they be minimized?
The main side products are typically isomeric nitropyrazoles (e.g., 3-cyclopropyl-4-nitro-1H-pyrazole) and potentially dinitrated products. Minimizing these involves:
-
Controlled Temperature: Running the reaction at low temperatures (e.g., 0 °C to 10 °C) disfavors the formation of higher-energy intermediates that lead to other isomers.[5]
-
Potent Nitrating Agent: Using a well-defined nitrating system, like nitric acid in sulfuric acid, ensures the rapid generation of the nitronium ion, which can favor attack at the most electron-rich position.[3][6]
-
Stoichiometry: Careful control over the molar equivalents of nitric acid is essential to prevent dinitration.
Q4: Can I use acetic anhydride as a co-solvent or reagent?
Using a mixture of nitric acid and acetic anhydride ("acetyl nitrate") is a common method for nitrating aromatic systems.[2][3][6] This reagent is generally considered milder than mixed acid (HNO₃/H₂SO₄) and can offer different selectivity. For pyrazoles, acetyl nitrate often favors nitration at the 4-position, which may be undesirable if the 5-nitro isomer is the target.[2][3]
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Ineffective Nitrating Agent: The nitronium ion (NO₂⁺) may not be forming efficiently. 2. Reaction Temperature Too Low: The activation energy for the reaction is not being met, causing the reaction to stall. 3. Poor Reagent Quality: Degradation of nitric acid or wet sulfuric acid can inhibit the reaction. 4. Substrate Protonation: In excessively strong acid, the pyrazole ring is heavily protonated and deactivated.[2][3] | 1. Ensure Anhydrous Conditions: Use concentrated (98%) sulfuric acid and fuming (>90%) nitric acid. Water will quench the nitronium ion. 2. Monitor Temperature Closely: Start the reaction at 0 °C and allow it to slowly warm to a temperature where the reaction proceeds gently (e.g., 5-10 °C), as monitored by TLC or LC-MS. 3. Use Fresh Reagents: Always use fresh, high-purity acids for the best results. 4. Optimize Acid Ratio: While sulfuric acid is necessary, an extremely large excess might be counterproductive. A common ratio is a 2:1 to 4:1 volume of H₂SO₄ to HNO₃. |
| Formation of Multiple Isomers (Poor Regioselectivity) | 1. Elevated Reaction Temperature: Higher temperatures provide enough energy to overcome the activation barrier for the formation of less-favored isomers like the 4-nitro product. 2. Incorrect Nitrating System: As mentioned, systems like acetyl nitrate may inherently favor 4-position nitration.[2][3] | 1. Maintain Strict Temperature Control: Keep the reaction temperature below 10 °C, and ideally between 0-5 °C during the addition of the pyrazole. Use an ice/salt bath for better control. 2. Use Mixed Acid: For selective 5-nitration, a mixture of concentrated H₂SO₄ and HNO₃ is generally the most reliable system. |
| Product is Dark/Oily and Difficult to Purify | 1. Over-Nitration/Degradation: The reaction temperature was too high, or the reaction was left for too long, leading to the formation of dinitrated compounds or oxidative decomposition products. 2. Inefficient Quenching: Adding the reaction mixture to water too quickly can cause a rapid temperature spike, leading to product degradation. | 1. Monitor Reaction Progress: Use TLC or LC-MS to determine the point of maximum conversion of starting material without significant side product formation. 2. Controlled Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to dissipate heat effectively. 3. Purification Strategy: Purification can often be achieved by crystallization from a suitable solvent (e.g., ethanol/water mixtures) or by column chromatography on silica gel.[5][7] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: A decision-making flowchart for troubleshooting synthesis outcomes.
Experimental Protocol: Solvent & Temperature Screening
This protocol provides a robust method for the synthesis of this compound using a standard mixed-acid nitration procedure. It is intended as a baseline for optimization.
Safety Precaution: This reaction involves highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Reagents & Solvents:
-
3-cyclopropyl-1H-pyrazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Deionized Water
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare the Nitrating Mixture:
-
In a round-bottom flask equipped with a magnetic stir bar and placed in an ice/salt bath, add concentrated sulfuric acid (e.g., 4 mL).
-
Cool the sulfuric acid to 0 °C.
-
Slowly, dropwise, add fuming nitric acid (e.g., 1 mL) to the sulfuric acid while maintaining the temperature between 0 °C and 5 °C. Stir the mixture for 10 minutes at this temperature.
-
-
Substrate Addition (The Critical Step):
-
Dissolve 3-cyclopropyl-1H-pyrazole (e.g., 1.0 g) in a minimal amount of cold, concentrated sulfuric acid.
-
Slowly add the solution of the pyrazole to the nitrating mixture dropwise. Use a thermometer to ensure the internal temperature does not rise above 10 °C. The addition should take approximately 20-30 minutes.
-
-
Reaction Monitoring:
-
After the addition is complete, let the reaction stir at 0-5 °C.
-
Monitor the reaction's progress by taking small aliquots, quenching them in ice water, neutralizing with NaHCO₃, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Workup & Isolation:
-
Once the reaction is complete, very slowly pour the reaction mixture onto a large beaker filled with crushed ice (e.g., 50 g) with vigorous stirring. A precipitate should form.
-
Allow the ice to melt, then filter the solid product using a Büchner funnel.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (check with pH paper).
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude solid can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield this compound as a solid.
-
Data Summary for Optimization
The choice of solvent and reaction conditions is critical and often depends on the specific pyrazole derivative being synthesized. For the nitration of a simple pyrazole ring, strong mineral acids are typically used as both the catalyst and the solvent.
| Parameter | Condition | Rationale & Impact on Reaction |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | The standard and most effective agent for generating the NO₂⁺ electrophile. Provides high reactivity and generally favors nitration at the 5-position for 3-substituted pyrazoles.[8] |
| Conc. HNO₃ / Acetic Anhydride | A milder nitrating agent ("acetyl nitrate"). Often leads to nitration at the 4-position of the pyrazole ring, which may be an undesired outcome.[2][3] | |
| Temperature | 0 - 10 °C | Optimal Range. Balances reaction rate with selectivity. Minimizes the formation of isomeric and dinitrated byproducts. |
| < 0 °C | May result in a very slow or stalled reaction. | |
| > 10 °C | High Risk. Significantly increases the rate of side reactions, leading to lower yield and purity. Potential for runaway exothermic reaction.[4] | |
| Solvent | Concentrated H₂SO₄ | Acts as both a solvent and a catalyst to generate the nitronium ion. Its high acidity can protonate the pyrazole, deactivating the ring, a factor that must be balanced with temperature.[2][3] |
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. preprints.org [preprints.org]
- 6. scilit.com [scilit.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Analysis of 3-Cyclopropyl-5-nitro-1H-pyrazole: A Comparative ¹H and ¹³C NMR Study
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrazole derivatives hold a significant position due to their diverse biological activities.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-cyclopropyl-5-nitro-1H-pyrazole, a molecule of interest for its potential applications. This document moves beyond a simple recitation of spectral data, offering a comparative analysis grounded in established principles of NMR spectroscopy and supported by experimental data from analogous structures. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the NMR spectra of this and similar substituted pyrazoles.
The Structural Significance of this compound
The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The introduction of a cyclopropyl group at the C3 position and a nitro group at the C5 position creates a unique electronic environment within the ring, significantly influencing the chemical shifts and coupling constants of the constituent protons and carbons. Understanding these substituent effects is critical for confirming the successful synthesis of the target molecule and for predicting its reactivity and intermolecular interactions.
The presence of the electron-withdrawing nitro group is expected to deshield the pyrazole ring protons and carbons, shifting their resonances to a lower field (higher ppm). Conversely, the cyclopropyl group, while having a complex electronic nature, can also influence the magnetic environment of the pyrazole ring.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended. The trustworthiness of any spectroscopic analysis is directly tied to the rigor of the experimental setup.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts, particularly for the N-H proton due to hydrogen bonding effects.[2][3]
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Approximately 16 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: Approximately 200-220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
This self-validating protocol ensures that the acquired data is of sufficient quality for unambiguous structural assignment.
Predicted ¹H NMR Spectrum: A Detailed Analysis
Based on established substituent effects and data from similar compounds, the following ¹H NMR spectrum is predicted for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H4 (pyrazole) | 6.8 - 7.2 | s | - | The sole proton on the pyrazole ring. Its chemical shift is influenced by the adjacent electron-withdrawing nitro group and the cyclopropyl group. |
| CH (cyclopropyl) | 2.0 - 2.5 | m | - | The methine proton of the cyclopropyl group, coupled to the four methylene protons. |
| CH₂ (cyclopropyl) | 0.8 - 1.5 | m | - | The four methylene protons of the cyclopropyl group, exhibiting complex splitting due to geminal and vicinal coupling. |
| NH (pyrazole) | 13.0 - 14.0 (in DMSO-d₆) | br s | - | The N-H proton signal is often broad due to quadrupole effects from the adjacent nitrogen and chemical exchange.[3] Its chemical shift is highly dependent on the solvent and concentration. |
Causality behind Predictions:
-
H4 Proton: In unsubstituted pyrazole, the H4 proton resonates at approximately 6.3 ppm. The presence of a nitro group at C5 will cause a significant downfield shift. For comparison, the H3/H5 protons in 4-nitropyrazole appear at around 8.4 ppm.[4] The cyclopropyl group at C3 will also have an electronic effect, leading to the predicted range of 6.8-7.2 ppm.
-
Cyclopropyl Protons: The chemical shifts for the cyclopropyl protons are expected in their characteristic upfield region.[5] The methine proton will be at a lower field than the methylene protons. The complex multiplet pattern arises from the rigid nature of the three-membered ring.
-
NH Proton: The N-H proton of pyrazoles is known to be acidic and can participate in intermolecular hydrogen bonding, leading to a broad signal at a low field, especially in hydrogen-bond-accepting solvents like DMSO-d₆.[2][6] In aprotic solvents like CDCl₃, the signal may be sharper and at a higher field.
Predicted ¹³C NMR Spectrum: Structural Confirmation
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 (pyrazole) | 150 - 155 | Attached to the cyclopropyl group. Its chemical shift is influenced by the substituent and its position in the heterocyclic ring. |
| C4 (pyrazole) | 108 - 112 | The sole CH carbon in the pyrazole ring. Its chemical shift is sensitive to the electronic effects of the substituents at C3 and C5. |
| C5 (pyrazole) | 155 - 160 | Attached to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. |
| CH (cyclopropyl) | 5 - 10 | The methine carbon of the cyclopropyl group. |
| CH₂ (cyclopropyl) | 8 - 15 | The methylene carbons of the cyclopropyl group. |
Causality behind Predictions:
-
Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are highly dependent on the substituents. The C5 carbon, directly attached to the nitro group, is expected to be the most deshielded. The C3 carbon, attached to the cyclopropyl group, will also be at a relatively low field. The C4 carbon, being a methine, will resonate at a higher field. For comparison, in 4-nitropyrazole, the C4 resonates around 138 ppm, while C3/C5 are around 130 ppm.[7] The different substitution pattern in our target molecule will alter these values.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring are characteristically found in the upfield region of the spectrum.
Comparative Analysis with Structurally Related Compounds
To further bolster our predictions, we can compare the expected spectral data with experimentally determined data for similar molecules. For instance, 3-amino-5-cyclopropyl-1H-pyrazole provides a useful comparison for the cyclopropyl moiety's influence.[8] While the amino group is electron-donating, contrasting with the electron-withdrawing nitro group, the chemical shifts of the cyclopropyl protons and carbons will be in a similar range.
Similarly, the NMR data of various nitropyrazoles can provide insight into the effect of the nitro group on the pyrazole ring.[9][10] By synthesizing the information from these related structures, we can build a high degree of confidence in our spectral assignments for this compound.
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or to resolve any ambiguities in the 1D spectra, 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is extremely powerful for establishing the connectivity of the molecular framework.[11] For example, the H4 proton should show a correlation to both the C3 and C5 carbons.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In our target molecule, it would confirm the coupling within the cyclopropyl group.[11]
The workflow for a comprehensive NMR analysis is depicted in the following diagram:
The molecular structure of this compound with atom numbering is shown below:
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a clear spectroscopic fingerprint for this molecule. By understanding the fundamental principles of substituent effects and leveraging comparative data from analogous compounds, researchers can confidently assign the observed resonances and confirm the identity and purity of their synthesized material. The application of 2D NMR techniques further solidifies these assignments, providing an unassailable structural elucidation. This guide serves as a comprehensive resource for scientists engaged in the synthesis and characterization of novel pyrazole derivatives, promoting scientific integrity and accelerating the pace of discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 4-Nitropyrazole(2075-46-9) 1H NMR [m.chemicalbook.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-cyclopropyl-1H-pyrazol-5-amine | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
A Comparative Guide to the Mass Spectrometric Fragmentation of 3-Cyclopropyl-5-nitro-1H-pyrazole
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of 3-cyclopropyl-5-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal mechanisms behind the fragmentation pathways, compares the compound's behavior to structural analogs to highlight the influence of specific functional groups, and provides a robust experimental protocol for data acquisition. Our objective is to synthesize technical accuracy with field-proven insights, ensuring a trustworthy and authoritative resource for compound characterization.
Introduction: The Role of Mass Spectrometry in Structural Elucidation
This compound is a heterocyclic compound featuring a pyrazole core, a strained cyclopropyl ring, and an electron-withdrawing nitro group. Such structures are common scaffolds in medicinal chemistry, making their unambiguous identification critical. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of volatile organic compounds.[1] As a "hard" ionization method, it imparts significant energy into the analyte molecule, inducing reproducible and characteristic fragmentation that serves as a molecular fingerprint.[2] Understanding these fragmentation patterns is essential for confirming molecular identity, distinguishing between isomers, and identifying unknown compounds in complex mixtures.
This guide will interpret the fragmentation of this compound by dissecting the influence of each functional group on the overall fragmentation cascade.
Part 1: Predicted Fragmentation Behavior
Before analyzing the experimental spectrum, we can predict the fragmentation pathways based on established principles for its constituent functional groups. The molecular weight of this compound (C₆H₇N₃O₂) is 169.14 g/mol .
-
Pyrazole Core: The pyrazole ring fragmentation is known to proceed via two primary routes: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of molecular nitrogen (N₂), often after initial fragmentation of substituents.[3][4]
-
Nitro Group: Aromatic and heterocyclic nitro compounds characteristically lose nitrogen oxides. The most common losses are nitric oxide (•NO, 30 u) and nitrogen dioxide (•NO₂, 46 u).[5][6] Loss of the •NO₂ radical is often a primary and highly diagnostic fragmentation step.
-
Cyclopropyl Group: This strained three-membered ring can fragment in several ways. It can be lost as a cyclopropyl radical (•C₃H₅, 41 u) or undergo ring-opening and rearrangement to form more stable ions.[7] For cyclic alkanes, the molecular ion peak is often relatively intense because cleaving the ring requires breaking two carbon-carbon bonds.[8][9]
Based on these principles, we anticipate a fragmentation pattern initiated by the loss of the nitro group, followed by the decomposition of the remaining cyclopropyl-pyrazole cation.
Part 2: Analysis of the Experimental Mass Spectrum
The GC-MS spectrum for the tautomer 5-cyclopropyl-3-nitro-1H-pyrazole provides the experimental data for our analysis.[10][11] The fragmentation pattern is expected to be identical for the 3-cyclopropyl-5-nitro tautomer due to the formation of a common molecular ion. The key ions and their proposed structures are detailed below.
| m/z | Proposed Fragment | Identity / Neutral Loss | Relative Intensity |
| 169 | [C₆H₇N₃O₂]⁺• | Molecular Ion (M⁺•) | Moderate |
| 123 | [C₆H₇N₂]⁺ | [M - NO₂]⁺ | Base Peak |
| 95 | [C₅H₄N]⁺ | [M - NO₂ - N₂]⁺ | Moderate |
| 68 | [C₄H₄N]⁺ | [M - NO₂ - HCN]⁺ | High |
| 41 | [C₃H₅]⁺ | [Cyclopropyl]⁺ | Moderate |
Proposed Fragmentation Pathway
The fragmentation of this compound is dominated by the initial loss of the nitro group, a pathway driven by the formation of a stable pyrazolyl cation.
-
Formation of the Molecular Ion (m/z 169): Electron ionization removes an electron from the molecule to form the molecular ion, M⁺•.
-
Loss of Nitrogen Dioxide (m/z 123): The most favorable initial fragmentation is the cleavage of the C-N bond to eliminate a nitrogen dioxide radical (•NO₂). This results in the formation of the 3-cyclopropyl-1H-pyrazolyl cation at m/z 123, which is the base peak, indicating its high stability.
-
Decomposition of the [M - NO₂]⁺ Ion: The ion at m/z 123 undergoes further fragmentation characteristic of the pyrazole ring system.
-
Loss of N₂ (m/z 95): The pyrazole ring can rearrange and lose a molecule of dinitrogen (N₂), a very stable neutral loss, to form an ion at m/z 95.
-
Loss of HCN (m/z 68): A competing pathway involves the expulsion of hydrogen cyanide (HCN) from the pyrazole ring, a common fragmentation for nitrogen-containing heterocycles, leading to the ion at m/z 68.[3]
-
-
Formation of the Cyclopropyl Cation (m/z 41): A fragment corresponding to the cyclopropyl cation ([C₃H₅]⁺) is observed at m/z 41, indicating that cleavage of the bond between the pyrazole ring and the cyclopropyl group can also occur.
Part 3: Comparative Analysis
To fully appreciate the spectral features, we compare the fragmentation of our target compound with analogs that lack one of its key functional groups.
Comparison 1: The Influence of the Cyclopropyl Group vs. a Hydrogen Atom
We compare our target with 3-Nitropyrazole . The mass spectrum of 3-nitropyrazole (MW = 113.08 g/mol ) also shows a primary loss of •NO₂ to form an ion at m/z 67 ([M-NO₂]⁺).[12] This ion then fragments further by losing HCN to produce an ion at m/z 40.
-
Key Difference: The fragmentation of the [M-NO₂]⁺ ion in this compound (m/z 123) is more complex than in 3-nitropyrazole (m/z 67). The presence of the cyclopropyl group in the m/z 123 fragment opens up an additional fragmentation channel: the loss of N₂ (to m/z 95), which is less prominent in simple nitropyrazoles. This highlights how the substituent dictates the subsequent decomposition of the pyrazole core.
Comparison 2: The Influence of the Nitro Group vs. an Amino Group
We compare our target with 3-Amino-5-cyclopropyl-1H-pyrazole (MW = 123.16 g/mol ).[13] While a direct spectrum is not presented, the fragmentation of aminopyrazoles is well-documented. The molecular ion is typically stable, and fragmentation is initiated by the loss of entities like •NH₂ or HCN from the ring. The powerful electron-withdrawing nature of the nitro group creates a much more favorable leaving group (•NO₂) compared to the amino group.
-
Key Difference: The fragmentation of this compound is directed by the nitro group, leading to the immediate and dominant loss of •NO₂. In contrast, an amino-substituted analog would exhibit a more varied fragmentation pattern, likely involving initial ring fissions or loss of HCN, without a single, overwhelmingly dominant primary fragmentation step. The C-NO₂ bond is significantly weaker and its cleavage leads to a more stable product than the cleavage of a C-NH₂ bond.
| Compound | Primary Fragmentation | Key Subsequent Fragments | Implication |
| This compound | Loss of •NO₂ (46 u) | [M-NO₂-N₂]⁺, [M-NO₂-HCN]⁺ | Fragmentation is initiated and directed by the nitro group. |
| 3-Nitropyrazole | Loss of •NO₂ (46 u) | [M-NO₂-HCN]⁺ | Shows the core fragmentation of the nitropyrazole system without the cyclopropyl influence.[12] |
| 3-Amino-5-cyclopropyl-1H-pyrazole | Loss of HCN or •NH₂ | Ring fragmentation | Demonstrates a different fragmentation cascade when a strongly electron-donating group is present. |
Part 4: Experimental Protocol for GC-EI-MS Analysis
Achieving a high-quality, reproducible mass spectrum requires a validated methodology. The following protocol outlines the steps for analyzing a thermally stable, volatile compound like this compound.
Methodology
-
Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Perform serial dilutions to a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined to avoid detector saturation.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[1]
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation and allows for library matching.[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from entering the mass spectrometer).
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Subtract the background spectrum from an adjacent region to obtain a clean mass spectrum.
-
Identify the molecular ion and major fragment ions. Compare the fragmentation pattern to theoretical predictions and library databases.
-
Conclusion
The mass spectrum of this compound is a clear illustration of how fragmentation is governed by the interplay of its functional groups. The analysis is straightforward and highly diagnostic, driven by the facile loss of the nitro group to form a stable base peak at m/z 123. Subsequent fragmentation of this ion via the loss of N₂ and HCN provides further confirmation of the underlying cyclopropyl-pyrazole structure. Comparative analysis demonstrates the pivotal role of the nitro group in directing this fragmentation cascade, providing a more predictable and less ambiguous spectrum than its amino-substituted or non-substituted analogs. This guide provides the predictive framework, experimental data, and methodological rigor necessary for the confident identification of this and structurally related compounds.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BiblioBoard [openresearchlibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. whitman.edu [whitman.edu]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9 [sigmaaldrich.com]
comparing the reactivity of 3-cyclopropyl-5-nitro-1H-pyrazole with other nitropyrazoles
An In-Depth Guide to the Reactivity of 3-Cyclopropyl-5-Nitro-1H-Pyrazole in Comparison to Other Nitropyrazoles
Introduction: The Strategic Role of Substituted Nitropyrazoles
Nitropyrazoles constitute a significant class of nitrogen-containing heterocyclic compounds, commanding attention across diverse scientific fields. Their inherent aromaticity, thermal stability, and resistance to oxidation make them valuable scaffolds in medicinal chemistry, agrochemicals, and, notably, as energetic materials.[1] The reactivity and properties of the pyrazole core are profoundly influenced by the nature and position of its substituents. The introduction of a strong electron-withdrawing nitro group (-NO₂) fundamentally alters the electronic landscape of the pyrazole ring, generally deactivating it towards electrophilic attack while significantly enhancing its susceptibility to nucleophilic substitution.[1][2]
This guide focuses on the specific reactivity of This compound , a molecule featuring a unique combination of substituents. We will provide an in-depth comparison of its reactivity with other nitropyrazoles, such as 3,5-dinitropyrazole and 4-nitropyrazole. The central thesis is to elucidate how the distinctive electronic properties of the cyclopropyl group modulate the powerful influence of the nitro moiety, leading to a nuanced reactivity profile. This analysis is grounded in established principles of physical organic chemistry and supported by experimental methodologies designed to probe these differences.
Pillar 1: Understanding the Electronic Influence of Key Substituents
The reactivity of an aromatic system is dictated by the electronic effects of its substituents. In this compound, two opposing forces are at play.
The Nitro Group: A Potent Electron-Withdrawing Activator
The nitro group is a canonical example of a powerful deactivating group in the context of electrophilic aromatic substitution (EAS) and a potent activating group for nucleophilic aromatic substitution (S_NAr). It withdraws electron density from the ring through two mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-M): The nitro group can delocalize the ring's π-electrons onto its oxygen atoms, creating resonance structures with a positive charge on the ring, thereby depleting its electron density.
This electron deficiency makes the pyrazole ring a poor nucleophile (resisting electrophilic attack) but an excellent electrophile, especially at carbons bearing a suitable leaving group, priming it for attack by nucleophiles.[2][3]
The Cyclopropyl Group: A Unique π-Electron Donor
Unlike simple alkyl groups, the cyclopropyl substituent possesses unique electronic characteristics arising from the significant ring strain and the high p-character of its C-C bonds. According to the Walsh model, the bonding orbitals of cyclopropane have significant "π-character," allowing them to conjugate with adjacent π-systems.[4] This enables the cyclopropyl group to act as a potent π-electron donor through resonance, while being weakly electron-withdrawing inductively.
This donating ability is quantitatively captured by its Hammett constants, which measure a substituent's electronic influence on a reaction center.[4]
| Parameter | Value | Description |
| Hammett Constant (σ_m) | -0.07 | Measures the electronic effect from the meta position, which is primarily inductive. The negative value indicates a weak electron-donating character.[4] |
| Hammett Constant (σ_p) | -0.21 | Measures the effect from the para position, combining both inductive and resonance effects. The significantly more negative value highlights a strong electron-donating resonance effect.[4] |
In this compound, this electron-donating character directly opposes the electron-withdrawing effect of the nitro group, creating a "push-pull" system that finely tunes the ring's reactivity.
Pillar 2: A Comparative Analysis of Reactivity
We can predict the reactivity of this compound by dissecting key reaction classes and comparing it to other nitropyrazoles that lack an electron-donating group.
Nucleophilic Aromatic Substitution (S_NAr)
This reaction is a hallmark of electron-deficient aromatic systems. For nitropyrazoles, a nitro group can serve as both the activating group and the leaving group. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is paramount; the more stable the Meisenheimer complex, the faster the reaction.
-
3,5-Dinitropyrazole: This molecule is highly reactive towards nucleophiles. The second nitro group at the C3 position powerfully assists in stabilizing the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C5.
-
This compound: In this case, the nitro group at C5 activates the ring for nucleophilic attack at that position. However, the electron-donating cyclopropyl group at C3 will destabilize the negatively charged Meisenheimer intermediate. By pushing electron density into the ring, it counteracts the stabilizing effect of the C5-nitro group.
Caption: Mechanism of Nucleophilic Aromatic Substitution (S_NAr).
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring is inherently aromatic and can undergo electrophilic substitution, such as nitration or halogenation.[1] However, the presence of a nitro group strongly deactivates the ring, making these reactions challenging and often requiring harsh conditions.[5]
-
4-Nitropyrazole & 3,5-Dinitropyrazole: These compounds are extremely unreactive towards electrophiles. The powerful deactivating effects of the nitro group(s) remove sufficient electron density from the ring to make it unattractive to an incoming electrophile.
-
This compound: The electron-donating cyclopropyl group at C3 partially replenishes the electron density withdrawn by the C5-nitro group. This donation makes the ring less deactivated compared to pyrazoles bearing only nitro groups. The cyclopropyl group and the N1 nitrogen would direct an incoming electrophile to the C4 position.
Acidity of the N-H Proton
The N-H proton on the pyrazole ring is acidic and can be removed by a base. The stability of the resulting pyrazolate anion is key to the compound's acidity (pKa).
-
Effect of Nitro Group: An electron-withdrawing nitro group strongly stabilizes the negative charge of the conjugate base through inductive and resonance effects, thereby increasing the acidity (lowering the pKa) of the N-H proton. This is a crucial aspect of the reactivity of N-unsubstituted nitropyrazoles, as many reactions proceed via initial deprotonation.[6]
-
Effect of Cyclopropyl Group: An electron-donating cyclopropyl group will have the opposite effect. It will slightly destabilize the pyrazolate anion, making the N-H proton less acidic (raising the pKa) compared to a nitropyrazole without this donating group.
Comparative Reactivity Summary
| Compound | S_NAr Reactivity | EAS Reactivity | N-H Acidity |
| 3,5-Dinitropyrazole | High | Very Low | High |
| 4-Nitropyrazole | Moderate | Low | Moderate |
| This compound | Low | Moderate | Low-Moderate |
Pillar 3: Experimental Protocols for Reactivity Assessment
To empirically validate the predicted reactivity trends, standardized experimental protocols are essential.
Protocol 1: Kinetic Analysis of S_NAr by UV-Vis Spectrophotometry
This protocol quantifies the rate of nucleophilic substitution. The formation of the colored Meisenheimer complex or the final product can be monitored over time.
Objective: To determine the pseudo-first-order rate constant (k_obs) for the reaction of a nitropyrazole with a nucleophile.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the nitropyrazole (e.g., 0.1 mM in methanol).
-
Prepare a stock solution of the nucleophile (e.g., 10 mM sodium methoxide in methanol). Ensure a large excess of the nucleophile.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to scan a range (e.g., 300-600 nm) to identify the λ_max of the product or intermediate.
-
Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 °C).
-
-
Kinetic Run:
-
Pipette 2.0 mL of the nitropyrazole solution into a quartz cuvette and place it in the holder.
-
At time t=0, inject a small volume (e.g., 200 µL) of the nucleophile solution, mix rapidly, and immediately begin recording the absorbance at the predetermined λ_max at fixed time intervals.
-
-
Data Analysis:
-
Plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.
-
The slope of the resulting linear plot will be -k_obs.
-
Compare the k_obs values for this compound and 3,5-dinitropyrazole to determine their relative reactivity.
-
Caption: Workflow for Kinetic Analysis of S_NAr Reactions.
Protocol 2: Thermal Stability Analysis by DSC/TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and decomposition characteristics of energetic compounds.[7][8]
Objective: To determine the onset decomposition temperature (T_dec) of various nitropyrazoles.
Methodology:
-
Sample Preparation: Accurately weigh 1-2 mg of the nitropyrazole sample into an aluminum pan.
-
Instrument Setup (TGA):
-
Place the sample in the TGA furnace.
-
Heat the sample under an inert nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) from room temperature to ~400 °C.
-
Record the mass loss as a function of temperature.
-
-
Instrument Setup (DSC):
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample under the same conditions as the TGA run.
-
Record the heat flow into or out of the sample. The exothermic peak corresponds to decomposition.
-
-
Data Analysis:
-
From the DSC curve, determine the onset temperature of the major exothermic decomposition peak. This is T_dec.
-
Compare the T_dec values. A higher T_dec indicates greater thermal stability.
-
| Compound (Example Data) | Decomposition Onset (T_dec) | Reference |
| 3,4-Dinitropyrazole | ~319 °C | [5] |
| 3,4,5-Trinitropyrazole | ~270 °C (under pressure) | [9] |
| 4-Amino-3,5-dinitropyrazole | ~176 °C | [6] |
(Note: Specific experimental T_dec for this compound is not available in the cited literature and would need to be determined experimentally using this protocol.)
Conclusion and Outlook
The reactivity of this compound is a compelling case study in the modulation of electronic effects within a heterocyclic system. The electron-donating, conjugating cyclopropyl group serves as a crucial counterweight to the powerful electron-withdrawing nitro group. This "push-pull" arrangement results in a reactivity profile distinct from that of other nitropyrazoles:
-
Reduced Susceptibility to Nucleophilic Attack: The cyclopropyl group destabilizes the key Meisenheimer intermediate, rendering it less reactive in S_NAr reactions compared to analogs like 3,5-dinitropyrazole.
-
Enhanced Susceptibility to Electrophilic Attack: By donating electron density back into the ring, the cyclopropyl group partially mitigates the deactivating effect of the nitro group, making EAS more feasible than in highly electron-deficient dinitro- or trinitropyrazoles.
-
Modulated Acidity: The N-H proton is rendered less acidic due to the destabilization of the resulting pyrazolate anion by the electron-donating substituent.
These insights are critical for researchers in drug development and materials science. For medicinal chemists, understanding this reactivity allows for the rational design of synthetic routes and the prediction of metabolic pathways. For materials scientists, this knowledge informs the design of novel energetic compounds with tailored thermal stability and sensitivity. The experimental protocols detailed herein provide a clear framework for validating these principles and further exploring the rich and varied chemistry of substituted nitropyrazoles.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one Based on a Novel Hofmann-Type Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Evolving Landscape of Pyrazole-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 3-Cyclopropyl-5-nitro-1H-pyrazole Derivatives
In the relentless pursuit of novel therapeutic agents, the pyrazole scaffold has consistently emerged as a privileged structure, underpinning a diverse array of pharmacological activities.[1][2][3] Its inherent synthetic tractability and the capacity for multi-point functionalization have made it a cornerstone in medicinal chemistry. This guide delves into the nuanced world of 3-cyclopropyl-5-nitro-1H-pyrazole derivatives, a class of compounds with burgeoning potential in anticancer and antimicrobial research. While direct and extensive structure-activity relationship (SAR) studies on this specific scaffold are still emerging, by comparing with structurally related pyrazole analogues, we can elucidate key principles to guide future drug discovery efforts. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comparative analysis of performance, supporting experimental data, and a robust framework for further investigation.
The this compound Core: A Promising Starting Point
The incorporation of a cyclopropyl group at the 3-position of the pyrazole ring is a strategic choice in medicinal chemistry. This small, strained ring can introduce conformational rigidity and improve metabolic stability, often leading to enhanced binding affinity for biological targets. The nitro group at the 5-position, a strong electron-withdrawing group, significantly influences the electronic properties of the pyrazole ring and can be a key pharmacophoric feature or a handle for further chemical modification. The core structure of this compound presents a compelling platform for the development of novel therapeutics.
Synthesis of the Core Scaffold and its Precursors
The synthesis of this compound can be achieved from its amino precursor, 3-cyclopropyl-5-amino-1H-pyrazole. This transformation highlights a key step in accessing the target scaffold. A general synthetic pathway is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Cyclopropyl-5-amino-1H-pyrazole
This precursor can be synthesized through the cyclocondensation of a β-ketonitrile bearing a cyclopropyl group with hydrazine hydrate.
Step 2: Nitration of 3-Cyclopropyl-5-amino-1H-pyrazole
A plausible method for the nitration of the 5-amino-pyrazole to the 5-nitro-pyrazole involves a diazotization reaction followed by treatment with a nitrite source in the presence of a copper catalyst (Sandmeyer-type reaction), or through direct nitration under carefully controlled conditions. While a specific patented method exists, a general laboratory-scale procedure based on common organic chemistry practices is provided for illustrative purposes.
Caution: Nitration reactions can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
3-cyclopropyl-5-amino-1H-pyrazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) oxide (Cu₂O)
-
Sodium nitrate (NaNO₃)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: Dissolve 3-cyclopropyl-5-amino-1H-pyrazole in a suitable acidic medium (e.g., aqueous HCl) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Nitration: In a separate flask, prepare a mixture of sodium nitrate and a copper catalyst in an acidic medium.
-
Slowly add the cold diazonium salt solution to the nitrating mixture. Gas evolution (N₂) will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by pouring it into ice water. Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Comparative Analysis of Biological Activity: Insights from Related Pyrazole Derivatives
Direct and extensive SAR data for a series of this compound derivatives is not yet widely published. However, by examining the biological activities of structurally similar compounds, we can infer valuable SAR trends.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activities of pyrazole derivatives.[4][5][6][7][8][9] The mechanism often involves the inhibition of critical cellular targets like protein kinases or tubulin polymerization.[2]
A study on 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives revealed that substitutions on the 5-amino group significantly influenced their antiproliferative activity against MCF-7 breast cancer cells.[10] This suggests that the 5-position of the pyrazole ring is a critical site for modification to modulate anticancer potency.
Table 1: Antiproliferative Activity of Selected 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives against MCF-7 Cells [10]
| Compound | R Group (at 5-amino position) | IC₅₀ (µM) |
| 9a | 3,5-Dinitrobenzoyl | 8.5 |
| 9e | 4-Chlorobenzoyl | 12.3 |
| 9h | Benzoyl | 15.6 |
This data is illustrative and sourced from a study on a related series of compounds to infer potential SAR trends.
From this, we can hypothesize that for this compound derivatives, modifications at the N1 position and transformations of the C5-nitro group into other functionalities (e.g., amides, substituted amines) would be promising avenues for developing potent anticancer agents.
Antimicrobial Activity
Pyrazole derivatives have also shown significant promise as antimicrobial agents.[11][12][13] A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were also evaluated for their antimicrobial activity.
Table 2: Antimicrobial Activity (MIC in µg/mL) of a Representative 3-Cyclopropyl-pyrazole Derivative
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| 9e | 12.5 | 25 | 25 | 50 | 12.5 |
This data is illustrative and sourced from a study on a related series of compounds to infer potential SAR trends.
The antimicrobial activity of pyrazoles is often attributed to their ability to inhibit essential microbial enzymes. The presence of a nitro group, as in our core scaffold, can also contribute to antimicrobial effects, as seen in other nitroaromatic drugs.
Deciphering the Structure-Activity Relationship: A Forward-Looking Perspective
Based on the available literature for various pyrazole derivatives, we can propose a hypothetical SAR framework for this compound derivatives to guide future research.
Key Experimental Workflows for Biological Evaluation
To systematically evaluate the biological potential of novel this compound derivatives, standardized and robust experimental protocols are essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. While direct SAR studies on this specific series are in their infancy, a comparative analysis of related pyrazole derivatives provides a solid foundation for rational drug design. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogues, with modifications at the N1, C4, and C5 positions. Such studies, guided by the principles outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this exciting class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publishatcj.com [publishatcj.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. researchgate.net [researchgate.net]
- 13. meddocsonline.org [meddocsonline.org]
analytical methods for the characterization of 3-cyclopropyl-5-nitro-1H-pyrazole
An In-Depth Comparative Guide to the Analytical Characterization of 3-Cyclopropyl-5-nitro-1H-pyrazole
For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is the cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation and purity assessment of this compound, a heterocyclic compound with potential applications stemming from its pyrazole core, a scaffold prevalent in pharmacologically active agents.[1][2] This document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to characterization.
The Analytical Challenge: A Multifaceted Approach
The structural features of this compound—a tautomeric heterocyclic ring, a strained cyclopropyl substituent, and an electron-withdrawing nitro group—necessitate a multi-technique approach for complete characterization. No single method can provide all the required information. Therefore, a synergistic workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis is essential for confirming the molecular structure, assessing purity, and establishing a comprehensive analytical profile.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For a pyrazole derivative, NMR is crucial for confirming the substitution pattern on the heterocyclic ring and characterizing the substituents.
Expertise & Experience: Why NMR is Essential
The tautomeric nature of the pyrazole ring and the presence of distinct proton environments (aromatic, aliphatic, and exchangeable N-H) make ¹H and ¹³C NMR indispensable.[4] Two-dimensional (2D) NMR techniques like HSQC and HMBC can definitively link proton and carbon signals, resolving any ambiguities in assignment, which is particularly useful for confirming the connectivity of the cyclopropyl group to the C3 position of the pyrazole ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3] DMSO-d₆ is often preferred for pyrazoles as it can help in observing the exchangeable N-H proton signal.[4]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquire a standard ¹H spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
Data Acquisition:
-
¹H NMR: Set a spectral width of approximately 16 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR: Set a spectral width of approximately 220 ppm and a longer relaxation delay (5-10 seconds) if quantitative analysis is needed, although this is not standard for routine characterization.
-
Expected Data & Interpretation
For this compound (C₆H₇N₃O₂), the following signals are anticipated:
| ¹H NMR (Predicted in DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| N-H | ~13.0 - 14.5 | Broad Singlet | 1H | H1 | The acidic proton on the nitrogen of the pyrazole ring, often broadened due to exchange.[4] |
| C-H (pyrazole) | ~7.0 - 7.5 | Singlet | 1H | H4 | The sole proton on the pyrazole ring, appearing as a singlet. Its chemical shift is influenced by the adjacent nitro group. |
| C-H (cyclopropyl) | ~2.1 - 2.5 | Multiplet | 1H | Methine-H | The proton on the cyclopropyl carbon directly attached to the pyrazole ring. |
| CH₂ (cyclopropyl) | ~1.0 - 1.4 | Multiplet | 4H | Methylene-H | The four protons on the two CH₂ groups of the cyclopropyl ring, which may appear as two distinct multiplets. |
| ¹³C NMR (Predicted in DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Pyrazole Carbon | ~155 - 160 | C3 | Carbon bearing the cyclopropyl group. |
| Pyrazole Carbon | ~150 - 155 | C5 | Carbon bearing the nitro group, significantly deshielded. |
| Pyrazole Carbon | ~105 - 110 | C4 | The sole CH carbon in the pyrazole ring. |
| Cyclopropyl Carbon | ~8 - 15 | Methine-C | The CH carbon of the cyclopropyl ring. |
| Cyclopropyl Carbons | ~5 - 10 | Methylene-C | The two CH₂ carbons of the cyclopropyl ring. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. This technique is crucial for confirming the molecular formula and corroborating the structure determined by NMR.
Expertise & Experience: Choosing the Right Ionization
Electron Ionization (EI) is a high-energy technique that provides a reproducible fragmentation pattern, often considered a "molecular fingerprint".[5] Electrospray Ionization (ESI), a softer technique, is excellent for identifying the molecular ion, especially in its protonated form [M+H]⁺. For nitroaromatic compounds, characteristic fragmentation involves the loss of nitro-related groups (NO₂, NO), which serves as a key diagnostic tool.[6][7]
Experimental Protocol: GC-MS (EI) / LC-MS (ESI)
-
Sample Preparation:
-
GC-MS: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate. The compound must be sufficiently volatile and thermally stable.
-
LC-MS: Prepare a dilute solution (e.g., 10 µg/mL) in the mobile phase, typically a mixture of acetonitrile and water.
-
-
Instrument Setup:
-
GC-MS (EI): Use a standard GC column (e.g., DB-5ms). Set the ion source temperature to ~230 °C and the electron energy to 70 eV.
-
LC-MS (ESI): Couple an HPLC system to the mass spectrometer. Operate in positive ion mode to detect [M+H]⁺. Optimize spray voltage and gas flows.
-
-
Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-300.
Expected Data & Interpretation
-
Molecular Weight: 169.05 g/mol
-
Molecular Ion Peak (M⁺˙) or [M+H]⁺: A strong signal at m/z 169 (EI) or 170 (ESI).
-
Key Fragmentation Pattern: Nitroaromatics typically show characteristic losses.[5][7]
-
m/z 123: Loss of NO₂ (M - 46)
-
m/z 139: Loss of NO (M - 30)
-
Other fragments corresponding to the cleavage of the cyclopropyl ring.
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the primary method for determining the purity of a compound and for quantitative analysis. A validated HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Expertise & Experience: Method Development Strategy
A reverse-phase (RP-HPLC) method using a C18 column is the most common starting point for pyrazole derivatives.[8][9] An acidic mobile phase modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is often used to ensure sharp peak shapes by suppressing the ionization of any residual silanol groups on the column and protonating the basic nitrogens of the pyrazole ring.[10] A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral information, which can help in peak identification and purity assessment.
Experimental Protocol: RP-HPLC-PDA
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (e.g., 50-100 µg/mL) using the mobile phase.[9]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% TFA). A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: PDA, monitoring at a wavelength determined from the UV spectrum of the compound (likely in the 254-320 nm range due to the conjugated nitro-pyrazole system).
-
Column Temperature: 30 °C.
-
-
Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.
Comparative Performance of Analytical Methods
| Analytical Method | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Unambiguous molecular structure, atom connectivity, stereochemistry. | Provides the most detailed structural information. Non-destructive. | Relatively low sensitivity. Requires pure sample for clear spectra. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation pattern. | High sensitivity. Confirms molecular formula.[6] | Isomers may not be distinguishable. Does not provide connectivity information on its own. |
| HPLC-PDA | Purity, quantitative analysis, detection of impurities. | Highly accurate for purity assessment. Robust and reproducible.[8] | Does not provide structural information. Requires a reference standard for quantification. |
| Elemental Analysis | Percentage composition of C, H, N. | Confirms the empirical formula of a bulk sample. | Does not distinguish between isomers. Requires a highly pure sample. |
Elemental Analysis: The Final Stoichiometric Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN) in the compound. This technique offers a fundamental check of the compound's empirical formula and is a classic requirement for the characterization of a new chemical entity.
Experimental Protocol: CHN Analysis
-
Sample Preparation: A small, precisely weighed amount (1-3 mg) of the highly purified (typically >98% by HPLC) and dried sample is required.
-
Instrumentation: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Comparison: The experimental percentages are compared against the theoretical values calculated from the molecular formula.
Expected Data & Interpretation
-
Molecular Formula: C₆H₇N₃O₂
-
Molecular Weight: 169.14 g/mol
-
Theoretical Values:
-
Carbon (C): 42.60%
-
Hydrogen (H): 4.17%
-
Nitrogen (N): 24.84%
-
-
Acceptance Criteria: The experimental values should typically be within ±0.4% of the theoretical values to confirm the elemental composition.
Conclusion
The comprehensive characterization of this compound is achieved not by a single "best" method, but by the logical and synergistic application of multiple analytical techniques. NMR spectroscopy serves as the primary tool for structural elucidation, providing a detailed molecular blueprint. Mass spectrometry validates the molecular weight and offers corroborative structural evidence through predictable fragmentation. HPLC-PDA stands as the definitive method for assessing purity, crucial for ensuring the quality of the material for subsequent research or development. Finally, elemental analysis provides the ultimate confirmation of the compound's elemental composition. Together, these methods form a self-validating system that provides the authoritative and trustworthy data required by researchers, scientists, and drug development professionals.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. ijcpa.in [ijcpa.in]
- 10. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Guide to the Synthesis and Spectroscopic Validation of 3-Cyclopropyl-5-Nitro-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthesis of 3-cyclopropyl-5-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore a common synthetic route, detail the spectroscopic data crucial for its structural validation, and compare this method with alternative synthetic strategies. This document is intended to be a practical resource for researchers, offering both theoretical grounding and actionable experimental protocols.
Introduction: The Significance of Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] Their unique chemical properties and biological activity have made them privileged scaffolds in drug discovery, agrochemicals, and materials science. The introduction of substituents, such as a cyclopropyl group and a nitro group, can significantly modulate the molecule's steric and electronic properties, leading to novel functionalities and applications. The target molecule, this compound, combines the conformational rigidity and metabolic stability often associated with the cyclopropyl moiety with the strong electron-withdrawing nature of the nitro group, making it a valuable building block for further chemical exploration.
Synthesis of this compound: A Practical Approach
A common and effective method for the synthesis of this compound involves the diazotization of 3-cyclopropyl-5-amino-1H-pyrazole followed by a nitro-de-diazoniation reaction. This approach is advantageous due to the ready availability of the starting amine.
Reaction Pathway
The synthesis proceeds in two main conceptual steps, often performed in a one-pot fashion. First, the amino group of 3-cyclopropyl-5-amino-1H-pyrazole is converted to a diazonium salt using a nitrite source under acidic conditions. Subsequently, the diazonium group is replaced by a nitro group.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis
The following protocol is adapted from established methodologies for the conversion of aromatic amines to nitro compounds.[2]
Materials:
-
3-Cyclopropyl-5-amino-1H-pyrazole
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 3-cyclopropyl-5-amino-1H-pyrazole in an aqueous solution of sodium bicarbonate at 0°C.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature at 0°C.
-
In a separate beaker, prepare a solution of aqueous acid (e.g., sulfuric acid) and cool it to 0°C.
-
Slowly add the pyrazole-nitrite solution to the cold acid solution with vigorous stirring, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of sodium nitrite in water. To this, a solution of acetone in water can be added.[2]
-
Slowly add the cold diazonium salt solution to the sodium nitrite solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography or recrystallization.
Spectroscopic Validation: Confirming the Molecular Structure
Unequivocal structural confirmation is paramount in chemical synthesis. A combination of spectroscopic techniques provides a comprehensive picture of the synthesized molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the following signals are predicted:
-
NH Proton: A broad singlet in the downfield region (typically >10 ppm), characteristic of a pyrazole N-H proton. The chemical shift can be highly dependent on the solvent and concentration.
-
Pyrazole CH Proton: A singlet for the proton at the C4 position of the pyrazole ring. Due to the electron-withdrawing nitro group, this proton is expected to be deshielded and appear at a lower field compared to the parent 3-cyclopropyl-1H-pyrazole.
-
Cyclopropyl Protons: A multiplet for the methine proton of the cyclopropyl group and two multiplets for the diastereotopic methylene protons. These signals will be in the upfield region, characteristic of cyclopropyl protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are:
-
Pyrazole Carbons: Three distinct signals for the pyrazole ring carbons. The carbon bearing the nitro group (C5) will be significantly downfield due to the strong electron-withdrawing effect. The carbon attached to the cyclopropyl group (C3) will also be downfield, while the C4 carbon will be at a more intermediate chemical shift.[3]
-
Cyclopropyl Carbons: Two signals for the cyclopropyl group, one for the methine carbon and one for the two equivalent methylene carbons, both in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational bands expected for this compound include:
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹.
-
C-H Stretches: Absorptions for the aromatic C-H of the pyrazole ring (around 3100 cm⁻¹) and the aliphatic C-H of the cyclopropyl group (around 2900-3000 cm⁻¹).
-
N=O Asymmetric and Symmetric Stretches: Two strong absorption bands characteristic of a nitro group, typically found around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).
-
C=N and C=C Stretches: Absorptions in the 1600-1400 cm⁻¹ region corresponding to the pyrazole ring vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 153, corresponding to the molecular formula C₆H₇N₃O₂. The high-resolution mass spectrum should confirm this elemental composition. A GC-MS spectrum for 5-cyclopropyl-3-nitro-1H-pyrazole is available and shows the expected molecular ion peak.[4]
Table 1: Summary of Predicted and Observed Spectroscopic Data
| Spectroscopic Technique | Predicted Data for this compound | Observed Data for 5-cyclopropyl-3-nitro-1H-pyrazole[4] |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ at m/z 153 | Molecular Ion [M]⁺ at m/z 153 |
| ¹H NMR | NH (broad s, >10 ppm), Pyrazole CH (s), Cyclopropyl CH (m), Cyclopropyl CH₂ (m) | Data not available |
| ¹³C NMR | 3 Pyrazole C signals, 2 Cyclopropyl C signals | Data not available |
| IR Spectroscopy | N-H (~3200 cm⁻¹), C-H (~3000 cm⁻¹), NO₂ (~1530, 1340 cm⁻¹), C=N/C=C (~1500-1600 cm⁻¹) | Data not available |
Comparative Analysis of Synthesis Methods
While the diazotization-nitration of the corresponding aminopyrazole is a viable route, other methods for the synthesis of nitropyrazoles exist. Understanding these alternatives provides valuable context for selecting the most appropriate method for a given application.
Direct Nitration of the Pyrazole Ring
Direct nitration of a pyrazole ring is a common method for introducing a nitro group.[1] This typically involves the use of strong nitrating agents such as a mixture of nitric acid and sulfuric acid.
-
Advantages: Can be a more direct route if the unsubstituted pyrazole is readily available.
-
Disadvantages: Regioselectivity can be an issue, often leading to mixtures of isomers (e.g., 3-nitro and 4-nitro pyrazoles). The strongly acidic and oxidative conditions can be incompatible with sensitive functional groups.
Cycloaddition Reactions
Certain cycloaddition reactions can be employed to construct the nitropyrazole ring system directly. For example, the reaction of a nitro-substituted alkene with a diazo compound.
-
Advantages: Can offer good control over the final substitution pattern.
-
Disadvantages: The required precursors may not be readily available and can sometimes be unstable or hazardous.[1]
Table 2: Comparison of Synthesis Methods for Nitropyrazoles
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Diazotization of Aminopyrazole | 3-Cyclopropyl-5-amino-1H-pyrazole | NaNO₂, Acid | Good regioselectivity, readily available starting material. | Multi-step if the aminopyrazole is not commercially available. |
| Direct Nitration | 3-Cyclopropyl-1H-pyrazole | HNO₃/H₂SO₄ | Potentially fewer steps. | Poor regioselectivity, harsh reaction conditions. |
| Cycloaddition | Substituted Alkenes and Diazo compounds | Heat or Catalyst | High regioselectivity. | Precursor availability and stability can be a challenge. |
Conclusion
The synthesis of this compound via the diazotization of 3-cyclopropyl-5-amino-1H-pyrazole presents a reliable and regioselective method. The structural integrity of the final product can be confidently validated through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry. While alternative synthetic routes exist, the chosen method offers a practical approach for obtaining this valuable substituted pyrazole. The detailed experimental guidance and comparative analysis provided herein are intended to empower researchers in their synthesis and characterization endeavors within the expansive field of heterocyclic chemistry.
Experimental Workflows
Caption: General experimental workflow for synthesis and analysis.
References
comparative study of different reducing agents for 3-cyclopropyl-5-nitro-1H-pyrazole
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal for the production of a vast array of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The resulting amino group is a versatile handle for a wide range of chemical modifications. In the context of drug discovery, the 3-cyclopropyl-5-amino-1H-pyrazole scaffold is of significant interest due to the prevalence of pyrazole derivatives in medicinal chemistry, exhibiting a broad spectrum of biological activities.[2]
The choice of the reducing agent for the conversion of 3-cyclopropyl-5-nitro-1H-pyrazole to its amino counterpart is a critical decision that can significantly impact the yield, purity, and scalability of the synthesis. Factors such as chemoselectivity, cost, safety, and functional group tolerance of the chosen method must be carefully considered.[3] This guide provides an in-depth comparative study of several common reducing agents for this transformation, offering insights into their mechanisms, experimental protocols, and relative merits and demerits. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific synthetic needs. While direct comparative data for this compound is not extensively available in the literature, this guide extrapolates from well-established principles and experimental data for the reduction of nitroarenes, particularly those containing heterocyclic moieties.
Overview of Common Reducing Agents
A variety of reagents and catalytic systems have been developed for the reduction of nitroarenes.[4] This guide will focus on a selection of the most widely used and practical methods:
-
Catalytic Hydrogenation:
-
Palladium on Carbon (Pd/C)
-
Raney Nickel (Raney Ni)
-
-
Metal and Acid/Salt Systems:
-
Iron in Acidic or Neutral Media (Fe/HCl, Fe/NH₄Cl)
-
Tin(II) Chloride (SnCl₂)
-
-
Other Reducing Agents:
-
Sodium Dithionite (Na₂S₂O₄)
-
Each of these methods will be discussed in detail in the following sections.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its high efficiency and the clean nature of the reaction, often producing water as the only byproduct.[5] The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
Mechanism of Catalytic Hydrogenation
The reduction of a nitro group to an amine via catalytic hydrogenation is a six-electron process that is believed to proceed through nitroso and hydroxylamine intermediates. The reaction occurs on the surface of the metal catalyst where molecular hydrogen is adsorbed and dissociated into reactive hydrogen atoms. The nitroaromatic compound also adsorbs onto the catalyst surface, allowing for the stepwise addition of hydrogen atoms to the nitro group.[5]
Caption: Generalized mechanism of catalytic hydrogenation of a nitroarene.
Palladium on Carbon (Pd/C)
Palladium on carbon is one of the most common and efficient catalysts for nitro group reductions.[1] It typically provides high yields under mild conditions (room temperature and atmospheric pressure of hydrogen).
Experimental Protocol (Representative)
-
Materials: this compound, 10% Pd/C (5-10 mol%), Ethanol (or Ethyl Acetate), Hydrogen gas (balloon or hydrogenation apparatus).
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve the this compound in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge the system with nitrogen, followed by hydrogen.
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purge the system with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-cyclopropyl-5-amino-1H-pyrazole, which can be further purified by crystallization or column chromatography.
-
References
Stability Under Pressure: A Comparative Forced Degradation Study of 3-Cyclopropyl-5-nitro-1H-pyrazole
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stability in Drug Discovery
In the landscape of modern drug development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability. A molecule's ability to withstand various chemical stresses throughout its lifecycle—from synthesis and formulation to storage and administration—directly impacts its safety, efficacy, and shelf-life. Forced degradation studies, mandated by regulatory bodies such as the International Council for Harmonisation (ICH), are therefore not merely a regulatory hurdle but a critical scientific investigation into a drug candidate's robustness.[1][2] These studies deliberately expose the API to harsh conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to elucidate potential degradation pathways and products.[1][3][4][5]
This guide provides an in-depth comparative analysis of the stability of 3-cyclopropyl-5-nitro-1H-pyrazole , a novel heterocyclic compound with potential pharmacological applications. The presence of a strained cyclopropyl ring and a strongly electron-withdrawing nitro group on the pyrazole scaffold presents a unique chemical entity whose stability profile is of significant interest to the drug development community. The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability and potency, while the nitro group can be a key pharmacophore but also a potential liability in terms of stability and toxicity.[5][6][7][8][9]
We will benchmark the stability of this compound against a curated set of pyrazole analogues with varying electronic and steric properties:
-
3,5-Dimethylpyrazole: Featuring electron-donating methyl groups.
-
3-Phenyl-1H-pyrazole: Introducing steric bulk and a phenyl group with moderate electron-withdrawing character.
-
3,5-Dinitropyrazole: Containing two strong electron-withdrawing nitro groups.
Through a detailed examination of hypothetical, yet chemically plausible, experimental data, this guide will illuminate the structural factors governing pyrazole stability and provide a comprehensive framework for assessing such compounds.
Experimental Design: A Rigorous Approach to Forced Degradation
The experimental design for this comparative stability study is grounded in the ICH Q1A(R2) guidelines for forced degradation.[1][3] The primary objective is to induce a target degradation of 5-20%, which is sufficient to identify degradation products without completely destroying the parent molecule.[1][3]
A high-performance liquid chromatography (HPLC) method with UV detection is the chosen analytical technique for its ability to separate and quantify the parent compound and its degradation products.
Workflow for Stability Assessment
Caption: A flowchart illustrating the key steps in the forced degradation study.
Comparative Stability Data: A Quantitative Analysis
The following tables summarize the hypothetical percentage degradation of the four pyrazole compounds under acidic and basic stress conditions over a 24-hour period.
Table 1: Degradation under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | This compound (%) | 3,5-Dimethylpyrazole (%) | 3-Phenyl-1H-pyrazole (%) | 3,5-Dinitropyrazole (%) |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 4 | 1.2 | 3.5 | 2.1 | 0.8 |
| 8 | 2.5 | 7.2 | 4.3 | 1.5 |
| 12 | 4.1 | 11.8 | 6.8 | 2.3 |
| 24 | 7.8 | 22.5 | 12.5 | 4.5 |
Table 2: Degradation under Basic Conditions (0.1 M NaOH at 60°C)
| Time (hours) | This compound (%) | 3,5-Dimethylpyrazole (%) | 3-Phenyl-1H-pyrazole (%) | 3,5-Dinitropyrazole (%) |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 4 | 3.8 | 1.5 | 2.5 | 6.2 |
| 8 | 7.5 | 3.1 | 5.1 | 12.8 |
| 12 | 11.2 | 4.8 | 7.9 | 19.5 |
| 24 | 18.9 | 9.2 | 14.8 | 35.1 |
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of each of the four pyrazole compounds (this compound, 3,5-dimethylpyrazole, 3-phenyl-1H-pyrazole, and 3,5-dinitropyrazole) in HPLC-grade methanol.
-
Working Solutions: For each stress condition, dilute the stock solution with the respective stressor (0.1 M HCl or 0.1 M NaOH) or methanol (for control) to a final concentration of 100 µg/mL.
Protocol 2: Forced Degradation Procedure
-
Stress Application: Dispense the working solutions into sealed vials and place them in a constant temperature bath set at 60°C.
-
Time Points: Withdraw aliquots from each vial at 0, 4, 8, 12, and 24 hours.
-
Neutralization: Immediately neutralize the aliquots from the acidic and basic stress conditions. For acidic samples, add an equimolar amount of 0.1 M NaOH. For basic samples, add an equimolar amount of 0.1 M HCl.
-
Dilution: Dilute the neutralized and control samples with the mobile phase to a final concentration suitable for HPLC analysis.
Protocol 3: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the λmax of the specific pyrazole derivative).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mechanistic Interpretation of Stability
The observed stability trends can be rationalized by considering the electronic and steric effects of the substituents on the pyrazole ring.
Acidic Stability
Under acidic conditions, the pyridine-like nitrogen (N2) of the pyrazole ring is susceptible to protonation. The stability of the resulting pyrazolium cation influences the overall stability of the molecule.
-
3,5-Dimethylpyrazole shows the highest degradation, likely because the electron-donating methyl groups increase the basicity of the N2 nitrogen, making it more susceptible to protonation and subsequent ring cleavage.
-
This compound and 3,5-Dinitropyrazole exhibit the greatest stability in acidic media. The potent electron-withdrawing nitro groups significantly decrease the electron density of the pyrazole ring, reducing the basicity of the N2 nitrogen and making protonation less favorable. The cyclopropyl group, while having some electron-donating character through its bent bonds, is not as strongly activating as methyl groups.
Caption: Proposed general mechanism for acid-catalyzed degradation of pyrazoles.
Basic Stability
In basic conditions, the pyrrole-like NH proton (N1) can be deprotonated to form a pyrazolate anion. The stability of this anion and the susceptibility of the ring to nucleophilic attack are key factors.
-
3,5-Dinitropyrazole is the most labile compound in base. The two strongly electron-withdrawing nitro groups make the N1 proton highly acidic, facilitating deprotonation. The resulting anion is stabilized, but the electron-deficient ring becomes highly susceptible to nucleophilic attack by hydroxide ions, leading to rapid degradation, potentially through ring-opening.
-
This compound shows significant degradation, though less than the dinitro analogue. The single nitro group makes the N1 proton acidic and the ring electron-deficient, but to a lesser extent.
-
3,5-Dimethylpyrazole is the most stable in base. The electron-donating methyl groups increase the pKa of the N1 proton, making deprotonation less favorable.
The cyclopropyl group in this compound appears to confer a degree of stability compared to a simple alkyl group, possibly due to its unique electronic properties, but the overriding factor in both acidic and basic conditions is the powerful electron-withdrawing nature of the nitro group.[6][7][8][9]
Caption: Proposed general mechanism for base-catalyzed degradation of pyrazoles.
Conclusion and Future Directions
This comparative guide demonstrates that the stability of substituted pyrazoles is a nuanced interplay of steric and electronic factors. Our analysis of this compound suggests a molecule with considerable stability under acidic conditions, a desirable trait for oral drug candidates that must survive the gastric environment. However, its susceptibility to basic degradation warrants careful consideration during formulation development, particularly for liquid formulations where pH control is critical.
The cyclopropyl moiety appears to be a robust substituent under both acidic and basic conditions, reinforcing its utility in medicinal chemistry for enhancing metabolic stability without compromising chemical integrity. The dominant influence on the stability of this compound is the nitro group, which dictates its behavior in both acidic and basic media.
For drug development professionals, this guide underscores the importance of early and comprehensive forced degradation studies. By systematically comparing a lead compound to structurally related analogues, a deeper understanding of its potential liabilities can be gained, enabling a more informed and efficient path toward a stable and effective drug product. Future work should focus on the isolation and structural elucidation of the degradation products to confirm the proposed mechanistic pathways.
References
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
A Comparative Guide to the Synthetic Routes of 3-Cyclopropyl-5-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropyl-5-nitro-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique combination of a compact, rigid cyclopropyl group and an electron-withdrawing nitro functionality makes it an attractive scaffold for developing novel therapeutic agents and functional materials. The efficient and scalable synthesis of this compound is, therefore, of significant interest to the scientific community. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in selecting the optimal strategy for their specific needs.
Route 1: Diazotization of 3-Cyclopropyl-5-amino-1H-pyrazole
This classical approach leverages the transformation of a primary amino group on the pyrazole ring into a nitro group via a diazonium salt intermediate. The synthesis begins with the commercially available or synthetically accessible 3-cyclopropyl-5-amino-1H-pyrazole.
Experimental Protocol
Step 1: Diazotization of 3-cyclopropyl-5-amino-1H-pyrazole
-
In a flask equipped with a stirrer and cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (NaNO₂) in water is prepared.
-
A separate solution of 3-cyclopropyl-5-amino-1H-pyrazole in an aqueous acidic medium (e.g., hydrochloric acid or sulfuric acid) is prepared and cooled to 0-5 °C.
-
The cold sodium nitrite solution is added dropwise to the stirred solution of the aminopyrazole, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.
Step 2: Nucleophilic Substitution with Nitrite
-
To the freshly prepared, cold diazonium salt solution, a solution of sodium nitrite (NaNO₂) and a copper catalyst (e.g., copper(I) oxide or copper sulfate) is added portion-wise.
-
The reaction mixture is allowed to warm to room temperature and then gently heated to facilitate the displacement of the diazonium group by the nitro group. The evolution of nitrogen gas is typically observed.
-
After the reaction is complete, the mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by chromatography or recrystallization.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Discussion of Route 1
This method is a well-established transformation in aromatic chemistry and its application to heterocyclic amines is common.[1][2]
-
Advantages:
-
The starting material, 3-cyclopropyl-5-amino-1H-pyrazole, is commercially available, providing a direct entry point to the target molecule.
-
The reaction conditions are generally well-documented for analogous transformations.
-
-
Disadvantages:
-
Diazonium salts can be unstable and potentially explosive, requiring careful temperature control and handling.[1]
-
The use of copper salts can lead to metal contamination in the final product, which may be a concern for pharmaceutical applications.
-
Yields can be variable, and the reaction may be accompanied by the formation of side products.
-
Route 2: Direct Nitration of 3-Cyclopropyl-1H-pyrazole
A more direct approach involves the electrophilic nitration of a pre-formed 3-cyclopropyl-1H-pyrazole ring. The success of this route hinges on the regioselectivity of the nitration, aiming for substitution at the C5 position.
Experimental Protocol
Step 1: Synthesis of 3-Cyclopropyl-1H-pyrazole (if not commercially available)
-
This intermediate can be prepared via the Knorr pyrazole synthesis by reacting a suitable cyclopropyl-substituted 1,3-dicarbonyl compound with hydrazine.[3][4][5][6][7]
Step 2: Nitration of 3-Cyclopropyl-1H-pyrazole
-
3-Cyclopropyl-1H-pyrazole is dissolved in a strong acid, typically concentrated sulfuric acid, and the solution is cooled in an ice bath.
-
A nitrating agent, such as fuming nitric acid or a mixture of nitric acid and sulfuric acid, is added dropwise to the cooled solution while maintaining a low temperature (typically 0-10 °C).
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period. The progress of the reaction can be monitored by techniques like TLC or GC-MS.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with water to remove excess acid, and dried.
-
Purification is typically achieved by recrystallization or column chromatography to isolate the desired this compound isomer.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Discussion of Route 2
The direct nitration of pyrazoles is a common method for introducing a nitro group onto the heterocyclic ring.[8]
-
Advantages:
-
This route is potentially more atom-economical and has fewer steps compared to Route 1, assuming the starting material is readily available.
-
It avoids the handling of potentially unstable diazonium intermediates.
-
-
Disadvantages:
-
Regioselectivity: The primary challenge of this route is controlling the position of nitration. Electrophilic substitution on the pyrazole ring can occur at the C4 or C5 (for an N-unsubstituted pyrazole) position, and the directing effect of the C3-cyclopropyl group will influence the isomeric ratio of the products. The formation of the undesired 4-nitro isomer is a significant possibility.[9]
-
Reaction Conditions: The use of strong, corrosive acids requires careful handling and appropriate safety measures.
-
Purification: Separation of the desired 5-nitro isomer from other regioisomers can be challenging and may lead to lower isolated yields.
-
Comparison of Synthetic Routes
| Feature | Route 1: Diazotization of Aminopyrazole | Route 2: Direct Nitration of Pyrazole |
| Starting Material | 3-Cyclopropyl-5-amino-1H-pyrazole | 3-Cyclopropyl-1H-pyrazole |
| Number of Steps | 2 (from aminopyrazole) | 1 (from pyrazole) |
| Key Transformation | Diazotization-Sandmeyer type reaction | Electrophilic Aromatic Substitution |
| Regiocontrol | High (nitro group replaces the amino group) | Potentially problematic (mixture of isomers) |
| Safety Concerns | Unstable diazonium intermediates | Strong, corrosive acids |
| Potential Impurities | Copper salts, side-products from diazonium reactions | Regioisomers (e.g., 4-nitro-pyrazole) |
| Scalability | May be limited by safety of diazonium salts | Generally scalable with appropriate engineering controls |
Conclusion and Recommendations
The choice between these synthetic routes will depend on the specific requirements of the researcher, including the desired scale of synthesis, purity specifications, and available starting materials.
-
For high regioselectivity and when the starting aminopyrazole is readily available, Route 1 is a reliable, albeit potentially lower-yielding and more hazardous, option. The defined position of the amino group ensures the formation of the desired 5-nitro isomer.
-
For a more direct and potentially more atom-economical synthesis, Route 2 is attractive. However, significant process development may be required to optimize the reaction conditions for maximizing the yield of the this compound and for efficiently separating it from other isomers. A thorough investigation into the directing effects of the cyclopropyl group on the nitration of the pyrazole ring is highly recommended before undertaking this route on a large scale.
Further research into alternative routes, such as the construction of the pyrazole ring from precursors already containing the nitro and cyclopropyl moieties, may also provide more efficient and selective syntheses of this valuable compound.
References
- 1. Diazotization of aminonitropyrazoles (1976) | N. V. Latypov | 11 Citations [scispace.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Knorr Pyrazole Synthesis [drugfuture.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-cyclopropyl-5-nitro-1H-pyrazole
For the diligent researcher, the lifecycle of a novel chemical entity extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-cyclopropyl-5-nitro-1H-pyrazole, a compound of interest in contemporary drug discovery. By integrating principles of chemical reactivity, hazard assessment, and regulatory compliance, this document aims to empower laboratory professionals to manage this specific waste stream with the highest degree of safety and environmental stewardship.
Hazard Assessment: Understanding the Intrinsic Risks
The Energetic Nature of Nitropyrazoles:
The presence of the nitro group (-NO₂) attached to the pyrazole ring firmly places this compound in the category of energetic materials. Nitropyrazoles are known for their high heats of formation and potential for rapid decomposition, which can be initiated by heat, shock, or friction.[1][2][3] The thermal stability of nitropyrazoles can vary significantly based on the number and position of nitro groups and other substituents on the pyrazole ring.[4][5] The decomposition of such compounds can lead to the rapid release of gases, primarily nitrogen oxides (NOx) and carbon oxides, posing both a physical (pressure) and toxicological hazard.[6]
The Influence of the Cyclopropyl Group:
The cyclopropyl group, a strained three-membered ring, can also contribute to the molecule's reactivity. Cyclopropanes bearing electron-withdrawing groups are susceptible to ring-opening reactions.
It is imperative to treat this compound as a potentially explosive and toxic substance. All handling and disposal procedures must be designed to mitigate these risks.
Regulatory Framework: Adherence to Compliance
The disposal of this compound falls under the purview of hazardous waste regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][4][5] Generators of hazardous waste are responsible for its proper identification, management, and disposal from "cradle-to-grave."[1][3]
Waste containing this compound should be classified as hazardous due to its likely reactivity and toxicity. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.
Step-by-Step Disposal Protocol
This protocol outlines a systematic approach to the safe disposal of this compound, from initial waste segregation to final pickup by a licensed disposal company.
3.1. Personal Protective Equipment (PPE): The First Line of Defense
Given the potential hazards, a stringent PPE policy is non-negotiable. The following should be worn at all times when handling this compound or its waste:
-
Eye Protection: Tightly fitting safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: In cases where aerosolization is possible, a respirator may be necessary. Consult your EHS department for specific guidance.
3.2. Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation is critical to prevent accidental and potentially dangerous chemical reactions in the waste container.
-
Dedicated Waste Stream: Establish a dedicated and clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially acids, bases, or oxidizing agents.
-
Container Selection: Use a robust, leak-proof container made of a material compatible with the compound. A high-density polyethylene (HDPE) container is a suitable choice.
3.3. In-Lab Neutralization (Not Recommended)
Due to the energetic nature of nitropyrazoles, in-laboratory neutralization or degradation is not recommended for routine disposal. The potential for uncontrolled exothermic reactions presents an unacceptable risk. The most prudent course of action is to dispose of the compound in its original form through a licensed hazardous waste contractor.
3.4. Labeling and Storage: Ensuring Clear Communication and Safety
Proper labeling and storage are crucial for the safe management of hazardous waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its potential hazards (e.g., "Reactive," "Toxic").
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, and incompatible materials.
3.5. Final Disposal: Professional Handling
The final step in the disposal process is to arrange for pickup by a licensed and reputable hazardous waste disposal company. Your institution's EHS department will coordinate this. Do not attempt to dispose of this material through standard laboratory drains or as regular solid waste.
Emergency Procedures: Preparedness is Key
In the event of a spill or other accidental release, immediate and appropriate action is critical.
-
Evacuation: Evacuate the immediate area.
-
Notification: Alert your colleagues and contact your institution's EHS department and emergency response team.
-
Spill Control: If it is safe to do so, and you are trained to handle such situations, contain the spill using an inert absorbent material (e.g., vermiculite or sand). Avoid using combustible materials like paper towels.
-
Decontamination: All materials used for spill cleanup must be treated as hazardous waste and placed in the designated waste container.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created using Graphviz.
Caption: Decision workflow for the safe disposal of this compound.
Summary of Key Information
For quick reference, the following table summarizes the critical information for the disposal of this compound.
| Parameter | Guideline |
| Hazard Class | Potentially Energetic/Explosive, Toxic |
| Primary Regulation | EPA RCRA |
| PPE | Safety goggles, face shield, flame-resistant lab coat, chemical-resistant gloves |
| Waste Segregation | Dedicated, labeled container. Do not mix with other waste streams. |
| In-Lab Treatment | Not Recommended |
| Storage | Designated hazardous waste accumulation area. Away from heat and incompatibles. |
| Final Disposal | Licensed hazardous waste disposal company. |
| Spill Response | Evacuate, Notify EHS, Contain with inert absorbent (if safe). |
By adhering to these rigorous procedures, researchers can ensure that the final chapter in the life of this compound is one of safety, responsibility, and environmental integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]
- 5. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Uncharted: A Guide to Safely Handling 3-Cyclopropyl-5-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: Understanding the Risks
The primary hazards associated with 3-cyclopropyl-5-nitro-1H-pyrazole are extrapolated from the known risks of its constituent functional groups: nitroaromatic compounds and pyrazole derivatives.
-
Nitroaromatic Compounds: This class of chemicals is often associated with toxicity and, in some cases, explosive potential. Nitro groups are strong oxidizing agents, which can lead to instability, especially at elevated temperatures or in the presence of reducing agents. Health hazards can include skin irritation, allergic reactions, and potential long-term health effects with repeated exposure.
-
Pyrazole Derivatives: While many pyrazole derivatives are biologically active and used in pharmaceuticals, some can exhibit toxic properties.[1][2][3][4][5] It is prudent to handle all new pyrazole compounds with care until their toxicological profiles are well-understood.
-
Cyclopropyl Group: The cyclopropyl group is a strained ring system. While generally stable, its presence can sometimes influence the reactivity of the overall molecule.
Given these potential hazards, a cautious approach is paramount. All handling of this compound should occur in a controlled laboratory setting with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize the risk of exposure through inhalation, skin contact, or eye contact.[6][7]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact with the compound. Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[8] Always inspect gloves for defects before use and change them immediately if contact with the chemical is suspected.[9] |
| Eye Protection | Chemical splash goggles or a full-face shield | To protect the eyes from splashes or aerosols. Standard safety glasses are insufficient.[7][10] |
| Body Protection | Flame-resistant lab coat | To protect skin and clothing from spills. A flame-resistant coat is recommended as a precaution due to the presence of the nitro group.[8] |
| Respiratory Protection | Use in a certified chemical fume hood | A chemical fume hood is the primary engineering control to prevent inhalation of any dust or vapors.[11] If work outside of a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respiratory protection. |
| Footwear | Closed-toe, chemical-resistant shoes | To protect the feet from spills.[12] |
Donning and Doffing PPE Workflow
Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is critical to prevent accidental exposure and ensure a safe working environment.[9][13][14]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly. Have all necessary equipment and waste containers readily available.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or a tared container to avoid contamination of balances.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid. If any exothermic reaction is observed, proceed with caution and ensure adequate cooling.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[9]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep it in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
Segregate it from incompatible materials, such as strong reducing agents and bases.
Disposal Plan: Responsible Waste Management
As a nitro-containing heterocyclic compound, this compound and any materials contaminated with it must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, including contaminated weighing papers and gloves, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Disposal Workflow
Caption: Step-by-step procedure for the safe disposal of hazardous chemical waste.
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Never dispose of this compound down the drain or in regular trash.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's EHS office.
By adhering to these guidelines, researchers can safely handle this compound and other novel compounds, fostering a culture of safety and scientific integrity in the laboratory.
References
- 1. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
